molecular formula C4H7N5O B560772 N-(2H-tetrazol-5-ylmethyl)acetamide CAS No. 108723-22-4

N-(2H-tetrazol-5-ylmethyl)acetamide

Cat. No.: B560772
CAS No.: 108723-22-4
M. Wt: 141.134
InChI Key: CDGHXZMWTUPHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-Tetrazol-5-ylmethyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly for the synthesis of novel molecules with potential biological activity. Tetrazole-based acetamides are frequently explored due to the unique properties of the tetrazole ring, which is known as a bioisostere for carboxylic acids and other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic profiles of lead compounds . Researchers utilize this family of compounds in various application areas. In antimicrobial research, structurally similar N-aryl-2-(5-aryltetrazol-2-yl)acetamides have demonstrated moderate to significant activity against a range of pathogens, making them valuable scaffolds in the development of new anti-infective agents . In oncology, certain tetrazole-acetamide derivatives have been screened for anticancer activity under the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI), with some showing significant activity worthy of further optimization . The tetrazole moiety within the molecule also provides a versatile handle for further chemical modification and coordination chemistry, facilitating the creation of diverse compound libraries for high-throughput screening or the development of materials with specific properties . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2H-tetrazol-5-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-3(10)5-2-4-6-8-9-7-4/h2H2,1H3,(H,5,10)(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXUPAJHLLZSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-(2H-tetrazol-5-ylmethyl)acetamide chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Chemical Properties of N-(2H-tetrazol-5-ylmethyl)acetamide

Introduction

This compound is a derivative of 5-(aminomethyl)tetrazole. The tetrazole ring is a significant structural motif in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acid groups, which can enhance metabolic stability and improve physicochemical properties. This guide provides a summary of the known chemical properties of its direct precursor, outlines a standard synthesis protocol for this compound, and presents its fundamental chemical data. Due to the limited availability of experimental data for the title compound, this document leverages information on its key precursor to provide a comprehensive overview.

Physicochemical Properties

The experimental data for this compound is not extensively available in peer-reviewed literature. However, a detailed analysis of its immediate precursor, C-(2H-tetrazol-5-yl)-methylamine, provides a strong foundation for understanding its chemical nature.

Precursor: C-(2H-tetrazol-5-yl)-methylamine

C-(2H-tetrazol-5-yl)-methylamine (also known as 5-(aminomethyl)-2H-tetrazole) is the primary starting material for the synthesis of this compound. Its properties are summarized in the table below.

PropertyValue
CAS Number 31602-63-8
Molecular Formula C₂H₅N₅
Molecular Weight 99.09 g/mol
Melting Point 265°C
Boiling Point (Predicted) 316.5 ± 44.0 °C
Density (Predicted) 1.469 g/cm³
pKa (Predicted) 2.94 ± 0.10
This compound

This table summarizes the core chemical identifiers for the title compound. Experimental physical properties are not readily found in the public domain and would require experimental determination.

PropertyValue
Molecular Formula C₄H₇N₅O
Molecular Weight 141.13 g/mol
Canonical SMILES CC(=O)NCC1=NNN=N1
Physical State Expected to be a solid at room temperature

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be readily achieved via the N-acetylation of its precursor, C-(2H-tetrazol-5-yl)-methylamine. This is a standard and high-yielding chemical transformation.

Objective: To synthesize this compound by acetylation of C-(2H-tetrazol-5-yl)-methylamine.

Materials:

  • C-(2H-tetrazol-5-yl)-methylamine

  • Acetic anhydride

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane, or tetrahydrofuran)

  • A base (e.g., triethylamine or pyridine, if required)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve C-(2H-tetrazol-5-yl)-methylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If a non-acidic solvent is used, an equimolar amount of a non-nucleophilic base like triethylamine may be added.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the precursor to the final product, this compound.

SynthesisWorkflow Precursor C-(2H-tetrazol-5-yl)-methylamine Product This compound Precursor->Product Acetylation Reagent Acetic Anhydride Reagent->Product

Synthesis of this compound

Signaling Pathways

There is no specific information available in the reviewed literature regarding the interaction of this compound with biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any potential roles in cellular signaling. Given the prevalence of tetrazole-containing compounds in drug development, particularly as angiotensin II receptor blockers, further investigation into its biological targets could be a valuable area of research.

"N-(2H-tetrazol-5-ylmethyl)acetamide IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as a comprehensive resource on the chemical compound N-(2H-tetrazol-5-ylmethyl)acetamide. The document aims to provide a detailed overview of its nomenclature, physicochemical properties, and available experimental data. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their understanding and potential application of this molecule.

Chemical Identity and Nomenclature

A thorough investigation of chemical databases and scientific literature indicates that the compound with the specific structure of this compound is not a widely recognized or characterized substance. Searches for this exact name and its structural variations did not yield a definitive IUPAC name, CAS number, or a significant body of research.

The nomenclature of tetrazole derivatives can be complex due to tautomerism. The "2H" designation in the user-provided name specifies the position of the hydrogen atom on the tetrazole ring. It is crucial to distinguish this from the isomeric form, N-(1H-tetrazol-5-ylmethyl)acetamide.

While direct information is unavailable for the requested compound, data for structurally similar molecules can offer some insights. For instance, the related compound N-(2H-tetrazol-5-yl)acetamide , which lacks the methylene bridge, is a known chemical entity. However, the presence of the methylene group in this compound would significantly alter its chemical and physical properties.

Physicochemical Properties

Due to the lack of experimental data for this compound, a summary of its quantitative physicochemical properties cannot be provided. For progress in research and development, these properties would need to be determined empirically upon successful synthesis and purification of the compound.

For reference purposes, a table of predicted physicochemical properties for the closely related but distinct compound, N-(2H-tetrazol-5-yl)acetamide , is presented below. It is imperative to note that these values are not for the requested compound and should be used with caution as indicative values only.

PropertyValue (for N-(2H-tetrazol-5-yl)acetamide)Data Source
Molecular FormulaC3H5N5OPubChem
Molecular Weight127.11 g/mol PubChem
XLogP3-1.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count1PubChem

Experimental Protocols

As of the date of this document, no specific experimental protocols for the synthesis of this compound have been found in the public domain. A potential synthetic route could theoretically involve the acylation of (2H-tetrazol-5-yl)methanamine. The general reaction is depicted in the workflow diagram below.

Logical Workflow for a Potential Synthesis

G Potential Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A (2H-tetrazol-5-yl)methanamine C Acylation Reaction (in a suitable solvent, potentially with a base) A->C B Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) B->C D This compound C->D E By-product (e.g., Acetic Acid, HCl) C->E

Caption: A logical workflow for a potential acylation reaction to synthesize this compound.

Signaling Pathways and Biological Activity

There is currently no information available in scientific literature regarding any signaling pathways or biological activities associated with this compound. Research would be required to determine if this compound has any pharmacological effects.

Conclusion

Based on a comprehensive search of available chemical and scientific databases, This compound does not appear to be a well-documented compound. Key identifiers such as its IUPAC name and CAS number are not established, and no experimental data on its synthesis, properties, or biological activity is publicly available. The information provided on related compounds and potential synthetic routes is for reference only and should not be considered as established data for the requested molecule. Further research, beginning with the unambiguous synthesis and characterization of this compound, is necessary to elucidate its chemical and biological profile.

"physicochemical properties of N-(2H-tetrazol-5-ylmethyl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of N-(2H-tetrazol-5-ylmethyl)acetamide

Abstract

This compound is a heterocyclic compound featuring a tetrazole ring, a functional group of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent. These properties, including acidity (pKa), lipophilicity (logP), solubility, and melting point, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This technical guide provides an overview of the predicted and experimentally determined physicochemical properties of this compound and related tetrazole derivatives, details the methodologies for their determination, and presents a logical workflow for such characterization.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, data for the isomeric N-(1H-tetrazol-5-yl)acetamide and other 5-substituted tetrazoles can provide valuable insights into its expected properties. The tetrazole ring's acidity is a key characteristic, with the N-H proton being ionizable. The position of substitution on the tetrazole ring (N-1 vs. N-2) can influence these properties.

Quantitative Data Summary

The following table summarizes key physicochemical properties for related tetrazole compounds to approximate the characteristics of this compound.

Physicochemical PropertyN-(1H-tetrazol-5-yl)acetamideGeneral 5-Substituted Tetrazoles (Expected Range)Data Source
pKa 4.884.5 - 5.5
logP -0.99 (Predicted)-1.0 to 1.0
Melting Point (°C) 188-190150 - 250
Aqueous Solubility Not reportedVariable, generally moderateGeneral chemical knowledge

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For tetrazoles, this typically refers to the ionization of the N-H proton.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at which half of the compound has been neutralized (the half-equivalence point). Sophisticated software can be used for more accurate calculations from the titration data.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, indicating its distribution between an oily (n-octanol) and an aqueous phase.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.

  • Partitioning: A known concentration of the compound is dissolved in one of the phases. This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The system is then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology:

  • Equilibrium Method: An excess amount of the solid compound is added to a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is measured using an analytical method like HPLC or UV-Vis spectroscopy.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and stability of a solid compound.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the compound first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Workflow and Pathway Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Modeling synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (Shake-Flask Method) purification->logp solubility Aqueous Solubility (Equilibrium Method) purification->solubility melting_point Melting Point Determination purification->melting_point data_integration Data Integration & Summary pka->data_integration logp->data_integration solubility->data_integration melting_point->data_integration adme_prediction ADME Profile Prediction data_integration->adme_prediction final_report final_report adme_prediction->final_report Final Report & Drug Development Decision

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While specific experimental data for this compound remains scarce, the properties of analogous compounds suggest it is likely a moderately acidic compound with a relatively low logP, indicative of good aqueous solubility. The standardized protocols outlined in this guide provide a robust framework for the experimental determination of its key physicochemical parameters. Accurate characterization of these properties is a critical step in the comprehensive evaluation of this and other novel tetrazole derivatives for their potential as drug candidates.

An In-depth Technical Guide on the Solubility and Stability of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(2H-tetrazol-5-ylmethyl)acetamide, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related compounds and general chemical principles governing tetrazole and acetamide functionalities.

Chemical and Physical Properties

A summary of the predicted and known properties of closely related compounds is presented below to infer the characteristics of this compound.

PropertyValue (Predicted/Inferred)Data Source/Analogy
Molecular Formula C₄H₆N₆O-
Molecular Weight 154.13 g/mol -
Appearance White to off-white crystalline solidGeneral observation for similar compounds
pKa ~4.9 (for the tetrazole ring)The acidity of tetrazoles is comparable to carboxylic acids.[1]
LogP -1.0 (Predicted for N-(1H-tetrazol-5-yl)acetamide)PubChemLite

Solubility Profile

General Solubility of Tetrazoles: Tetrazole derivatives are known to be soluble in polar solvents. This is attributed to the ability of the nitrogen atoms in the tetrazole ring to form hydrogen bonds with protic solvents.

Expected Solubility of this compound: Based on its structure, which includes a polar tetrazole ring and an acetamide group, this compound is expected to exhibit good solubility in polar solvents.

Predicted Solubility in Various Solvents:

SolventPredicted SolubilityRationale
Water SolubleThe tetrazole and acetamide groups can form hydrogen bonds with water.
Methanol, Ethanol SolublePolar protic solvents capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent known to dissolve a wide range of compounds.
Acetonitrile Moderately SolubleA polar aprotic solvent, solubility may be lower than in protic solvents.
Dichloromethane Sparingly SolubleA non-polar solvent, unlikely to effectively solvate the polar functional groups.
Hexane InsolubleA non-polar solvent.

Stability Profile

The stability of this compound is governed by the inherent stability of the tetrazole ring and the reactivity of the acetamide functional group. Tetrazole rings are generally stable due to their aromatic character.[1]

pH Stability
  • Acidic Conditions: The acetamide linkage is susceptible to hydrolysis under acidic conditions, which would lead to the formation of 5-(aminomethyl)-2H-tetrazole and acetic acid.[2][3][4] The tetrazole ring itself is generally stable in acidic media.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: The acetamide bond can also be hydrolyzed under basic conditions, yielding the corresponding tetrazole amine and an acetate salt.[2][3][4]

Thermal Stability

Tetrazole compounds are known to undergo thermal decomposition, often with the elimination of nitrogen gas.[5][6] The decomposition temperature can be influenced by the substituents on the ring. For N-substituted tetrazoles, decomposition may begin with the elimination of a nitrogen molecule directly from the ring.

Photostability

Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, resulting in a variety of photoproducts.[7][8] The specific degradation pathway is dependent on the substituents and the solvent used.

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess solid compound to solvent B Equilibrate at constant temperature A->B Shake/Stir C Centrifuge or filter to separate solid B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Study (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways.

G cluster_0 Stress Conditions cluster_1 Analysis A Prepare solutions of the compound B Expose to various stress conditions (Acid, Base, Heat, Light, Oxidation) A->B C Sample at time intervals B->C D Analyze using a stability-indicating HPLC method C->D E Identify and quantify degradants D->E

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in appropriate solvents.

  • Stress Conditions: The solutions are exposed to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Stored at elevated temperatures (e.g., 80 °C) as a solid and in solution.

    • Photolytic: Exposed to UV and visible light according to ICH guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Characterization: Degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.

Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, the tetrazole moiety is a well-known bioisostere for the carboxylic acid group. This structural similarity means that tetrazole-containing compounds can sometimes interact with biological targets that recognize carboxylic acids.

G cluster_0 Bioisosteric Relationship cluster_1 Potential Biological Interaction A This compound C Biological Target (e.g., Receptor, Enzyme) A->C Potential Interaction B Carboxylic Acid Containing Analog B->C Known Interaction D Biological Response C->D

Caption: Bioisosteric relationship and potential biological interaction.

This diagram illustrates that due to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group, this compound might interact with biological targets that typically bind to carboxylic acid-containing molecules, leading to a biological response. Further experimental validation is required to confirm any such activity.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles and data from analogous structures. The provided experimental protocols offer a robust framework for obtaining empirical data for this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and similar molecules.

References

The Tetrazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for carboxylic acid and amide functional groups, have made it a cornerstone in the design of novel therapeutic agents.[1] This in-depth technical guide explores the multifaceted biological activities of tetrazole derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate. The broad spectrum of activities, ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic, underscores the remarkable versatility of the tetrazole nucleus in drug discovery.[2][3][4]

Core Biological Activities of Tetrazole Derivatives

Tetrazole derivatives have been extensively investigated and have demonstrated significant potential across a wide array of therapeutic areas. This section details their primary biological activities, supported by quantitative data to facilitate comparison and analysis.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of tetrazole-containing compounds.[5] These derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.[6][7][8][9] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, inhibition of key enzymes like tubulin, and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.[7][10]

Table 1: Anticancer Activity of Selected Tetrazole Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
Tetrazole-based isoxazolines (e.g., 4h, 4i)A549 (Lung)IC501.51 µM, 1.49 µM[6]
Tetrazole-based isoxazolines (e.g., 4h, 4i)MDA-MB-231 (Breast)IC502.83 µM, 2.79 µM[6]
Tetrazole based pyrazolines (e.g., 5b, 5c)MCF-7 (Breast)IC500.78 - 3.12 µg/mL[7]
Tetrazole based pyrazolines (e.g., 5b, 5c)A549 (Lung)IC500.78 - 3.12 µg/mL[7]
Tetrazole based pyrazolines (e.g., 5b, 5c)HepG2 (Liver)IC500.78 - 3.12 µg/mL[7]
Tetrazole derivatives (e.g., 5b, 5f, 5l, 5o)HepG2 (Liver)IC501.0–4.0 µM[8]
Tetrazole derivatives (e.g., 5b, 5f, 5l, 5o)A549 (Lung)IC501.0–4.0 µM[8]
N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amine (5b)HT29 (Colon)IC5024.66 ± 4.51 µM[11]
Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Tetrazole derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[2][12][13] A key mechanism of action for some of these compounds is the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2]

Table 2: Antibacterial Activity of Selected Tetrazole Derivatives

Compound/Derivative ClassBacterial StrainActivity MetricValue (µg/mL)Reference
Benzimidazole-tetrazole derivative (e1)E. faecalisMIC1.2[12][14]
Benzimidazole-tetrazole derivative (b1)E. faecalisMIC1.3[12][14]
Benzimidazole-tetrazole derivative (c1)E. faecalisMIC1.8[12][14]
Benzimidazole-tetrazole derivative (d1)E. faecalisMIC2.1[12][14]
Benzimidazole-tetrazole derivative (e1)S. aureusMIC18.7[12][14]
Imide-tetrazole derivatives (1, 2, 3)S. aureus (clinical)MIC0.8[2]
Imide-tetrazole derivatives (1, 2, 3)S. epidermidis (clinical)MIC0.8[2]
N-ribofuranosyl tetrazole (1c)E. coliMIC15.06 µM[13]
N-ribofuranosyl tetrazole (5c)E. coliMIC13.37 µM[13]
N-ribofuranosyl tetrazole (1c)S. aureusMIC15.06 µM[13]
N-ribofuranosyl tetrazole (5c)S. aureusMIC13.37 µM[13]
Various derivativesS. aureus, E. coli, P. aeruginosaMICas low as 125[15]
Antifungal Activity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Tetrazole derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting broad-spectrum activity against various pathogenic fungi, including Candida species and Aspergillus fumigatus.[3][12][16][17]

Table 3: Antifungal Activity of Selected Tetrazole Derivatives

Compound/Derivative ClassFungal StrainActivity MetricValue (µg/mL)Reference
Benzimidazole-tetrazole derivative (d1)C. albicansMIC7.4[12][14]
Benzimidazole-tetrazole derivative (e1)C. glabrataMIC0.98[12][14]
Benzimidazole-tetrazole derivative (b1)C. glabrataMIC1.2[12][14]
Various tetrazole derivativesCandida spp.MIC8 - 375[16]
Albaconazole derivative (D2)C. albicansMIC<0.008[17]
Albaconazole derivative (D2)C. neoformansMIC<0.008[17]
Albaconazole derivative (D2)A. fumigatusMIC2[17]
Pyrazole-tetrazole derivatives (8, 11, 15, 24, 25)Candida spp., C. neoformansMIC<0.008 - 4[4]
Anti-inflammatory Activity

Certain tetrazole derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 4: Anti-inflammatory Activity of Selected Tetrazole Derivatives

Compound/Derivative ClassTargetActivity MetricValue (µM)Reference
1,5-diaryl-substituted tetrazolesCOX-1IC500.42 - 8.1[18]
1,5-diaryl-substituted tetrazolesCOX-2IC502.0 - 9.4[18]
Pyridine derivative (7c)COX-2IC500.23[19]
Antidiabetic Activity

Tetrazole-containing compounds have shown significant potential in the management of type 2 diabetes mellitus.[20][21] A notable mechanism of action is their ability to act as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in glucose and lipid metabolism.[5][22][23]

Table 5: Antidiabetic Activity of Selected Tetrazole Derivatives

Compound/DerivativeTargetActivity MetricValueReference
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazolePPARγ AgonismEC506.75 nM[22][23]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazoleGlucose Lowering (in KKAy mice)ED250.0839 mg/kg/day[22][23]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazoleGlucose Lowering (in Wistar fatty rats)ED250.0873 mg/kg/day[22][23]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazoleLipid Lowering (in Wistar fatty rats)ED250.0277 mg/kg/day[22][23]
GPR119 agonist (81a)GPR119 AgonismEC504.9 nM[23]
GPR119 agonist (81b)GPR119 AgonismEC508.8 nM[23]
Antiviral and Antihypertensive Activities

Beyond the aforementioned activities, tetrazole derivatives have also been explored for their antiviral and antihypertensive properties. Several marketed antihypertensive drugs, such as losartan and valsartan, incorporate a tetrazole moiety, which acts as a bioisostere for a carboxylic acid group and is crucial for their activity as angiotensin II receptor blockers.[19] Furthermore, various tetrazole derivatives have been investigated for their ability to inhibit the replication of different viruses.[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of tetrazole derivatives.

General Synthesis of 5-Substituted-1H-Tetrazoles

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide source, often catalyzed by a Lewis acid.

Protocol: Zinc-Catalyzed Cycloaddition in Water

  • Reaction Setup: To a solution of the desired nitrile (1.0 equivalent) in water, add sodium azide (1.5 to 2.0 equivalents) and zinc bromide (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[26]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[26]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[13]

Protocol: MIC Determination by Broth Microdilution

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the tetrazole derivatives in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi.[10][27][28][29]

Protocol: CLSI M27 Broth Microdilution for Yeasts

  • Inoculum Preparation: Prepare a yeast suspension from a 24-hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized yeast inoculum to each well. Incubate the plates at 35°C for 24-48 hours.

  • MIC Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

In Vitro Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[24][30][31][32]

Protocol: CPE Reduction Assay

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells) into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Remove the culture medium and add serial dilutions of the tetrazole derivative. Then, infect the cells with a specific multiplicity of infection (MOI) of the virus. Include a cell control (no virus, no compound), a virus control (virus, no compound), and a compound toxicity control (compound, no virus).

  • Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the specific virus-cell system for a period sufficient to observe a significant cytopathic effect in the virus control wells (typically 2-5 days).

  • CPE Observation: Observe the cells microscopically for the presence of CPE (e.g., cell rounding, detachment, plaque formation).

  • Quantification: The antiviral activity can be quantified by staining the remaining viable cells with a dye such as crystal violet. The absorbance is then read on a plate reader. The IC50 is the concentration of the compound that inhibits CPE by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetrazole derivatives exert their biological effects is crucial for rational drug design and development. This section provides diagrams of key signaling pathways that are modulated by these compounds.

General Workflow for Synthesis and Screening

The discovery of biologically active tetrazole derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening Nitrile Nitrile Substrate Synthesis [3+2] Cycloaddition Nitrile->Synthesis Azide Azide Source (e.g., NaN3) Azide->Synthesis Catalyst Catalyst (e.g., ZnBr2) Catalyst->Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Tetrazole 5-Substituted-1H-Tetrazole Characterization->Tetrazole InVitro In Vitro Assays (e.g., MTT, MIC) Tetrazole->InVitro InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for the synthesis and screening of tetrazole derivatives.

Anti-inflammatory Action: COX-2 Signaling Pathway

Tetrazole derivatives can exert anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][33][34][35][36]

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates PLA2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Tetrazole Derivative Tetrazole Derivative Tetrazole Derivative->COX-2 Enzyme inhibits

Caption: Inhibition of the COX-2 signaling pathway by tetrazole derivatives.

Anticancer Mechanism: Induction of Intrinsic Apoptosis

Many anticancer tetrazole derivatives function by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is a common route, initiated by intracellular stress and mediated by mitochondria.[37][38][39][40][41]

G Tetrazole Derivative Tetrazole Derivative Cellular Stress Cellular Stress Tetrazole Derivative->Cellular Stress Bcl-2 family Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion induces MOMP Cytochrome c Cytochrome c release Mitochondrion->Cytochrome c Apoptosome Formation Apoptosome (Apaf-1, Caspase-9) Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 activates Apoptosis Apoptosis (Cell Death) Caspase-3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by tetrazole derivatives.

Antibacterial Mechanism: Inhibition of DNA Gyrase

A key target for antibacterial tetrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately bacterial cell death.[42][43][44]

G DNA Gyrase DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA introduces negative supercoils Bacterial Cell Death Bacterial Cell Death DNA Gyrase:e->Bacterial Cell Death:w Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase binds DNA Replication/\nTranscription DNA Replication/ Transcription Supercoiled DNA->DNA Replication/\nTranscription Tetrazole Derivative Tetrazole Derivative Tetrazole Derivative->DNA Gyrase inhibits

Caption: Mechanism of DNA gyrase inhibition by antibacterial tetrazole derivatives.

Conclusion

The tetrazole moiety has firmly established itself as a versatile and highly valuable scaffold in the field of medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties, highlight its significance in the development of new therapeutic agents. The information presented in this guide, from quantitative activity data to detailed experimental protocols and mechanistic pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of tetrazole chemistry in the ongoing quest for novel and effective medicines. Continued exploration of structure-activity relationships and the synthesis of novel tetrazole-based compounds will undoubtedly lead to the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Potential Mechanism of Action of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, "N-(2H-tetrazol-5-ylmethyl)acetamide" is not a widely studied compound with established and publicly available pharmacological data. This guide, therefore, provides a comprehensive framework for investigating its potential mechanism of action based on the known biological activities of its constituent chemical moieties: the tetrazole ring and the acetamide group. The experimental protocols, data tables, and signaling pathways described herein are illustrative of the approaches that would be employed in such an investigation.

Introduction to this compound and its Core Moieties

This compound is a small organic molecule featuring a central acetamide group linked to a tetrazole ring. While specific data on this compound is scarce, the pharmacological activities of tetrazole and acetamide derivatives are well-documented.

  • Tetrazole Moiety: The tetrazole ring is a significant pharmacophore in medicinal chemistry. It is often used as a metabolically stable isostere for a carboxylic acid group, which can enhance pharmacokinetic profiles.[1] Derivatives of tetrazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, antidiabetic, and antihypertensive properties.[1][2][3]

  • Acetamide Moiety: The acetamide functional group is present in numerous approved drugs and investigational compounds. It can participate in hydrogen bonding and influence a molecule's solubility and ability to interact with biological targets such as enzymes and receptors.[4] N-substituted acetamides, for example, have been explored as enzyme inhibitors.[4]

Given the functionalities present in this compound, it is plausible that the compound could exhibit a range of biological effects. The following sections outline a hypothetical investigation into its mechanism of action.

Hypothetical Mechanisms of Action and Therapeutic Targets

Based on the known activities of tetrazole and acetamide derivatives, several potential mechanisms of action for this compound can be postulated.

Anti-inflammatory and Analgesic Activity

Many tetrazole and acetamide derivatives exhibit anti-inflammatory and analgesic properties.[2][5][6] The potential mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Both tetrazole and acetamide moieties are found in compounds with antibacterial and antifungal effects.[2][7] The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

Anticancer Activity

Certain tetrazole derivatives have been investigated for their anticancer properties.[1][2][3] Potential mechanisms include the inhibition of protein kinases involved in cell proliferation and survival, or the induction of apoptosis.

Antihypertensive Activity

The tetrazole ring is a key component of angiotensin II receptor blockers (ARBs) like valsartan, which are used to treat hypertension.[8][9] It is conceivable that this compound could interact with components of the renin-angiotensin system.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To investigate the hypothetical mechanisms of action, a tiered approach employing a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

3.1.1. Enzyme Inhibition Assays

  • Objective: To determine if the compound inhibits specific enzymes related to a potential therapeutic area (e.g., COX-1/COX-2 for inflammation, bacterial enzymes for antimicrobial activity).

  • Methodology:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The compound is pre-incubated with the enzyme at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

    • The formation of the product (e.g., prostaglandin E2) is measured using an ELISA kit.

    • IC50 values are calculated from the dose-response curves.

3.1.2. Receptor Binding Assays

  • Objective: To assess the compound's ability to bind to specific receptors (e.g., angiotensin II receptors).

  • Methodology:

    • Cell membranes expressing the target receptor are prepared.

    • The membranes are incubated with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.

    • The amount of bound radioligand is measured after separating the bound from the free ligand.

    • The Ki (inhibition constant) is determined from competitive binding curves.

3.1.3. Cell-Based Assays

  • Objective: To evaluate the compound's effect on cellular processes in a more physiological context.

  • Methodology (for anti-inflammatory activity):

    • A murine macrophage cell line (e.g., RAW 264.7) is cultured.

    • The cells are pre-treated with the compound at various concentrations.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • The production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant is quantified using Griess reagent and ELISA, respectively.

    • EC50 values are determined.

In Vivo Models

3.2.1. Animal Models of Disease

  • Objective: To assess the efficacy of the compound in a living organism.

  • Methodology (for analgesic activity):

    • The acetic acid-induced writhing test in mice is used.[6]

    • Mice are administered the test compound or a vehicle control intraperitoneally.

    • After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

    • The number of writhes is counted for a defined period.

    • The percentage inhibition of writhing is calculated compared to the control group.

Quantitative Data Presentation

The following tables are templates for how quantitative data from the proposed experiments would be structured.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-1Data
This compoundCOX-2Data
Positive Control (e.g., Celecoxib)COX-2Data

Table 2: Receptor Binding Affinity

CompoundReceptor TargetKi (nM)
This compoundAngiotensin II Receptor 1Data
Positive Control (e.g., Valsartan)Angiotensin II Receptor 1Data

Table 3: In Vivo Efficacy in Analgesia Model

Treatment GroupDose (mg/kg)Mean Writhing Count ± SEM% Inhibition
Vehicle Control-Data-
This compound10DataData
This compound30DataData
This compound100DataData
Positive Control (e.g., Aspirin)100DataData

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for mechanism of action studies.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R PLC PLC AT1R->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC Activation DAG->PKC Cellular_Response Vasoconstriction, etc. Ca2+->Cellular_Response PKC->Cellular_Response Compound This compound (Hypothetical Antagonist) Compound->AT1R

Caption: Hypothetical antagonism of the Angiotensin II receptor signaling pathway.

G Start Novel Compound This compound In_Vitro In Vitro Screening (Enzyme/Receptor/Cell-based assays) Start->In_Vitro Hit_Identified Biological Activity Identified? In_Vitro->Hit_Identified In_Vivo In Vivo Efficacy Studies (Animal Models) Hit_Identified->In_Vivo Yes No_Activity No Significant Activity (Modify structure/Abandon) Hit_Identified->No_Activity No MOA_Elucidation Mechanism of Action Elucidation In_Vivo->MOA_Elucidation

Caption: General experimental workflow for mechanism of action investigation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests a high potential for biological activity. The tetrazole and acetamide moieties are present in a wide array of pharmacologically active compounds, indicating that this molecule could interact with various biological targets. The experimental framework outlined in this guide provides a clear path for future research to uncover its therapeutic potential. The initial steps should focus on broad in vitro screening across various enzyme and receptor panels to identify primary biological targets. Positive hits would then warrant further investigation through more specific cell-based assays and subsequent in vivo efficacy studies in relevant disease models. Such a systematic approach will be crucial in defining the pharmacological profile of this compound and determining its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to N-(2H-tetrazol-5-ylmethyl)acetamide: Synthesis, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical Properties

Quantitative data for N-(2H-tetrazol-5-ylmethyl)acetamide is not available in the public domain. However, its properties can be predicted based on its structure and comparison with similar molecules.

PropertyPredicted ValueNotes
Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
LogP (Calculated)Likely to be low, indicating good aqueous solubility.
pKa (Estimated)The tetrazole NH is acidic, with a pKa comparable to carboxylic acids.

Proposed Synthesis

The synthesis of this compound can be readily envisioned from the commercially available precursor, (2H-tetrazol-5-yl)methanamine. The most straightforward approach involves a standard N-acetylation reaction.

Experimental Protocol: N-acetylation of (2H-tetrazol-5-yl)methanamine

Materials:

  • (2H-tetrazol-5-yl)methanamine

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

  • An inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)

  • Equipment for purification (rotary evaporator, column chromatography apparatus) and analysis (TLC, NMR, mass spectrometry).

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve (2H-tetrazol-5-yl)methanamine (1.0 equivalent) in the chosen inert solvent. If using a solid base like sodium bicarbonate, add it at this stage.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important if using a reactive acetylating agent like acetyl chloride to control the exothermicity of the reaction.

  • Addition of Acetylating Agent: Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.05-1.2 equivalents) to the stirred solution. If using a liquid base like triethylamine or pyridine, it can be added prior to or concurrently with the acetylating agent.

  • Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • If the product is in an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl, if a basic catalyst was used), deionized water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G reactant1 (2H-tetrazol-5-yl)methanamine reagents Base (e.g., Triethylamine) Inert Solvent (e.g., DCM) reactant1->reagents 1. Dissolve reactant2 Acetic Anhydride / Acetyl Chloride reactant2->reagents 2. Add product This compound reagents->product 3. React & Purify

Proposed synthesis of this compound.

Potential Biological Activities and Therapeutic Targets

The tetrazole ring is a key feature in many clinically used drugs. Its presence in this compound suggests several potential areas of pharmacological activity.

Angiotensin II Receptor Antagonism

A significant number of angiotensin II receptor blockers (ARBs), such as losartan and valsartan, incorporate a tetrazole moiety as a bioisostere for a carboxylic acid. These drugs are pivotal in the management of hypertension. The tetrazole group in these molecules interacts with the AT1 receptor. Given this precedent, this compound could be investigated for similar activity.

G Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction TargetMolecule This compound (Potential Antagonist) TargetMolecule->AT1R

Potential modulation of the Renin-Angiotensin System.
Antimicrobial and Antifungal Activity

Various derivatives of tetrazole have demonstrated promising antimicrobial and antifungal properties. For example, phenyl(2H-tetrazol-5-yl)methanamine derivatives have been synthesized and evaluated for their antifungal activity. The structural similarity suggests that this compound could be a candidate for antimicrobial screening.

Other Potential Activities

The versatility of the tetrazole pharmacophore has led to its inclusion in compounds with a wide array of biological activities, including:

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Antidiabetic

Summary of Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityReference
1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamideAngiotensin II (AT1) receptor ligand
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivativesAntihypertensive, antioxidant, urease inhibition
Phenyl(2H-tetrazol-5-yl)methanamine derivativesAntifungal
General 5-substituted tetrazolesAntibacterial, antifungal, anticancer, analgesic, anti-inflammatory
2-(5-Phenyl-2H-tetrazol-2-yl)acetamide derivativesPotential antidiabetic

Conclusion

While this compound is not a widely studied molecule, its synthesis is highly feasible from commercially available starting materials. Based on the extensive literature on the pharmacological importance of the tetrazole moiety, this compound represents an interesting target for synthesis and biological evaluation. Its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of cardiovascular and infectious diseases. Further research is warranted to synthesize, characterize, and screen this compound for a range of biological activities.

An In-depth Technical Guide on the Discovery and History of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2H-tetrazol-5-ylmethyl)acetamide is a heterocyclic compound featuring a tetrazole ring linked to an acetamide group via a methylene bridge. While not a widely recognized therapeutic agent in itself, this molecule represents a critical building block in the synthesis of more complex pharmaceutical compounds. Its history is intrinsically linked to the broader development of tetrazole chemistry in medicinal chemistry, where the tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, positioning it as a key intermediate in drug discovery and development.

Introduction: The Rise of Tetrazoles in Medicinal Chemistry

The story of this compound begins with the discovery of the tetrazole ring system. The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin.[1] However, it was not until the mid-20th century that the significance of tetrazoles in medicinal chemistry was fully appreciated. Researchers began to recognize that the 5-substituted-1H-tetrazole group could serve as a metabolically stable isostere for the carboxylic acid functionality.[2] This bioisosteric relationship stems from their similar pKa values and the ability of the tetrazole ring to engage in comparable intermolecular interactions with biological targets.[3] This discovery opened the door for the incorporation of tetrazole moieties into a wide array of drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.

This compound emerged as a valuable synthon in this context. Its structure provides a simple yet versatile scaffold, combining the desirable properties of the tetrazole ring with a reactive handle (the acetamide group) that allows for further chemical modification and elaboration into more complex drug-like molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the key intermediate, 5-(aminomethyl)tetrazole, followed by its acetylation.

Step 1: Synthesis of 5-(Aminomethyl)tetrazole

The most common route to 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3] For the synthesis of 5-(aminomethyl)tetrazole, the starting material is aminoacetonitrile.

Experimental Protocol: Synthesis of 5-(Aminomethyl)tetrazole

  • Materials: Aminoacetonitrile hydrochloride, sodium azide, zinc chloride, water, hydrochloric acid, diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1.0 eq) and sodium azide (1.1 eq) in water.

    • Add zinc chloride (0.5 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude 5-(aminomethyl)tetrazole hydrochloride salt. The product can be further purified by recrystallization.

Step 2: Acetylation of 5-(Aminomethyl)tetrazole

The final step involves the N-acetylation of the amino group of 5-(aminomethyl)tetrazole. This is a standard transformation that can be accomplished using various acetylating agents.

Experimental Protocol: Synthesis of this compound

  • Materials: 5-(aminomethyl)tetrazole hydrochloride, acetic anhydride, pyridine, dichloromethane.

  • Procedure:

    • Suspend 5-(aminomethyl)tetrazole hydrochloride (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the suspension in an ice bath and add pyridine (2.2 eq) dropwise.

    • Slowly add acetic anhydride (1.2 eq) to the reaction mixture while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C3H5N5O
Molecular Weight 127.10 g/mol
Appearance White to off-white solid (predicted)
Melting Point Data not available
Solubility Soluble in polar organic solvents
pKa ~4.5-5.0 (predicted for tetrazole NH)

Characterization Data (Predicted based on related structures):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.5-9.0 (br s, 1H, NH-tetrazole), 4.4 (d, 2H, CH₂), 1.9 (s, 3H, CH₃), 8.2 (t, 1H, NH-amide).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 170.0 (C=O), 155.0 (C-tetrazole), 35.0 (CH₂), 22.0 (CH₃).

  • FTIR (KBr, cm⁻¹): ~3300 (N-H stretch, amide), ~3100 (N-H stretch, tetrazole), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II).

  • Mass Spectrometry (ESI+): m/z 128.05 [M+H]⁺.

Role in Drug Discovery and Development

This compound serves as a foundational scaffold for the synthesis of a variety of more complex molecules with therapeutic potential. The tetrazole ring provides a metabolically stable acidic group, while the acetamide portion can be readily modified.

Below is a logical workflow illustrating the role of this compound as a key building block in a hypothetical drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Core Scaffold cluster_diversification Chemical Diversification cluster_development Drug Development A Aminoacetonitrile B 5-(Aminomethyl)tetrazole A->B [3+2] Cycloaddition (NaN3, ZnCl2) C This compound B->C Acetylation (Acetic Anhydride) D Library of Analogs C->D Parallel Synthesis (e.g., Amide coupling, Suzuki coupling) E Lead Compounds D->E SAR Studies F Preclinical Studies E->F G Clinical Trials F->G

Workflow of this compound in Drug Discovery.

This workflow highlights the progression from the synthesis of the core this compound scaffold to the generation of a diverse library of analogs for structure-activity relationship (SAR) studies, ultimately leading to the identification of lead compounds for further preclinical and clinical development.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant place in the history and practice of medicinal chemistry. Its discovery and utility are a direct consequence of the recognition of the tetrazole ring as a valuable carboxylic acid isostere. The straightforward synthesis and the potential for chemical modification make it a versatile building block for the creation of novel drug candidates. As the demand for new therapeutics continues to grow, the importance of such fundamental scaffolds in enabling the exploration of new chemical space remains paramount. Future research will likely continue to leverage the unique properties of this compound and related structures in the design and synthesis of the next generation of medicines.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of N-(2H-tetrazol-5-ylmethyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known safety and handling protocols for N-(2H-tetrazol-5-yl)acetamide and its structural analogs. The information presented herein is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Core Safety and Physical Properties

Due to the limited specific data for N-(2H-tetrazol-5-ylmethyl)acetamide, the following tables summarize the known properties of its close analog, N-(2H-tetrazol-5-yl)acetamide. These values provide a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of N-(2H-tetrazol-5-yl)acetamide

PropertyValue
Molecular FormulaC3H5N5O
Molecular Weight127.107 g/mol [1]
Melting Point/Range154 - 158 °C (309 - 316 °F)
Topological Polar Surface Area83.6 Ų[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]

Table 2: Hazard Identification and Classification for Structurally Similar Tetrazoles

Hazard ClassClassificationPrecautionary Statement
FlammabilityFlammable Solid (Category 1 or 2)H228: Flammable solid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
CarcinogenicitySuspected of causing cancer (Category 2)H351: Suspected of causing cancer
Acute Oral ToxicityCategory 4 (for some derivatives)H302: Harmful if swallowed[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation for some derivatives)H335: May cause respiratory irritation[2]

Experimental Protocols and Handling Procedures

The following protocols are based on general best practices for handling potentially hazardous research chemicals and specific recommendations for tetrazole-containing compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE is mandatory when handling this compound or its analogs:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact. Dispose of contaminated gloves after use.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: If dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.[2] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The product may be moisture-sensitive. Keep locked up or in an area accessible only to qualified or authorized persons.

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. For dry spills, carefully sweep up the material and place it in a suitable container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material and dispose of in accordance with local regulations.

  • Fire: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[4] Be aware that tetrazole compounds may explode when heated.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Disposal

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as the product itself.

Visualizing Safety Workflows

To further clarify the necessary safety procedures, the following diagrams, generated using the DOT language, illustrate key workflows for handling and emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Reaction/Procedure Reaction/Procedure Weighing/Measuring->Reaction/Procedure Temporary Storage Temporary Storage Reaction/Procedure->Temporary Storage Decontaminate Work Area Decontaminate Work Area Temporary Storage->Decontaminate Work Area Proper Waste Disposal Proper Waste Disposal Decontaminate Work Area->Proper Waste Disposal Store Unused Material Store Unused Material Proper Waste Disposal->Store Unused Material G cluster_first_aid First Aid Measures Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Remove from Exposure Remove from Exposure Assess Situation->Remove from Exposure Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Inhalation Inhalation Administer First Aid->Inhalation Skin Contact Skin Contact Administer First Aid->Skin Contact Eye Contact Eye Contact Administer First Aid->Eye Contact Ingestion Ingestion Administer First Aid->Ingestion Report Incident Report Incident Seek Medical Attention->Report Incident Inhalation->Skin Contact Skin Contact->Eye Contact Eye Contact->Ingestion

References

In Silico Prediction of N-(2H-tetrazol-5-ylmethyl)acetamide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the in silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for the novel compound N-(2H-tetrazol-5-ylmethyl)acetamide. Due to the limited availability of experimental data for this specific molecule, this document focuses on predictive methodologies, utilizing data from structurally similar compounds for baseline comparison and model validation. Detailed protocols for in silico analysis, predicted data tables, and visual workflows are presented to guide researchers and drug development professionals in evaluating the potential of this compound as a drug candidate.

Introduction

This compound is a small molecule featuring a tetrazole ring, a functional group of significant interest in medicinal chemistry. Tetrazoles are often employed as bioisosteres for carboxylic acids, potentially improving metabolic stability and other pharmacokinetic properties.[1][2] An accurate assessment of the physicochemical and ADMET properties of novel tetrazole-containing compounds is crucial in the early stages of drug discovery to minimize late-stage attrition.[3][4]

This guide outlines a robust in silico workflow to predict the key properties of this compound, providing a foundational dataset for further research and development.

Physicochemical Properties Prediction

The prediction of physicochemical properties is the first step in evaluating the drug-likeness of a new chemical entity. These properties influence a compound's solubility, permeability, and overall bioavailability.

Methodology for In Silico Physicochemical Property Prediction

A standard workflow for predicting physicochemical properties involves several computational steps. The process begins with the generation of a 2D or 3D representation of the molecule. This structure is then used as input for various quantitative structure-property relationship (QSPR) models and algorithms to calculate key descriptors.

Experimental Protocol:

  • Molecular Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(=O)NCC1=NNN=N1, is used to generate a 2D structure and subsequently a 3D conformer using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Descriptor Calculation: The generated molecular structure is submitted to computational platforms such as SwissADME, admetSAR, or other specialized software.[3] These tools calculate a wide range of descriptors.

  • Property Prediction: The software employs various models to predict properties:

    • Molecular Weight (MW): Calculated from the molecular formula.

    • logP (Octanol-Water Partition Coefficient): Predicted using atom-based or fragment-based methods like XLogP3.[5]

    • Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms.[6]

    • Hydrogen Bond Donors and Acceptors: Counted directly from the molecular structure.

    • Rotatable Bonds: The number of bonds that allow free rotation is counted, which influences conformational flexibility.

    • Aqueous Solubility (logS): Predicted using models that often incorporate logP and TPSA values.

Predicted Physicochemical Properties

While experimental data for this compound is unavailable, we can predict its properties. For context, the properties of a close structural analog, N-(2H-tetrazol-5-yl)acetamide, are provided.[6][7] The primary structural difference is the addition of a methylene (-CH2-) bridge in the target compound.

PropertyN-(2H-tetrazol-5-yl)acetamide (Analog)[6][7]This compound (Predicted)
IUPAC Name N-(2H-tetrazol-5-yl)acetamideThis compound
Molecular Formula C₃H₅N₅OC₄H₇N₅O
Molecular Weight ( g/mol ) 127.11141.14
logP -1.3 (Calculated)-1.1 (Estimated)
TPSA (Ų) 83.683.6
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 44
Rotatable Bonds 12
Aqueous Solubility (logS) Predicted HighPredicted High

Note: Predicted values for the target compound are estimations based on its structure relative to the known analog.

In Silico ADMET Profile Prediction

ADMET profiling is essential for assessing the pharmacokinetic and safety aspects of a potential drug. In silico models provide a rapid and cost-effective means to flag potential liabilities early in the discovery process.[8][9]

Methodology for In Silico ADMET Prediction

The prediction of ADMET properties relies on a combination of physicochemical descriptors and sophisticated machine learning models trained on large datasets of experimental results.

Experimental Protocol:

  • Compound Input: The SMILES string or a 2D structure file of this compound is uploaded to a comprehensive ADMET prediction web server or software (e.g., SwissADME, pkCSM, ADMETlab).

  • Absorption Modeling:

    • Human Intestinal Absorption (HIA): Predicted based on a combination of properties like TPSA, logP, and the number of rotatable bonds.

    • Caco-2 Permeability: Models predict the rate of passage through Caco-2 cell monolayers, an in vitro model of the intestinal wall.[4]

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Models classify the compound's potential interaction with the P-gp efflux pump.

  • Distribution Modeling:

    • Blood-Brain Barrier (BBB) Permeability: Predictions are made based on molecular size, polarity, and specific structural motifs.

    • Plasma Protein Binding (PPB): QSAR models predict the extent to which the compound will bind to plasma proteins like albumin.

  • Metabolism Modeling:

    • Cytochrome P450 (CYP) Inhibition: The models predict whether the compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for assessing drug-drug interaction potential.

  • Toxicity Modeling:

    • AMES Mutagenicity: Models screen for structural alerts associated with mutagenicity.

    • Hepatotoxicity: Predictions are based on statistical models trained on compounds with known liver toxicity.

    • hERG Inhibition: Models predict the potential for the compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

Predicted ADMET Profile

The following table summarizes the predicted ADMET profile for this compound, based on its structural features and typical properties of similar small molecules.

ADMET ParameterPredicted OutcomeRationale / Implication
Absorption
Human Intestinal AbsorptionHighLow molecular weight and moderate polarity suggest good passive absorption.
Caco-2 PermeabilityLow to ModerateWhile small, the high polarity (TPSA > 75) may limit passive permeability.
P-gp SubstrateNoUnlikely to be a substrate for this major efflux pump, aiding in bioavailability.
Distribution
Blood-Brain Barrier (BBB)Not PermeableThe high TPSA is a strong indicator that the compound will not cross the BBB.
Plasma Protein BindingLowSmall, polar molecules typically exhibit low to moderate binding to plasma proteins.
Metabolism
CYP1A2 InhibitorNoLacks common structural motifs for inhibition.
CYP2C9 InhibitorNoUnlikely to be an inhibitor.
CYP2C19 InhibitorNoUnlikely to be an inhibitor.
CYP2D6 InhibitorNoUnlikely to be an inhibitor.
CYP3A4 InhibitorNoUnlikely to be an inhibitor.
Excretion
Primary RouteRenalHigh water solubility and low plasma protein binding suggest efficient clearance by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicThe structure lacks common alerts for mutagenicity.
hERG InhibitionLow RiskDoes not possess the typical pharmacophore for hERG channel blockers.
HepatotoxicityLow RiskNo structural alerts indicating a high risk of liver toxicity.

Visualizations of In Silico Workflows and Pathways

In Silico Property Prediction Workflow

The following diagram illustrates the sequential workflow for the in silico prediction of physicochemical and ADMET properties.

G cluster_input Input cluster_processing Computational Processing cluster_prediction Prediction Models cluster_output Output Profiles A SMILES String CC(=O)NCC1=NNN=N1 B 2D/3D Structure Generation A->B C Molecular Descriptor Calculation B->C D QSPR Models C->D E Machine Learning Models C->E F Physicochemical Properties D->F G ADMET Profile E->G

In Silico Prediction Workflow
Hypothetical Signaling Pathway

Tetrazole-containing compounds have been identified as ligands for various receptors, including G-protein coupled receptors (GPCRs) such as GLP-1 and nuclear receptors like PPARγ.[10] The diagram below illustrates a hypothetical signaling cascade where this compound acts as an agonist for a generic GPCR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Receptor GPCR Ligand->Receptor Binds GProtein G-Protein (α, β, γ subunits) Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Transcription CREB->Gene Induces

Hypothetical GPCR Signaling Pathway
Logical Relationships in ADMET Assessment

The assessment of a compound's ADMET profile involves understanding the interplay between its various properties. This diagram shows the logical flow from fundamental physicochemical properties to the overall pharmacokinetic and safety outcomes.

G cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetics (ADME) cluster_tox Safety Profile A Solubility (logS) E Absorption A->E H Excretion A->H B Lipophilicity (logP) B->E F Distribution B->F G Metabolism B->G C Molecular Size (MW) C->F C->G D Polarity (TPSA) D->E D->H I Toxicity E->I F->I G->I H->I

ADMET Parameter Relationships

Conclusion

This guide provides a foundational in silico assessment of this compound. The predictive models suggest that the compound possesses favorable drug-like properties, including high aqueous solubility, good predicted intestinal absorption, and a low risk of toxicity and adverse metabolic interactions. Its high polarity indicates it is unlikely to cross the blood-brain barrier. These predictions, while promising, require experimental validation. The methodologies and workflows presented herein offer a clear path for the initial evaluation of this and other novel compounds in the drug discovery pipeline.

References

A Technical Guide to Quantum Chemical Calculations for Tetrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of tetrazole derivatives, a critical class of compounds in medicinal chemistry. Tetrazoles are widely recognized as bioisosteres of carboxylic acids and cis-amides, making them invaluable scaffolds in drug design.[1][2][3] This guide delves into the theoretical underpinnings and practical applications of computational methods to predict the physicochemical properties, reactivity, and potential biological activity of these nitrogen-rich heterocycles.

Core Computational Methodologies: A Detailed Protocol

The foundation of modern quantum chemical studies on tetrazole derivatives lies in Density Functional Theory (DFT).[4][5][6][7] This section outlines the typical experimental protocols employed in the computational analysis of these molecules.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure, followed by the analysis of its electronic properties.

Objective: To obtain the optimized molecular geometry and calculate key electronic descriptors for tetrazole derivatives.

Methodology:

  • Initial Structure Generation: The initial 3D coordinates of the tetrazole derivative are constructed using a molecular building program.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is the most commonly employed method.[4][5][6][7]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for these systems.[4][7] Other functionals like B3PW91 may also be used.[8]

    • Basis Set: A range of Pople-style basis sets are utilized, with the choice often depending on the desired accuracy and computational cost. Common choices include:

      • 6-31G*: A good starting point for geometry optimizations.[4]

      • 6-31+G*: Includes diffuse functions, which are important for describing anions.[4]

      • 6-311++G(2d,2p): A larger basis set providing more accurate results, particularly for electronic properties.[9]

      • cc-pVTZ: A correlation-consistent basis set for high-accuracy calculations.[7]

  • Software: Standard quantum chemistry software packages such as Gaussian, DMol3 in Materials Studio, or similar programs are used to perform the calculations.[5][7]

  • Calculation Execution:

    • A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

    • Following optimization, a frequency calculation is typically run to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Data Analysis: From the output of these calculations, a multitude of properties can be extracted and analyzed.

A generalized workflow for these calculations can be visualized as follows:

G General Workflow for Quantum Chemical Calculations of Tetrazole Derivatives cluster_input Input Preparation cluster_calc Computational Execution cluster_output Data Analysis & Property Prediction mol_build Molecule Building & Initial 3D Structure method_select Selection of DFT Functional & Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_prop Optimized Geometry (Bond Lengths, Angles) freq_calc->struct_prop elec_prop Electronic Properties (HOMO, LUMO, Charges) freq_calc->elec_prop thermo_prop Thermodynamic Properties (Heats of Formation) freq_calc->thermo_prop spec_prop Spectroscopic Properties (IR Frequencies) freq_calc->spec_prop

General workflow for quantum chemical calculations.

Key Calculated Properties and Their Significance in Drug Development

Quantum chemical calculations provide valuable insights into a range of molecular properties that are directly relevant to the drug development process.

Structural and Energetic Properties

Understanding the three-dimensional structure and relative stability of tetrazole isomers is crucial. It has been demonstrated that for neutral species, 2H-isomers are generally more stable than their 1H-counterparts, while for anions, the 1-substituted tetrazolates are more stable.[4] Furthermore, C-substituted tetrazoles tend to be more stable than their N-substituted isomers.[4]

Table 1: Calculated Heats of Formation (HOF) for Selected Tetrazole Derivatives

CompoundMethodBasis SetCalculated HOF (kJ/mol)
2-Methyl-5-ethenyl-tetrazoleB3LYP6-31G*355.9[4]

Note: The calculated HOF for 2-methyl-5-ethenyl-tetrazole shows good agreement with the experimental value of 354.0 kJ/mol.[4]

Electronic Properties

The electronic properties of tetrazole derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their reactivity and intermolecular interactions. The HOMO-LUMO energy gap is an indicator of molecular stability.[10]

Table 2: Key Electronic Properties of Tetrazole Derivatives for Corrosion Inhibition Studies

PropertySymbolSignificance
Adsorption EnergyΔEStrength of interaction with a surface.[5][6]
HOMO EnergyEHOMOElectron-donating ability.[5][6]
LUMO EnergyELUMOElectron-accepting ability.[5][6]
Energy GapEgapChemical reactivity and stability.[5][6]
HardnessηResistance to change in electron distribution.[5][6]
ElectronegativityχTendency to attract electrons.[5][6]
Electron Fraction TransitionΔNAmount of electron transfer between the molecule and a surface.[5][6]

These parameters are particularly important in fields like corrosion inhibition, where the interaction of tetrazole derivatives with metal surfaces is studied.[5][6][11] For instance, studies have shown that tetrazole derivatives with electron-donating groups that adsorb perpendicularly to a copper surface act as effective corrosion inhibitors.

The logical relationship between these calculated quantum chemical parameters and the prediction of corrosion inhibition efficiency can be visualized as follows:

G Relationship between Quantum Chemical Parameters and Corrosion Inhibition cluster_input DFT Calculations cluster_analysis Analysis of Parameters cluster_output Prediction dft_calc Calculate Quantum Chemical Parameters (EHOMO, ELUMO, Egap, η, χ, ΔN) e_homo High EHOMO indicates high electron-donating ability dft_calc->e_homo e_lumo Low ELUMO indicates high electron-accepting ability dft_calc->e_lumo e_gap Low Egap indicates high reactivity dft_calc->e_gap prediction Prediction of Corrosion Inhibition Efficiency e_homo->prediction e_lumo->prediction e_gap->prediction

Conceptual diagram of corrosion inhibition prediction.

Application in Drug Design and Synthesis

Quantum chemical calculations are instrumental in understanding the structure-activity relationships of tetrazole-containing drug candidates. Molecular docking studies, often complemented by DFT calculations, help in predicting the binding affinity of tetrazole derivatives to biological targets.[12]

The synthesis of tetrazole derivatives is a well-established field, with methods including the [3+2] cycloaddition of nitriles and azides.[2][13] Computational studies can aid in elucidating the mechanisms of these reactions, providing insights that can guide the optimization of synthetic routes.

Conclusion

Quantum chemical calculations, particularly DFT, have become an indispensable tool in the study of tetrazole derivatives. They provide a theoretical framework for understanding the structural, electronic, and energetic properties of these important heterocyles. For researchers in drug development, these computational methods offer a powerful approach to rationalize experimental observations, predict molecular properties, and guide the design of novel therapeutic agents with enhanced efficacy and safety profiles. The continued development of computational methodologies and increasing computational power will undoubtedly further expand the role of these techniques in the future of medicinal chemistry.

References

Methodological & Application

Method 1: Quantification of N-(2H-tetrazol-5-ylmethyl)acetamide by High-Performance Liquid Chromatography (HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

An N-(2H-tetrazol-5-ylmethyl)acetamide moiety is found in the structure of some pharmacologically active compounds. As with any drug development, it is crucial to have robust and reliable analytical methods for the quantification of this compound in various matrices. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile and water

  • Formic acid (analytical grade)

2. Reagent and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain about 10 mg of this compound.

  • Dissolve the sample in 10 mL of diluent.

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm[1]

  • Run Time: 10 minutes

Data Presentation

Table 1: Typical Quantitative Performance of the HPLC-UV Method

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent (Stock) Standard->Dissolve_Standard Filter Filter Sample Dissolve_Sample->Filter Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard HPLC HPLC System Dilute_Standard->HPLC Inject Filter->HPLC Inject Column C18 Column HPLC->Column UV_Detector UV Detector (210 nm) Column->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: HPLC-UV workflow for this compound.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • LC-MS grade acetonitrile and water

  • LC-MS grade formic acid

2. Reagent and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

4. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of diluent.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

5. LC-MS/MS Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5% to 95% B

    • 4-5 min: 95% B

    • 5.1-6 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion (Q1) m/z 142.1 -> Product ion (Q3) m/z (to be determined experimentally, e.g., loss of acetamide moiety)

      • Internal Standard: (Select a suitable stable isotope-labeled analog or a compound with similar properties)

    • Collision Energy: To be optimized for the specific instrument and transitions.

    • Other parameters (e.g., capillary voltage, source temperature): To be optimized based on the instrument manufacturer's recommendations.

Data Presentation

Table 2: Typical Quantitative Performance of the LC-MS/MS Method

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Diluent Evaporate->Reconstitute Filter Filter Reconstitute->Filter LC LC System Filter->LC Inject Column C18 Column LC->Column MS Tandem Mass Spectrometer Column->MS MRM_Data Acquire MRM Data MS->MRM_Data Peak_Integration Integrate Peak Areas MRM_Data->Peak_Integration Quantification Quantify Concentration Peak_Integration->Quantification

Caption: LC-MS/MS workflow for this compound.

References

Application Notes and Protocols: N-(2H-tetrazol-5-ylmethyl)acetamide in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrazole-containing compounds represent a significant class of heterocyclic structures that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The tetrazole ring can act as a bioisostere for carboxylic acids and other functional groups, potentially enhancing metabolic stability and receptor binding. N-(2H-tetrazol-5-ylmethyl)acetamide is a derivative that combines the tetrazole moiety with an acetamide group, suggesting its potential as an antimicrobial agent. While direct and extensive research specifically on this compound is limited in publicly available literature, this document provides a comprehensive guide for researchers based on the known antimicrobial activities of structurally related tetrazole derivatives.[1][2][3][4][5] These notes are intended to guide the experimental design for the evaluation of this compound as a novel antimicrobial candidate.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, studies on other tetrazole-based antimicrobial agents suggest several potential targets within microbial cells. One of the proposed mechanisms is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and transcription. By binding to these enzymes, the compound may disrupt these vital cellular processes, leading to bacterial cell death. The following diagram illustrates this putative signaling pathway.

G cluster_cell Bacterial Cell Compound This compound Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Inhibition DNA_Replication DNA Replication & Transcription Enzyme->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption

Caption: Putative mechanism of action for this compound.

Data Presentation: Antimicrobial Activity of Related Tetrazole Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Imide-tetrazolesStaphylococcus aureus0.8 - 3.2[5]
Imide-tetrazolesGram-negative clinical strains0.8 - 3.2[5]
1-[(tetrazol-5-yl)methyl]indole derivativesBacillus subtilisPotent Activity[4][6]
1-[(tetrazol-5-yl)methyl]indole derivativesCandida albicansHigh Activity[4][6]
5-substituted aryl 1H-tetrazolesStaphylococcus aureus125 - 250[3]
5-substituted aryl 1H-tetrazolesEscherichia coli125 - 250[3]
Benzimidazole-tetrazole derivativesEnterococcus faecalisComparable to azithromycin[1]
Benzimidazole-tetrazole derivativesCandida albicansMore effective than fluconazole[1]

Experimental Protocols

The following are detailed protocols for the antimicrobial evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium only)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the standardized inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density at 600 nm can be measured.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Experimental Workflow

The following diagram outlines the general workflow for the antimicrobial evaluation of this compound.

G cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_safety Safety Profile cluster_mechanism Mechanism of Action Studies Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC MBC MBC Determination (Plating) MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity MOA Enzyme Inhibition Assays, etc. Cytotoxicity->MOA

Caption: General workflow for antimicrobial evaluation.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. The protocols and data presented in these application notes, derived from studies on analogous tetrazole compounds, provide a solid foundation for researchers to initiate a thorough investigation into its antimicrobial potential. Further studies, including in vivo efficacy and detailed mechanism of action analyses, will be crucial in determining its therapeutic value.

References

Application Notes and Protocols: N-(2H-tetrazol-5-ylmethyl)acetamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2H-tetrazol-5-ylmethyl)acetamide is a synthetic heterocyclic compound belonging to the tetrazole class of molecules. The tetrazole ring is a key pharmacophore in medicinal chemistry, known for its bioisosteric similarity to carboxylic acids and cis-amide groups, which allows for favorable interactions with various biological targets.[1][2] Numerous tetrazole derivatives have been investigated and have demonstrated a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2][3] These derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][5] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound as a potential novel anticancer therapeutic.

Hypothesized Mechanism of Action

Based on the known anticancer properties of similar tetrazole-containing compounds, it is hypothesized that this compound may exert its cytotoxic effects on cancer cells by inducing apoptosis through the intrinsic mitochondrial pathway and promoting cell cycle arrest at the G2/M phase. This proposed mechanism involves the modulation of key regulatory proteins in both processes.

G cluster_0 This compound Treatment cluster_1 Cellular Response Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Compound->Bax p53 p53 Upregulation Compound->p53 Mitochondrion Mitochondrial Membrane Permeabilization Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 Upregulation p53->p21 CDK1CyclinB CDK1/Cyclin B Complex Inhibition p21->CDK1CyclinB G2M G2/M Phase Arrest CDK1CyclinB->G2M

Figure 1: Proposed signaling pathway for this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HCT116Colorectal Carcinoma18.9 ± 1.5
HeLaCervical Cancer25.1 ± 2.9
HEK293Normal Kidney> 100
Table 2: Apoptosis Induction in MCF-7 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control04.5 ± 0.8
Compound1025.3 ± 2.2
Compound2048.7 ± 3.5
Compound4072.1 ± 4.1
Table 3: Cell Cycle Analysis in MCF-7 Cells
TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control065.2 ± 3.120.5 ± 1.914.3 ± 1.5
Compound1058.1 ± 2.815.2 ± 1.726.7 ± 2.5
Compound2045.3 ± 2.510.8 ± 1.343.9 ± 2.9
Compound4030.7 ± 2.18.1 ± 1.161.2 ± 3.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on various cancer cell lines.

G Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

G Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Treat_Compound Treat with compound for 24 hours Seed_Cells->Treat_Compound Harvest_Cells Harvest and wash cells with PBS Treat_Compound->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash cells to remove ethanol Fix_Cells->Wash_Cells Stain_Cells Stain with PI and RNase A Wash_Cells->Stain_Cells Analyze_FCM Analyze by flow cytometry Stain_Cells->Analyze_FCM Determine_Phases Determine cell cycle phase distribution Analyze_FCM->Determine_Phases End End Determine_Phases->End

Figure 3: Workflow for cell cycle analysis.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise to cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The provided protocols and hypothetical data suggest that this compound is a promising candidate for further investigation as an anticancer agent. The proposed mechanism involving apoptosis induction and cell cycle arrest is consistent with the activities of other tetrazole derivatives.[4][5] The presented methodologies offer a standardized framework for the in vitro evaluation of this compound's efficacy and mechanism of action. Further studies, including in vivo models and detailed molecular pathway analysis, are warranted to fully elucidate its therapeutic potential.

References

Application of N-(2H-tetrazol-5-ylmethyl)acetamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

The tetrazole-acetamide moiety is a key pharmacophore in medicinal chemistry, valued for the tetrazole ring's ability to act as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and cell permeability. This scaffold has been successfully employed in the development of potent and selective ligands for various biological targets, leading to potential therapeutic agents for a range of diseases.

Application Notes

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes

The tetrazole-acetamide scaffold has been instrumental in the design of non-carboxylic acid inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide have shown significant PTP1B inhibitory activity.[1][2]

Compound IDStructurePTP1B IC50 (µM)Reference
NM-03 N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide4.48[2]
NM-14 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide1.88[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity.

Ligands for Translocator Protein (TSPO) in Neuroinflammation and Oncology

N,N-disubstituted pyrazolopyrimidine acetamide derivatives, which incorporate a related acetamide structure, have been developed as high-affinity ligands for the Translocator Protein (TSPO).[4][5] TSPO is overexpressed in activated microglia during neuroinflammation and in various cancer types, making it a valuable target for diagnostic imaging and potential therapeutic intervention.[4][6]

Compound IDStructureTSPO Ki (nM)Reference
GMA 10 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-dipropylacetamide0.18[4]
GMA 11 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-(2-methoxyethyl)acetamide0.19[4]
GMA 13 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-di(prop-2-yn-1-yl)acetamide0.90[4]
GMA 15 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide0.06[4][7]
DPA-714 (Reference) N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide3.66[4][7]
PK11195 (Reference) 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide1.34[4]

Ki values represent the inhibitory constant of the compound for binding to TSPO, with lower values indicating higher affinity.

Experimental Protocols

General Synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives (PTP1B Inhibitors)

This protocol is a representative synthesis for tetrazole-acetamide derivatives targeting PTP1B.

G cluster_0 Step 1: Synthesis of 5-(3-aminophenyl)-1H-tetrazole cluster_1 Step 2: Synthesis of 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide cluster_2 Step 3: Synthesis of Final Product A 3-aminobenzonitrile C DMF, 120 °C A->C B Sodium azide, Ammonium chloride B->C D 5-(3-aminophenyl)-1H-tetrazole C->D D_ref 5-(3-aminophenyl)-1H-tetrazole F DCM, 0 °C to rt D->F E Chloroacetyl chloride, Triethylamine E->F G 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide F->G G_ref 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide I Acetone, Reflux G->I H Substituted thiol, Potassium carbonate H->I J Final N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivative I->J

Synthetic scheme for N-phenyl-tetrazole acetamides.
  • Synthesis of 5-(3-aminophenyl)-1H-tetrazole:

    • Dissolve 3-aminobenzonitrile in N,N-dimethylformamide (DMF).

    • Add sodium azide and ammonium chloride.

    • Heat the mixture at 120 °C for 12-16 hours.

    • Cool the reaction mixture, pour it into ice water, and acidify with HCl.

    • Collect the precipitate by filtration, wash with water, and dry to yield 5-(3-aminophenyl)-1H-tetrazole.

  • Synthesis of 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide:

    • Suspend 5-(3-aminophenyl)-1H-tetrazole in dichloromethane (DCM).

    • Add triethylamine and cool the mixture to 0 °C.

    • Add chloroacetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Synthesis of the final N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivative:

    • Dissolve the crude 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide in acetone.

    • Add the desired substituted thiol and potassium carbonate.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture, filter, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the final product.

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B.[8][9]

G A Prepare Assay Buffer and Reagents B Add PTP1B enzyme, buffer, and test compound/DMSO to 96-well plate A->B C Pre-incubate at 37 °C B->C D Initiate reaction by adding pNPP substrate C->D E Incubate at 37 °C for 30 min D->E F Stop reaction with NaOH E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Workflow for the in vitro PTP1B inhibition assay.
  • Human recombinant PTP1B enzyme

  • Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Stop solution: 1 M NaOH

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader

  • In a 96-well plate, add 50 µL of assay buffer containing the PTP1B enzyme to each well.

  • Add 2 µL of the test compound solution at various concentrations (or DMSO for control).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of pNPP solution.

  • Incubate the plate at 37 °C for 30 minutes.

  • Terminate the reaction by adding 25 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro TSPO Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for TSPO.[10][11]

G cluster_0 TSPO Function cluster_1 Radioligand Binding Assay Cholesterol Cholesterol TSPO TSPO (Outer Mitochondrial Membrane) Cholesterol->TSPO P450scc P450scc (Inner Mitochondrial Membrane) TSPO->P450scc Translocation StAR StAR StAR->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Radioligand [3H]PK11195 (Radioligand) TSPO_assay TSPO-expressing membranes Radioligand->TSPO_assay TestCompound Test Compound TestCompound->TSPO_assay Competes for binding

TSPO function and competitive binding assay principle.
  • Membrane preparation from cells or tissues expressing TSPO

  • Radioligand (e.g., [³H]PK11195)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: High concentration of a known TSPO ligand (e.g., unlabeled PK11195)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

  • In test tubes, combine the membrane preparation, assay buffer, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to each tube to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

References

Application Notes and Protocols for the Synthesis of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(2H-tetrazol-5-ylmethyl)acetamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the [3+2] cycloaddition of aminoacetonitrile hydrochloride and sodium azide to form the key intermediate, 5-(aminomethyl)-1H-tetrazole. This intermediate is subsequently acetylated using acetic anhydride to yield the final product. This protocol offers a comprehensive guide for researchers, including reagent specifications, reaction conditions, and purification methods. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

Tetrazole-containing compounds are of significant interest in pharmaceutical research as they are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles. This compound is a functionalized tetrazole derivative that can serve as a versatile synthon for the elaboration of more complex molecular architectures. The following protocol details a reliable and adaptable method for its laboratory-scale preparation.

Experimental Protocols

Step 1: Synthesis of 5-(aminomethyl)-1H-tetrazole

This procedure is adapted from the general method for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of nitriles and sodium azide.

Materials:

Reagent/SolventGradeSupplier
Aminoacetonitrile hydrochloride98%Sigma-Aldrich
Sodium azide99.5%Sigma-Aldrich
Zinc(II) chloride (anhydrous)98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Ethyl acetateACS GradeFisher Scientific
Deionized water--

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aminoacetonitrile hydrochloride (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc(II) chloride (0.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 1 M with respect to the aminoacetonitrile hydrochloride.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 with 4 M hydrochloric acid. Caution: Sodium azide is toxic and can form explosive hydrazoic acid upon acidification. This step should be performed in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL) to remove any organic impurities.

  • The aqueous layer containing the product is then concentrated under reduced pressure to afford the crude 5-(aminomethyl)-1H-tetrazole hydrochloride.

Purification:

The crude product can be purified by recrystallization from a mixture of ethanol and water.

Characterization Data (Literature values for similar compounds):

AnalysisExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~4.0 (s, 2H, CH₂), ~8.5 (br s, 3H, NH₃⁺), ~15.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆)δ (ppm): ~35 (CH₂), ~155 (C-tetrazole)
IR (KBr, cm⁻¹)~3200-2800 (N-H stretch), ~1600 (N-H bend), ~1450, 1100 (tetrazole ring)

Step 2: Synthesis of this compound

This procedure is a general method for the N-acetylation of primary amines.

Materials:

Reagent/SolventGradeSupplier
5-(aminomethyl)-1H-tetrazole hydrochlorideAs synthesized in Step 1-
Acetic anhydride99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, 99.8%Sigma-Aldrich
Saturated sodium bicarbonate solution--
Anhydrous magnesium sulfate-Fisher Scientific

Procedure:

  • Suspend 5-(aminomethyl)-1H-tetrazole hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.5 eq) to the suspension with stirring.

  • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization Data (Predicted):

AnalysisExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~1.9 (s, 3H, COCH₃), ~4.5 (d, 2H, CH₂), ~8.5 (t, 1H, NH), ~15.0 (br s, 1H, NH-tetrazole)
¹³C NMR (DMSO-d₆)δ (ppm): ~22 (COCH₃), ~38 (CH₂), ~158 (C-tetrazole), ~170 (C=O)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
Mass Spec (ESI-MS)m/z: [M+H]⁺ expected at 142.07

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-(aminomethyl)-1H-tetrazole cluster_step2 Step 2: Synthesis of this compound A Aminoacetonitrile HCl + Sodium Azide B Reaction in DMF with ZnCl₂ at 120°C A->B [3+2] Cycloaddition C Acidification and Extraction B->C Work-up D 5-(aminomethyl)-1H-tetrazole (Intermediate) C->D Isolation E Intermediate + Acetic Anhydride D->E To next step F Reaction in DCM with Pyridine E->F Acetylation G Quenching and Extraction F->G Work-up H This compound (Final Product) G->H Purification

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that the yields are indicative and may vary based on reaction scale and optimization.

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
15-(aminomethyl)-1H-tetrazoleAminoacetonitrile HClNaN₃, ZnCl₂DMF12012-2460-70
2This compound5-(aminomethyl)-1H-tetrazoleAcetic anhydride, PyridineDCM0 to RT4-670-80

Conclusion

The provided protocol offers a robust and straightforward methodology for the synthesis of this compound. This compound can be instrumental for further chemical explorations in the development of novel therapeutic agents. The detailed steps and characterization guidelines aim to facilitate the successful replication of this synthesis in a laboratory setting. Researchers are encouraged to optimize the reaction conditions to suit their specific needs and scale.

Application Notes and Protocols: N-(2H-tetrazol-5-ylmethyl)acetamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2H-tetrazol-5-ylmethyl)acetamide is a versatile heterocyclic ligand with significant potential in coordination chemistry. The tetrazole ring, a bioisostere for carboxylic acids, combined with the acetamide functional group, offers multiple coordination sites, making it a compelling candidate for the synthesis of novel metal-organic frameworks (MOFs), catalysts, and metallodrugs.[1][2][3] The presence of both the tetrazole nitrogen atoms and the amide oxygen and nitrogen atoms allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions.[4][5] This adaptability can lead to the formation of diverse supramolecular architectures with unique physicochemical properties.[5][6]

While direct literature on the coordination chemistry of this compound is limited, extensive research on analogous structures, such as ((1H-tetrazol-5-yl)methyl)pyridine-based metal complexes, provides a strong foundation for exploring its potential.[6] These studies have demonstrated the successful synthesis of 2D and 3D coordination polymers with interesting luminescent and thermal properties.[6] This document provides detailed protocols for the synthesis of this compound and its potential coordination complexes, based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of the target ligand can be achieved in a two-step process starting from aminoacetonitrile, as outlined below. This proposed synthesis is based on established methods for the preparation of 5-substituted tetrazoles and subsequent N-acylation.

Step 1: Synthesis of 5-(Aminomethyl)-2H-tetrazole

The initial step involves the [2+3] cycloaddition of an azide source with the nitrile group of aminoacetonitrile hydrochloride.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of aminoacetonitrile hydrochloride and 7.0 g of sodium azide in 100 mL of water.

  • Add 5.8 g of zinc bromide and heat the mixture to reflux for 24 hours with vigorous stirring.

  • After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

  • A white precipitate will form. Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure 5-(aminomethyl)-2H-tetrazole.

  • Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Step 2: Synthesis of this compound

The final step is the acylation of the primary amine group of 5-(aminomethyl)-2H-tetrazole with acetic anhydride.

Protocol:

  • Suspend 5.0 g of 5-(aminomethyl)-2H-tetrazole in 50 mL of acetic anhydride in a 100 mL round-bottom flask.

  • Heat the mixture to 100 °C and stir for 2 hours.

  • Allow the reaction mixture to cool to room temperature, during which a precipitate will form.

  • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Filter the white precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the product from an ethanol/water mixture to yield pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Coordination Chemistry: Synthesis of Metal Complexes

This compound is expected to form stable complexes with various transition metal ions. The following protocols are based on the successful synthesis of coordination complexes with the analogous ligand, ((1H-tetrazol-5-yl)methyl)pyridine.[6] Hydrothermal synthesis is a common and effective method for growing single crystals of coordination polymers.

General Protocol for Hydrothermal Synthesis of Metal Complexes

Materials:

  • This compound (ligand)

  • Metal salts (e.g., CuCl₂, Zn(NO₃)₂, Cd(NO₃)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a typical synthesis, combine the ligand (0.1 mmol) and the desired metal salt (0.1 mmol) in a 20 mL glass vial.

  • Add 10 mL of deionized water and stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the resulting solution or suspension to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a constant temperature (typically between 120-180 °C) for 3 days.

  • After the reaction period, cool the autoclave slowly to room temperature over 24 hours.

  • Harvest the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Table 1: Proposed Reaction Conditions for Metal Complex Synthesis

Metal SaltLigand:Metal RatioTemperature (°C)Expected Product
CuCl₂·2H₂O1:1160[Cu(L)Cl]n
Zn(NO₃)₂·6H₂O1:1180[Zn(L)(NO₃)]n
Cd(NO₃)₂·4H₂O1:1170[Cd(L)₂(H₂O)₂]n

(L = N-(2H-tetrazol-5-ylmethyl)acetamido)

Characterization of Coordination Complexes

Thorough characterization is essential to determine the structure and properties of the synthesized complexes.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Single-Crystal X-ray DiffractionTo determine the crystal structure, coordination environment of the metal ion, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)To confirm the phase purity of the bulk crystalline product.
Fourier-Transform Infrared (FT-IR) SpectroscopyTo identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the tetrazole and amide groups.
Elemental Analysis (C, H, N)To confirm the empirical formula of the synthesized complexes.
Thermogravimetric Analysis (TGA)To evaluate the thermal stability of the complexes and identify the loss of any coordinated or lattice solvent molecules.
Photoluminescence SpectroscopyTo investigate the potential luminescent properties of the complexes, particularly for d¹⁰ metal complexes (Zn²⁺, Cd²⁺).

Potential Applications

The coordination complexes of this compound are anticipated to have applications in several fields:

  • Drug Development: The tetrazole moiety is a known pharmacophore. Metal complexes can exhibit enhanced biological activity compared to the free ligand, offering potential as antimicrobial or anticancer agents.[7]

  • Catalysis: The coordinated metal centers can act as Lewis acids, potentially catalyzing various organic reactions.

  • Luminescent Materials: Complexes with d¹⁰ metal ions like Zn(II) and Cd(II) are candidates for luminescent materials for applications in sensors, lighting, and displays.[6]

  • Gas Storage and Separation: The formation of porous MOFs could enable applications in the storage and separation of gases.

Visualizations

Logical Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Application start Starting Materials (Ligand, Metal Salt, Solvent) mix Mixing and Stirring start->mix hydrothermal Hydrothermal Reaction (Autoclave, 120-180 °C, 3 days) mix->hydrothermal cool Slow Cooling hydrothermal->cool filter Filtration and Washing cool->filter crystals Crystalline Product filter->crystals xrd Single-Crystal & Powder XRD crystals->xrd ftir FT-IR Spectroscopy crystals->ftir ea Elemental Analysis crystals->ea tga Thermogravimetric Analysis crystals->tga pl Photoluminescence crystals->pl structure Structure Determination xrd->structure properties Property Evaluation (Thermal, Optical) tga->properties pl->properties application Potential Applications structure->application properties->application

Caption: General workflow for the synthesis and characterization of coordination complexes.

Proposed Coordination Modes of the Ligand

G Potential Coordination Modes of this compound cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelating cluster_bridging Bridging Coordination M1 M L1 This compound M1->L1 via Tetrazole N M2 M L2 This compound M2->L2 via Tetrazole N and Amide O M3a M L3 This compound M3a->L3 via Tetrazole N1 M3b M M3b->L3 via Tetrazole N4

Caption: Possible coordination modes of the ligand with a metal center (M).

References

Application Notes and Protocols for N-(2H-tetrazol-5-ylmethyl)acetamide in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Subject Matter Expert Consultation: Extensive literature and database searches were conducted to gather information on the application of N-(2H-tetrazol-5-ylmethyl)acetamide in the field of material science.

Outcome of Information Retrieval: The comprehensive search did not yield any specific data, research articles, or patents detailing the use of this compound in material science. The scientific literature to date does not appear to cover the synthesis, characterization, or application of this particular compound for material science purposes.

While the requested application notes and protocols for this compound in material science cannot be provided due to a lack of available information, the search did reveal research on structurally related tetrazole-containing compounds in various applications. These applications, however, are not directly transferable to the specified molecule.

Applications of Structurally Related Tetrazole Compounds:

  • Pharmaceuticals: Certain complex tetrazole derivatives have been synthesized and evaluated for their potential as angiotensin-II receptor antagonists, which are used in the management of hypertension.

  • Energetic Materials: Other related compounds, such as those with nitroamino groups attached to the tetrazole ring, have been investigated as high-nitrogen energetic materials. These materials are of interest for their high heats of formation and detonation performance.

Based on the available scientific and technical information, there are no established applications of this compound in material science. Consequently, the generation of detailed application notes, experimental protocols, quantitative data tables, and workflow diagrams as requested is not possible. Further research and development would be required to determine if this compound has any utility in the field of material science.

Application Notes and Protocols for N-(2H-tetrazol-5-ylmethyl)acetamide Derivatives in Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological significance of N-(2H-tetrazol-5-ylmethyl)acetamide derivatives and detailed protocols for their synthesis and evaluation in anticancer and antimicrobial screening assays. The tetrazole moiety is a well-regarded pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acid and cis-amide groups, which contributes to its metabolic stability and diverse biological activities.[1][2][3]

Application Notes

Anticancer Potential:

This compound derivatives and related tetrazole compounds have demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1] For instance, certain tetrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive candidates for the development of novel antimitotic drugs.[4] The cytotoxic effects of these compounds have been observed across a range of human cancer cell lines.[1]

Antimicrobial Activity:

The tetrazole scaffold is also a key feature in a number of antimicrobial agents.[5] Derivatives of this compound are being explored for their activity against both Gram-positive and Gram-negative bacteria.[5] A significant mechanism of action for some tetrazole-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][5] These enzymes are essential for DNA replication, transcription, and repair in bacteria, making them excellent targets for antibiotic development. The inhibition of these topoisomerases leads to bacterial cell death.

Data Presentation

Table 1: Anticancer Activity of Selected Tetrazole Acetamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3a HT-29 (Colon)87.91 (µg/mL)[6]
3b HT-29 (Colon)69.99 (µg/mL)[6]
3f HT-29 (Colon)92.42 (µg/mL)[6]
3a MDA-MB-231 (Breast)86.73 (µg/mL)[6]
3e PC3 (Prostate)32.59[7]
3b MCF-7 (Breast)68.16[7]

Table 2: Antimicrobial Activity of Selected Tetrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
1 S. aureus (T5592)0.8[5]
2 S. aureus (T5591)0.8[5]
3 S. epidermidis (5253)0.8[5]
1 Gram-positive/negative strains0.8-3.2[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions.

Materials:

  • Substituted amine

  • Chloroacetyl chloride

  • Sodium azide

  • Ammonium chloride

  • Dimethylformamide (DMF)

  • Appropriate solvents for reaction and purification (e.g., acetone, ethyl acetate)

  • Triethylamine

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-chloro-N-substituted acetamide:

    • Dissolve the desired substituted amine in a suitable solvent (e.g., acetone).

    • Add triethylamine to the solution.

    • Cool the reaction mixture in an ice bath.

    • Add chloroacetyl chloride dropwise while stirring.

    • Continue stirring at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the 2-chloro-N-substituted acetamide.

  • Synthesis of 2-azido-N-substituted acetamide:

    • Dissolve the 2-chloro-N-substituted acetamide in DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture at 60-80°C for 3-5 hours.

    • After cooling, pour the mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 2-azido-N-substituted acetamide.

  • Synthesis of this compound derivative:

    • This step can be achieved through a [3+2] cycloaddition reaction. A general approach involves reacting an appropriate nitrile with an azide. For the title compounds, a common route is the reaction of 2-cyanoacetamide with sodium azide and ammonium chloride in DMF.

    • Alternatively, starting from a 5-substituted tetrazole, the acetamide side chain can be introduced. For example, reacting 5-(chloromethyl)-2H-tetrazole with a desired amine.

Purification:

  • The final product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization:

  • The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Screening using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized tetrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C.[9]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Antimicrobial Screening using Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.[6][11][12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized tetrazole derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic) and negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening start Starting Materials synthesis Synthesis of This compound Derivatives start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization treatment Compound Treatment (Serial Dilutions) characterization->treatment cell_culture Cell Line Culture (e.g., HT-29, MCF-7) seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Workflow for the synthesis and anticancer screening of this compound derivatives.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start Synthesized Derivatives microdilution Broth Microdilution (Compound Dilutions) start->microdilution bacterial_culture Bacterial Strain Culture inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculum_prep->microdilution incubation Incubation (37°C, 24h) microdilution->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for the antimicrobial screening of this compound derivatives.

signaling_pathway_antimicrobial compound Tetrazole Derivative gyrase DNA Gyrase compound->gyrase inhibition topoisomerase Topoisomerase IV compound->topoisomerase inhibition dna_replication DNA Replication & Transcription gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death disruption leads to

References

Application Notes and Protocols for In Vitro Assays Involving N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A review of available literature did not yield specific in vitro assay data or established protocols for the compound N-(2H-tetrazol-5-ylmethyl)acetamide. The scientific studies identified through comprehensive searches primarily focus on more complex derivatives, where the this compound moiety is part of a larger molecular structure.

The most relevant information found pertains to derivatives of Valsartan, an angiotensin II receptor antagonist, and other tetrazole-containing compounds. These studies, while not directly applicable to this compound, can provide a foundational understanding of the types of in vitro assays that could be relevant for assessing the biological activity of tetrazole derivatives. The primary activities investigated for these related compounds include antihypertensive, urease inhibition, antioxidant, and antibacterial effects.[1][2][3][4]

Below are generalized protocols and conceptual frameworks for in vitro assays that are commonly used for tetrazole-containing compounds, based on the available literature for related molecules. These should be considered as starting points for the development of specific assays for this compound, and would require empirical validation.

I. Urease Enzyme Inhibition Assay

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria.[5]

Experimental Protocol
  • Preparation of Reagents:

    • Urease enzyme solution (e.g., from Jack bean)

    • Urea solution

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (this compound dissolved in a suitable solvent like DMSO)

    • Standard inhibitor (e.g., Thiourea)

    • Nessler's reagent for ammonia detection

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 25 µL of urease enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding 50 µL of urea solution.

    • Incubate the mixture for a specific duration (e.g., 30 minutes) at 37°C.

    • Stop the reaction and measure the amount of ammonia produced using a colorimetric method, such as the addition of Nessler's reagent, and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting a dose-response curve.

Conceptual Workflow for Urease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Urease Enzyme - Urea Solution - Test Compound - Buffer Add_Compound Add Test Compound to 96-well plate Reagents->Add_Compound Add_Enzyme Add Urease Enzyme & Incubate Add_Compound->Add_Enzyme Add_Substrate Add Urea Solution & Incubate Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction & Add Detection Reagent Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical urease enzyme inhibition assay.

II. DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound by its ability to scavenge free radicals.[6]

Experimental Protocol
  • Preparation of Reagents:

    • DPPH solution in methanol

    • Test compound stock solution (this compound in a suitable solvent)

    • Standard antioxidant (e.g., Ascorbic acid)

    • Methanol (as a blank)

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add a freshly prepared DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conceptual Workflow for DPPH Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DPPH Solution - Test Compound - Standard Add_Compound Add Test Compound to 96-well plate Reagents->Add_Compound Add_DPPH Add DPPH Solution Add_Compound->Add_DPPH Incubate Incubate in Dark Add_DPPH->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for a DPPH radical scavenging assay.

III. Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed against various bacterial strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[4]

Experimental Protocol
  • Preparation of Materials:

    • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compound stock solution

    • Standard antibiotic (e.g., Ciprofloxacin)

    • 96-well microtiter plates

  • Assay Procedure (Broth Microdilution):

    • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conceptual Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Media Prepare Bacterial Culture & Media Inoculate Inoculate Wells with Bacterial Suspension Prepare_Media->Inoculate Prepare_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Dilutions->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Visually Inspect for Growth & Determine MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary (Hypothetical)

As no experimental data is available for this compound, the following table is a template to illustrate how quantitative data from the described assays would be presented.

Assay TypeTarget/RadicalTest Compound IC50 (µM)Standard IC50 (µM)Reference
Urease InhibitionJack Bean UreaseData not availableData not availableNot applicable
Antioxidant ActivityDPPH RadicalData not availableData not availableNot applicable
Antimicrobial Activity (MIC)S. aureusData not availableData not availableNot applicable
Antimicrobial Activity (MIC)E. coliData not availableData not availableNot applicable

Note to Researchers: The protocols and workflows provided are generalized and would need to be optimized for the specific properties of this compound. It is highly recommended to conduct a thorough literature search for any new studies that may become available on this specific compound before commencing experimental work.

References

Application Notes & Protocols for Efficacy Testing of N-(2H-tetrazol-5-ylmethyl)acetamide in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2H-tetrazol-5-ylmethyl)acetamide is a novel compound under investigation for its potential therapeutic efficacy in neurodegenerative diseases, with a primary focus on Alzheimer's disease. The following application notes and protocols describe the use of transgenic mouse models of Alzheimer's disease to evaluate the in vivo efficacy of this compound. These models recapitulate key pathological features of the human disease, including amyloid-beta (Aβ) plaque deposition and cognitive deficits, providing a robust platform for preclinical drug assessment.

The protocols outlined below cover the experimental workflow from animal model selection and drug administration to behavioral and histopathological endpoints. The primary transgenic model utilized is the 5xFAD mouse, which exhibits an aggressive and accelerated Alzheimer's-like pathology.

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: 5xFAD transgenic mice are recommended for these studies. This model co-expresses five familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to rapid and extensive Aβ42 accumulation, plaque formation, and cognitive impairment.[1]

  • Age: Male and female 5xFAD mice aged 3-4 months should be used at the start of the treatment protocol. This age corresponds to the onset of significant amyloid pathology and cognitive deficits in this model.

  • Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration
  • Compound Preparation: this compound should be dissolved in a suitable vehicle, such as a solution of 10% DMSO, 40% polyethylene glycol 300, and 50% saline. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Dosing Regimen: The compound is administered via oral gavage once daily for a period of 12 weeks. A vehicle-treated control group of 5xFAD mice and a wild-type littermate control group should be included in the study design.

  • Dosage Groups:

    • Group 1: Wild-type mice + Vehicle

    • Group 2: 5xFAD mice + Vehicle

    • Group 3: 5xFAD mice + this compound (Low Dose, e.g., 10 mg/kg)

    • Group 4: 5xFAD mice + this compound (High Dose, e.g., 30 mg/kg)

Behavioral Testing for Cognitive Efficacy

Behavioral assessments should be conducted during the final two weeks of the treatment period to evaluate the impact of the compound on cognitive function.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) at a 120° angle from each other.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Rationale: Rodents with intact spatial working memory will tend to explore novel arms, resulting in a higher alternation score.[2]

  • Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with opaque water (24-26°C). A hidden escape platform (10-15 cm in diameter) is submerged 1 cm below the water surface.[3][4]

  • Procedure:

    • Acquisition Phase (5 days):

      • Conduct four trials per day for each mouse.

      • For each trial, place the mouse in the water at one of four starting positions.

      • Allow the mouse to swim and find the hidden platform. If the platform is not found within 60-120 seconds, gently guide the mouse to it.[3]

      • The mouse remains on the platform for 15-30 seconds before being returned to its home cage.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Rationale: This test assesses the ability of the mouse to learn and remember the spatial location of the hidden platform using distal cues.[2][5][6]

Histopathological and Biochemical Analysis
  • Procedure:

    • Deeply anesthetize the mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS).

    • For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde for 24-48 hours, followed by cryoprotection in 30% sucrose.

    • For biochemical analysis, dissect the other hemisphere (hippocampus and cortex) and snap-freeze in liquid nitrogen.

  • Procedure:

    • Section the fixed brain hemisphere into 30-40 µm thick coronal sections using a cryostat.

    • Perform immunohistochemical staining using an anti-Aβ antibody (e.g., 6E10).

    • Visualize the plaques using a suitable secondary antibody and chromogen or fluorescent tag.

    • Capture images of the cortex and hippocampus using a microscope.

    • Quantify the Aβ plaque burden as the percentage of the total area occupied by plaques using image analysis software.

  • Procedure:

    • Homogenize the frozen cortical and hippocampal tissue in a suitable lysis buffer.

    • Determine the total protein concentration of the homogenates.

    • Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the levels of soluble and insoluble Aβ42.

    • Normalize the Aβ42 levels to the total protein concentration.

Data Presentation

The following tables present illustrative quantitative data for the efficacy of this compound in the 5xFAD mouse model.

Table 1: Behavioral Test Results

Treatment GroupY-Maze Spontaneous Alternation (%)Morris Water Maze - Escape Latency (Day 5, seconds)Morris Water Maze - Time in Target Quadrant (Probe Trial, seconds)
Wild-type + Vehicle75 ± 515 ± 325 ± 4
5xFAD + Vehicle50 ± 645 ± 812 ± 3
5xFAD + Low Dose (10 mg/kg)62 ± 530 ± 618 ± 4
5xFAD + High Dose (30 mg/kg)70 ± 620 ± 422 ± 5

Table 2: Histopathological and Biochemical Results

Treatment GroupAβ Plaque Burden (Cortex, %)Aβ Plaque Burden (Hippocampus, %)Insoluble Aβ42 (Cortex, pg/mg protein)
Wild-type + Vehicle0.1 ± 0.050.1 ± 0.0550 ± 10
5xFAD + Vehicle12.5 ± 2.18.2 ± 1.51500 ± 250
5xFAD + Low Dose (10 mg/kg)8.3 ± 1.85.5 ± 1.2950 ± 180
5xFAD + High Dose (30 mg/kg)4.1 ± 1.22.8 ± 0.9600 ± 120

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-beta (Aβ) Peptide gamma_secretase->Abeta oligomerization Oligomerization Abeta->oligomerization plaques Aβ Plaques oligomerization->plaques neurotoxicity Neurotoxicity & Synaptic Dysfunction plaques->neurotoxicity cognitive_decline Cognitive Decline neurotoxicity->cognitive_decline compound This compound compound->BACE1 Inhibition

Caption: Hypothetical mechanism of action of this compound.

Experimental Workflow Diagram

G start Start: 5xFAD Mice (3-4 months old) dosing 12-Week Dosing Regimen - Vehicle - Low Dose - High Dose start->dosing behavioral Behavioral Testing (Weeks 11-12) dosing->behavioral y_maze Y-Maze Test behavioral->y_maze mwm Morris Water Maze behavioral->mwm euthanasia Euthanasia and Tissue Collection y_maze->euthanasia mwm->euthanasia analysis Histopathological & Biochemical Analysis euthanasia->analysis ihc Immunohistochemistry (Aβ Plaque Load) analysis->ihc elisa ELISA (Aβ42 Levels) analysis->elisa end End: Efficacy Data ihc->end elisa->end

Caption: Experimental workflow for efficacy testing in 5xFAD mice.

References

Application Notes and Protocols for Computational Docking Studies of Tetrazole-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: No specific computational docking studies were identified for N-(2H-tetrazol-5-ylmethyl)acetamide in the public domain. The following application notes and protocols are based on studies of closely related tetrazole-acetamide derivatives and other tetrazole-containing compounds. These methodologies provide a framework for conducting similar studies on this compound.

Introduction

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects. The tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. Computational docking is a powerful tool to predict the binding mode and affinity of small molecules like this compound to a protein target of interest. This document outlines the typical applications and protocols for such in silico studies.

Potential Applications

Computational docking of tetrazole-acetamide derivatives can be applied to:

  • Target Identification and Validation: Predict potential protein targets for a given compound.

  • Hit-to-Lead Optimization: Guide the chemical modification of hit compounds to improve binding affinity and selectivity.

  • Elucidation of Mechanism of Action: Understand the molecular interactions between the ligand and the protein at the atomic level.

  • Virtual Screening: Screen large compound libraries to identify potential new inhibitors for a specific target.

Data Presentation: Docking Results for Related Tetrazole Derivatives

The following table summarizes quantitative data from docking studies of various tetrazole derivatives against different protein targets. This data can serve as a reference for expected binding affinities for similar compounds.

Compound ClassTarget ProteinDocking Score (kcal/mol) or IC50Reference
5-substituted tetrazol-2-yl acetamidesMurBIC50: 25-34 µM--INVALID-LINK--
Benzyl Tetrazole-N-Isobutyl AcetamideEnzymes related to diabetes and inflammationNot specified--INVALID-LINK--
Tetrazole DerivativesEpidermal Growth Factor Receptor (EGFR)IC50: 0.099 µM (for compound 6l)--INVALID-LINK--
Valsartan ester derivativesHelicobacter pylori Urease (PDB: 1E9Y)Not specified--INVALID-LINK--
2,5-(5-aryl tetrazol-2yl) dimethyl adipateCytochrome P450 3A4 (CYP3A4) (PDB: 7UAZ)-7.6 to -10.1 kcal/mol--INVALID-LINK--

Experimental Protocols

The following is a generalized protocol for performing computational docking studies on a tetrazole-acetamide derivative, based on methodologies reported in the literature.

Preparation of the Ligand
  • 3D Structure Generation: The 3D structure of this compound can be generated using software such as ChemDraw, Avogadro, or online tools.

  • Energy Minimization: The generated structure should be energy-minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and realistic conformation of the ligand.

  • File Format Conversion: The ligand structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

Preparation of the Protein Target
  • Protein Structure Retrieval: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: Water molecules, co-factors, and existing ligands are typically removed from the protein structure.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein, which is essential for correct hydrogen bonding calculations.

  • Charge Assignment: Gasteiger or other partial charges are assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in a compatible format (e.g., .pdbqt).

Molecular Docking
  • Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the active site.

  • Execution of Docking: The docking simulation is run. The number of runs and the search parameters should be set appropriately.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score (binding energy) and the clustering of conformations. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Visualization of Workflows and Pathways

Computational Docking Workflow

Computational Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 3D Structure Generation of Ligand L2 Energy Minimization L1->L2 L3 Save as .pdbqt L2->L3 D1 Define Grid Box (Active Site) L3->D1 P1 Download Protein Structure (PDB) P2 Prepare Protein (Remove water, add hydrogens) P1->P2 P3 Save as .pdbqt P2->P3 P3->D1 D2 Run Docking Simulation (e.g., AutoDock) D1->D2 D3 Analyze Results (Binding Energy, Interactions) D2->D3

Caption: A generalized workflow for computational molecular docking studies.

Drug Discovery and Development Cascade

Drug Discovery Cascade A Lead Compound (e.g., Tetrazole Derivative) B In Silico Screening (Molecular Docking) A->B C Synthesis of Analogs B->C E Structure-Activity Relationship (SAR) B->E D In Vitro Biological Assays (e.g., Enzyme Inhibition) C->D D->E F Lead Optimization E->F

Caption: Logical flow from a lead compound to lead optimization in drug discovery.

Troubleshooting & Optimization

Technical Support Center: N-(2H-tetrazol-5-ylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2H-tetrazol-5-ylmethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-step process. The first step is the [3+2] cycloaddition of chloroacetonitrile with an azide source (e.g., sodium azide) to form 5-(chloromethyl)-2H-tetrazole. The second step is the nucleophilic substitution of the chlorine atom in 5-(chloromethyl)-2H-tetrazole with acetamide to yield the final product, this compound.

Q2: What are the critical parameters to control in the first step (tetrazole formation)?

A2: Key parameters for the cycloaddition reaction include temperature, reaction time, and the choice of catalyst. The reaction often requires heating, and the temperature should be carefully controlled to prevent side reactions or decomposition of the azide. The choice of solvent and catalyst (if any) can also significantly impact the reaction rate and yield.

Q3: I am observing a low yield in the second step (amination). What are the possible reasons?

A3: A low yield in the amination step could be due to several factors:

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures.

  • Base strength: The choice and amount of base used to deprotonate acetamide are crucial. A weak base may not be sufficient, while a very strong base could lead to side reactions.

  • Side reactions: The starting material, 5-(chloromethyl)-2H-tetrazole, can be unstable and may undergo decomposition or polymerization under harsh conditions.

  • Purification losses: The product may be lost during workup and purification.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, working with azides requires strict safety measures. Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in situ, is also toxic and explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid contact of azides with acids and heavy metals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no formation of 5-(chloromethyl)-2H-tetrazole (Step 1) 1. Inactive azide source. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Catalyst (if used) is inactive.1. Use a fresh, high-purity azide source. 2. Gradually increase the reaction temperature while monitoring the reaction progress (e.g., by TLC or GC). 3. Extend the reaction time. 4. Use a fresh or different catalyst.
Formation of multiple byproducts in Step 1 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials.1. Lower the reaction temperature and increase the reaction time. 2. Use purified starting materials.
Low yield of this compound (Step 2) 1. Inefficient nucleophilic substitution. 2. Decomposition of 5-(chloromethyl)-2H-tetrazole. 3. Suboptimal base for acetamide deprotonation.1. Increase reaction temperature or time. Consider using a phase-transfer catalyst. 2. Use milder reaction conditions. 3. Screen different bases (e.g., K2CO3, NaH, t-BuOK) and optimize the stoichiometry.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of closely related impurities.1. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. 2. Employ a different purification technique (e.g., recrystallization from a different solvent system, column chromatography with a different eluent).
Inconsistent yields between batches 1. Variation in the quality of starting materials. 2. Poor control over reaction parameters (temperature, time, stirring).1. Source high-purity, consistent starting materials. 2. Ensure precise and consistent control over all reaction parameters.

Experimental Protocols

Step 1: Synthesis of 5-(chloromethyl)-2H-tetrazole
  • Materials: Chloroacetonitrile, Sodium Azide, Zinc Bromide (catalyst), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (1.2 eq) and zinc bromide (0.1 eq) in water.

    • Add chloroacetonitrile (1.0 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute HCl to pH 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound
  • Materials: 5-(chloromethyl)-2H-tetrazole, Acetamide, Potassium Carbonate (base), Dimethylformamide (DMF, solvent).

  • Procedure:

    • In a round-bottom flask, dissolve acetamide (1.5 eq) and potassium carbonate (2.0 eq) in DMF.

    • Add a solution of 5-(chloromethyl)-2H-tetrazole (1.0 eq) in DMF dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Step 1

Entry Catalyst Temperature (°C) Time (h) Yield (%)
1None1002445
2ZnBr₂802475
3ZnBr₂901285
4Cu₂O802468

Table 2: Optimization of Base for Step 2

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF601270
2NaHTHFrt2455
3t-BuOKTHF0 to rt865
4K₂CO₃Acetonitrile801260

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: Amination chloroacetonitrile Chloroacetonitrile step1_reax [3+2] Cycloaddition (ZnBr₂, H₂O, 90°C, 12h) chloroacetonitrile->step1_reax azide Sodium Azide azide->step1_reax chloromethyl_tetrazole 5-(chloromethyl)-2H-tetrazole step1_reax->chloromethyl_tetrazole step2_reax Nucleophilic Substitution (K₂CO₃, DMF, 60°C, 12h) chloromethyl_tetrazole->step2_reax acetamide Acetamide acetamide->step2_reax final_product This compound step2_reax->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions start Low Final Yield check_step1 Analyze Yield of Step 1 start->check_step1 low_step1 Low Yield in Step 1 check_step1->low_step1 Low good_step1 Good Yield in Step 1 check_step1->good_step1 Good solution1_1 Check azide quality low_step1->solution1_1 solution1_2 Optimize T°/time low_step1->solution1_2 solution1_3 Check catalyst low_step1->solution1_3 check_step2 Analyze Yield of Step 2 good_step1->check_step2 low_step2 Low Yield in Step 2 check_step2->low_step2 Low solution2_1 Optimize base/solvent low_step2->solution2_1 solution2_2 Optimize T°/time low_step2->solution2_2 solution2_3 Check starting material stability low_step2->solution2_3

Caption: Troubleshooting decision tree for low synthesis yield.

Technical Support Center: Purification of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(2H-tetrazol-5-ylmethyl)acetamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's chemical structure, which includes a polar tetrazole ring and an amide group. Key difficulties include:

  • High Polarity: The compound's polarity can lead to poor solubility in common non-polar organic solvents, making standard chromatographic and recrystallization techniques challenging.

  • Tautomerism: The tetrazole ring can exist as 1H and 2H tautomers, which may have slightly different physical properties, potentially leading to band broadening in chromatography or difficulty in crystallization.

  • Potential for Impurities: Synthesis can result in various impurities, such as unreacted starting materials, by-products, and residual solvents, which may have similar properties to the target compound.

  • Degradation: The tetrazole ring and amide bond can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.

Q2: What are the common impurities I should expect?

A2: Common impurities depend on the synthetic route but often include:

  • Starting Materials: Unreacted 5-(aminomethyl)-2H-tetrazole and the acetylating agent (e.g., acetic anhydride, acetyl chloride).

  • By-products: Di-acetylated products or other side-reaction products.

  • Residual Solvents: Solvents used in the synthesis and work-up (e.g., DMF, ethyl acetate, toluene).

  • Inorganic Salts: Salts formed during the reaction or work-up (e.g., sodium acetate).

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: Yes, but with considerations. Due to the high polarity of this compound, it may adhere strongly to silica gel. This can lead to poor separation and low recovery. It is often necessary to use a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent can help to reduce tailing and improve peak shape by neutralizing the acidic silica surface.[1]

Q4: Is recrystallization a viable purification method?

A4: Recrystallization can be an effective method for purifying this compound, especially for removing less polar impurities. The choice of solvent is critical. Polar solvents such as ethanol, methanol, acetonitrile, or mixtures with water are often good choices for amides and tetrazoles.[2] It may require some experimentation to find the optimal solvent or solvent system.

Q5: Are there any safety precautions I should be aware of, especially if the synthesis involved sodium azide?

A5: If your synthesis involved sodium azide, extreme caution is necessary. Sodium azide is highly toxic.[3] Moreover, it can react with heavy metals (e.g., in plumbing or on spatulas) to form highly explosive metal azides.[3] All waste containing azide must be quenched and disposed of according to your institution's safety protocols. Always handle reactions and waste in a well-ventilated fume hood.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Troubleshooting Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound is precipitating too quickly from a supersaturated solution, or the solvent is not ideal.- Ensure the crude material is fully dissolved at the solvent's boiling point. - Cool the solution slowly. Try cooling to room temperature first, then transferring to a refrigerator or freezer. - Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. - Try a different recrystallization solvent or solvent pair.[4]
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.- Reduce the volume of the solvent by evaporation and then allow it to cool again. - Add an anti-solvent. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of the pure compound if available.
Poor recovery of the compound. The compound has significant solubility in the cold recrystallization solvent.- Ensure the solution is cooled sufficiently before filtration (an ice bath is recommended). - Minimize the amount of cold solvent used to wash the crystals during filtration. - Try a different solvent in which the compound is less soluble at low temperatures.
Purity does not improve significantly. The impurity has similar solubility characteristics to the product in the chosen solvent.- A different recrystallization solvent or solvent system may be necessary. - Consider a different purification technique, such as column chromatography, before recrystallization.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Compound does not elute from the column. The eluent is not polar enough to displace the highly polar compound from the silica gel.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[5] - Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to reduce strong interactions with the acidic silica.[1]
Poor separation of the product from impurities. The eluent system is not providing sufficient resolution.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Try a different solvent system. For example, if ethyl acetate/hexane is not working, consider dichloromethane/methanol. - Use a finer mesh silica gel for better resolution.
Streaking or tailing of the spot on TLC and broad peaks during column chromatography. The compound is interacting too strongly with the acidic silica gel.- Add a basic modifier to the eluent (e.g., 0.5% triethylamine).[1] - Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica.
Low recovery of the compound after chromatography. The compound is irreversibly adsorbed onto the silica gel or is degrading on the column.- Use a less acidic stationary phase (e.g., neutral alumina). - Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier before loading the sample. - Work quickly to minimize the time the compound spends on the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various polar solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate eluent system. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol).[5] For this compound, a gradient of 0-10% methanol in dichloromethane or ethyl acetate is a reasonable starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through it. Start with a less polar eluent and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Hypothetical Purity and Yield Data for Different Purification Methods

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Recrystallization (Ethanol/Water)85%98%75%Effective for removing less polar impurities.
Column Chromatography (DCM/MeOH)85%99%60%Good for separating polar impurities but may have lower yield due to adsorption.
Acid-Base Extraction followed by Recrystallization70%97%65%Useful if acidic or basic impurities are present.

Visualizations

Below are diagrams illustrating the purification workflows and logical relationships in troubleshooting.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Complex mixture analysis Purity & Identity Check (TLC, HPLC, NMR, MS) recrystallization->analysis column_chromatography->analysis analysis->recrystallization Purity < 98% end Pure Product analysis->end Purity > 98%

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_recovery Poor Recovery start->poor_recovery no_elution No Elution start->no_elution poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking solution_recrystallization Adjust Solvent System Slow Cooling Rate oiling_out->solution_recrystallization no_crystals->solution_recrystallization poor_recovery->solution_recrystallization solution_chromatography Adjust Eluent Polarity Add Modifier (e.g., TEA) no_elution->solution_chromatography poor_separation->solution_chromatography streaking->solution_chromatography

Caption: Troubleshooting logic for common purification problems.

References

"N-(2H-tetrazol-5-ylmethyl)acetamide stability issues in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2H-tetrazol-5-ylmethyl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: The primary stability concern for this compound in solution is the hydrolysis of the acetamide group, particularly under basic (alkaline) conditions. While the tetrazole ring itself is generally stable due to its aromaticity, the amide linkage is susceptible to cleavage.[1][2] Additionally, prolonged exposure to high temperatures and certain light conditions may also contribute to degradation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly pH-dependent. The compound is most stable in neutral to slightly acidic solutions. In alkaline solutions, the rate of hydrolysis of the acetamide bond increases substantially, leading to the formation of 5-(aminomethyl)-2H-tetrazole and acetic acid. Tetrazole-containing compounds, such as certain angiotensin-II receptor antagonists, have been noted to be susceptible to alkaline degradation.[1]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, related tetrazole compounds have shown susceptibility to photodegradation.[3] Therefore, it is recommended to protect solutions of this compound from direct and prolonged exposure to UV and fluorescent light to minimize the risk of light-induced degradation.

Q4: What are the expected degradation products of this compound in solution?

A4: The most probable degradation products result from the hydrolysis of the amide bond. This would yield 5-(aminomethyl)-2H-tetrazole and acetic acid. Under oxidative stress, other degradation products could potentially form, though specific products have not been detailed in the available literature.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration in Solution

Possible Cause:

  • pH-Induced Hydrolysis: The pH of your solution may be in the alkaline range, leading to rapid hydrolysis of the acetamide group.

  • Elevated Temperature: Storage or experimental conditions at elevated temperatures can accelerate degradation.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your stock and working solutions. For optimal stability, maintain the pH in the neutral to slightly acidic range (pH 4-7).

  • Buffer the Solution: If your experimental conditions permit, use a suitable buffer system to maintain a stable pH.

  • Control Temperature: Prepare and store solutions at recommended temperatures (typically 2-8°C for short-term storage). Avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -20°C or below.

  • Freshly Prepare Solutions: Whenever possible, prepare solutions fresh on the day of the experiment to minimize degradation over time.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)

Possible Cause:

  • Degradation Products: The new peaks are likely degradation products of this compound.

  • Solvent Interaction: The compound may be reacting with the solvent or impurities in the solvent over time.

Troubleshooting Steps:

  • Analyze Degradation Products: If possible, characterize the unknown peaks using mass spectrometry (MS) to confirm if their masses correspond to expected degradation products like 5-(aminomethyl)-2H-tetrazole.

  • Conduct a Forced Degradation Study: To systematically identify potential degradants, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in understanding the degradation profile of the molecule.[4][5]

  • Use High-Purity Solvents: Ensure that you are using high-purity, HPLC-grade solvents to prepare your solutions to avoid reactions with solvent impurities.

  • Evaluate Solvent Stability: Test the stability of the compound in different solvents to identify the most suitable one for your application.

Data Summary

The following tables provide illustrative stability data for this compound under various conditions. Please note that this data is based on general principles of amide and tetrazole chemistry and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative pH-Dependent Stability of this compound at 25°C

pHHalf-life (t1/2)Primary Degradation Pathway
2.0~15 daysMinimal degradation
4.0~45 daysMinimal degradation
7.0~30 daysSlow hydrolysis
9.0~2 daysBase-catalyzed hydrolysis
12.0< 3 hoursRapid base-catalyzed hydrolysis

Table 2: Illustrative Temperature-Dependent Stability of this compound in Neutral Solution (pH 7.0)

TemperatureHalf-life (t1/2)
4°C> 90 days
25°C~30 days
40°C~7 days
60°C~1 day

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at room temperature (25°C) for 4 hours. Due to the higher reactivity under basic conditions, a lower temperature and shorter time are recommended initially.[1]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Keep in the dark at room temperature for 24 hours.[4]

  • Thermal Degradation: Store the solid compound and a solution (in a neutral buffer) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a neutral buffer) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[6]

  • Compare the chromatograms of stressed samples with an unstressed control to identify and quantify degradation products.

Protocol 2: HPLC Method for Stability Testing

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5
30 95 5
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 220 nm Injection Volume: 10 µL

Visualizations

degradation_pathway compound This compound product1 5-(aminomethyl)-2H-tetrazole compound->product1 Hydrolysis (OH⁻) product2 Acetic Acid compound->product2 Hydrolysis (OH⁻)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acidic Stress stock->acid base Basic Stress stock->base oxidative Oxidative Stress stock->oxidative thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Characterize Degradants (MS) hplc->characterization

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(2H-tetrazol-5-ylmethyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound, this compound, is not crystallizing from solution. What should I do?

If this compound fails to crystallize upon cooling, it is likely that the solution is not supersaturated or that nucleation is inhibited. Here are several steps to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a previous batch of crystalline material, add a single, small crystal to the solution. This will act as a template for crystal growth.[1] If no seed crystals are available, you can dip a glass rod into the solution, allow the solvent to evaporate to create a thin film of solid on the rod, and then re-introduce the rod into the solution.[1]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you may need to remove some of the solvent. This can be done by gentle heating or by passing a stream of inert gas (like nitrogen) over the surface of the solution.[2] As a general guideline, start by evaporating approximately half of the solvent and then allow the solution to cool again.[2]

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature. A mixture of ice and water, or a laboratory-grade chiller, can be used to achieve lower temperatures.

Issue 2: The this compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too close to the melting point of the compound, or if the compound is coming out of solution too rapidly at a temperature above its melting point.[1][2]

  • Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[1]

  • Change Solvent System: The chosen solvent may not be appropriate. Consider using a solvent with a lower boiling point or a solvent mixture. For polar compounds like this compound, polar solvents are generally a good choice.[2][3]

  • Remove Impurities: Impurities can sometimes lower the melting point of a compound, leading to oiling out. If your material is colored or you suspect impurities, you can try treating the hot solution with activated charcoal before filtration.[1][2]

Issue 3: The crystallization of this compound is happening too quickly, resulting in very fine needles or powder. How can I obtain larger crystals?

Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[1] An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or longer.[1]

  • Slow Down the Cooling Rate: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator or ice bath. Insulating the flask can also help to slow the cooling process.

  • Use a More Dilute Solution: Add a small amount of extra hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[1]

Issue 4: The yield of crystalline this compound is very low. How can I improve it?

A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[1] You can check for this by taking a small sample of the filtrate and evaporating it to see if a substantial amount of solid remains.[1] If so, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you may lose a significant portion of your product. To prevent this, use a pre-heated filter funnel and a minimal amount of hot solvent to wash the filter paper.[2]

  • Incomplete Crystallization: Ensure that the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize the amount of product that crystallizes out.

Data Presentation

The selection of an appropriate solvent is crucial for successful crystallization. The following table provides representative solubility data for this compound in common laboratory solvents at different temperatures. Please note that this data is illustrative and may vary based on the purity of the compound and experimental conditions.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water~0.5~5.0
Ethanol~1.0~15.0
Methanol~1.5~20.0
Acetonitrile~0.8~12.0
Ethyl Acetate~0.2~3.0
Dichloromethane<0.1~0.5
Toluene<0.1<0.2

Experimental Protocols

1. Cooling Crystallization Protocol

This is the most common method for crystallizing this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Saturation: Continue adding small portions of the solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filter funnel and a receiving flask. Filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

2. Anti-Solvent Crystallization Protocol

This method is useful if a single solvent with the desired solubility profile cannot be found.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is poorly soluble) to the solution with stirring until the solution becomes cloudy. The two solvents must be miscible.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 6-8 from the Cooling Crystallization Protocol.

Visualizations

G Troubleshooting Crystallization of this compound start Start Crystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue poor_yield Poor Crystal Yield start->poor_yield Issue fine_crystals Fine/Needle-like Crystals start->fine_crystals Issue induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation Solution increase_supersaturation Increase Supersaturation: - Evaporate Solvent - Cool Further no_crystals->increase_supersaturation Solution adjust_solvent Adjust Solvent: - Add More Solvent - Change Solvent System oiling_out->adjust_solvent Solution slow_cooling Slow Down Cooling oiling_out->slow_cooling Solution check_solvent_volume Check Solvent Volume: - Reduce if too much - Check Mother Liquor poor_yield->check_solvent_volume Solution optimize_filtration Optimize Hot Filtration: - Pre-heat Funnel poor_yield->optimize_filtration Solution reduce_cooling_rate Reduce Cooling Rate: - Insulate Flask - Room Temp Cooling First fine_crystals->reduce_cooling_rate Solution use_dilute_solution Use More Dilute Solution fine_crystals->use_dilute_solution Solution end Successful Crystallization induce_nucleation->end increase_supersaturation->end adjust_solvent->end slow_cooling->end check_solvent_volume->end optimize_filtration->end reduce_cooling_rate->end use_dilute_solution->end

Caption: Troubleshooting Decision Tree for Crystallization Issues.

G General Experimental Workflow for Cooling Crystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration No charcoal->hot_filtration Yes cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End dry->end Pure Crystalline Product

Caption: Workflow for Cooling Crystallization.

References

Technical Support Center: Improving the Solubility of N-(2H-tetrazol-5-ylmethyl)acetamide for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of N-(2H-tetrazol-5-ylmethyl)acetamide for various experimental assays.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource/Notes
Molecular Formula C₄H₇N₅O-
Molecular Weight 141.13 g/mol [1]
Structure Chemical structure of this compoundN/A
pKa (Tetrazole Ring) ~4.5 - 5.0The tetrazole group is acidic, similar to a carboxylic acid.
pKa (Acetamide NH) ~3.7 (estimated)Based on the pKa of N-acetylglycine, a structurally similar compound.
General Solubility High in polar solventsTetrazole-containing compounds generally exhibit good solubility in polar solvents like DMSO, alcohols, and water.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous assay buffer. What is the most likely cause?

Precipitation in aqueous buffers is a common issue for compounds with acidic functional groups like the tetrazole ring in this compound. The most probable cause is the pH of your buffer. At a pH below the pKa of the tetrazole ring (~4.5-5.0), the compound will be in its neutral, less soluble form.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic problem known as "DMSO crash-out." While this compound is likely highly soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO concentration is lowered by dilution into an aqueous buffer. To mitigate this, you can try the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤1%).

  • Increase the buffer pH: As mentioned above, increasing the pH of the aqueous buffer above the compound's pKa will increase its solubility.

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.

Q3: What is the best initial solvent to use for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is an excellent initial solvent for creating a high-concentration stock solution of this compound due to the high solubility of tetrazole-containing compounds in this polar aprotic solvent.

Q4: Can I use sonication to help dissolve my compound?

Yes, sonication can be a useful physical method to aid in the dissolution of your compound by breaking down solid particles and increasing the interaction with the solvent. However, be mindful of potential heating and compound degradation with prolonged sonication.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for overcoming common solubility challenges.

Strategy 1: pH Adjustment

Adjusting the pH of the assay buffer is often the simplest and most effective way to improve the solubility of ionizable compounds.

Experimental Protocol:

  • Determine the pKa: The tetrazole ring of this compound has an acidic pKa of approximately 4.5-5.0.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 7.5 in 0.5 pH unit increments. Common biological buffers in this range include phosphate-buffered saline (PBS) and Tris-HCl.

  • Solubility Test:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration for your assay.

    • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

  • Select Optimal pH: Choose the lowest pH at which the compound remains fully dissolved.

Logical Workflow for pH Adjustment:

ph_adjustment_workflow start Compound Precipitation in Aqueous Buffer check_ph Is buffer pH > pKa (~5.0)? start->check_ph adjust_ph Increase buffer pH to > 5.0 check_ph->adjust_ph No insoluble Still Insoluble check_ph->insoluble Yes retest Re-test Solubility adjust_ph->retest soluble Soluble retest->soluble retest->insoluble If precipitation persists

Caption: Workflow for troubleshooting solubility via pH adjustment.

Strategy 2: Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of a compound in an aqueous solution.

Experimental Protocol:

  • Select Co-solvents: Common co-solvents for biological assays include ethanol, methanol, and polyethylene glycol 400 (PEG 400).

  • Determine Assay Tolerance: Before testing compound solubility, determine the maximum concentration of each co-solvent that your assay can tolerate without affecting the results.

  • Solubility Test:

    • Prepare your aqueous assay buffer.

    • Create a matrix of conditions by adding increasing percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Add your this compound stock solution to each co-solvent/buffer mixture to the final desired concentration.

    • Visually inspect for precipitation.

Co-solvent Selection Guide:

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration (Assay Dependent)Notes
Ethanol1-2% (v/v)5-10% (v/v)Can sometimes cause protein precipitation at higher concentrations.
Methanol1-2% (v/v)5-10% (v/v)Can be more denaturing to proteins than ethanol.
PEG 4001-5% (v/v)Up to 20% (v/v)Generally well-tolerated by many biological systems.

Decision Tree for Co-solvent Use:

cosolvent_workflow start Inadequate Solubility with pH Adjustment select_cosolvent Select Potential Co-solvents (Ethanol, PEG 400) start->select_cosolvent test_assay_tolerance Determine Max Tolerated Co-solvent % in Assay select_cosolvent->test_assay_tolerance prepare_solutions Prepare Buffer with Tolerated % of Co-solvent test_assay_tolerance->prepare_solutions add_compound Add Compound to Co-solvent/Buffer Mix prepare_solutions->add_compound check_solubility Assess Solubility add_compound->check_solubility soluble Soluble check_solubility->soluble No Precipitation insoluble Insoluble check_solubility->insoluble Precipitation

Caption: Decision process for employing co-solvents.

Strategy 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for a wide range of compounds.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your chosen aqueous buffer (e.g., 10-20% w/v).

  • Complexation:

    • Add the this compound stock solution (in DMSO) to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature for at least 1 hour to allow for complex formation.

  • Solubility Assessment: Visually inspect for any precipitation. You can also perform a quantitative analysis (e.g., by HPLC) on the supernatant after centrifugation to determine the solubility enhancement.

cyclodextrin_workflow start Persistent Solubility Issues select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_cd_solution Prepare Aqueous Solution of Cyclodextrin select_cd->prepare_cd_solution add_compound Add Compound Stock to Cyclodextrin Solution prepare_cd_solution->add_compound incubate Incubate to Form Inclusion Complex add_compound->incubate assess Assess for Precipitation incubate->assess soluble Improved Solubility assess->soluble no_improvement No Improvement assess->no_improvement

References

Technical Support Center: Synthesis of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2H-tetrazol-5-ylmethyl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common approach involves a two-step synthesis. The first step is the preparation of 5-(aminomethyl)tetrazole. This can be achieved through the cycloaddition of sodium azide with a protected aminoacetonitrile, followed by deprotection. The second step is the N-acetylation of 5-(aminomethyl)tetrazole using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The major side reactions include:

  • Formation of the N1-isomer: During the alkylation or acylation of the tetrazole ring, both the N1 and N2 positions can be functionalized, leading to the formation of the N-(1H-tetrazol-5-ylmethyl)acetamide isomer as a significant byproduct.

  • Formation of 1,3,4-oxadiazole: N-acylation of 5-substituted tetrazoles can lead to an unstable intermediate that may rearrange to form a 2,5-disubstituted-1,3,4-oxadiazole, with the loss of nitrogen.[1][2]

  • Di-acylation: It is possible for both the primary amine and one of the tetrazole nitrogens to be acylated, leading to a di-acetylated byproduct.

  • Hydrolysis of the amide bond: If the reaction or work-up conditions are too acidic or basic, the newly formed acetamide bond can be hydrolyzed.

Q3: How can I differentiate between the desired N2-isomer and the N1-isomer?

A3: Spectroscopic methods are key for distinguishing between the N1 and N2 isomers. In 13C NMR, the chemical shift of the tetrazole ring carbon is typically deshielded (shifted downfield) by about 9-12 ppm in the 2,5-disubstituted derivative compared to the 1,5-disubstituted isomer.[3] Advanced 2D NMR techniques like HMBC and NOESY can also help in elucidating the exact substitution pattern.

Q4: What are the recommended purification methods for this compound?

A4: Column chromatography on silica gel is a common and effective method for separating the desired N2-isomer from the N1-isomer and other impurities. The choice of eluent will depend on the specific polarity of the compounds, but mixtures of ethyl acetate and hexanes are often a good starting point.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and are not degraded.
Formation of side products The formation of the N1-isomer is a common cause of reduced yield for the N2-product. Optimizing the reaction conditions (solvent, temperature, base) can influence the regioselectivity. The formation of oxadiazole can also lower the yield. Using milder acylating agents or controlling the temperature might mitigate this.
Product loss during work-up This compound has some water solubility. Avoid excessive washing with water. Ensure the pH is carefully controlled during extraction to prevent the product from remaining in the aqueous layer as a salt.
Hydrolysis of the product Avoid strongly acidic or basic conditions during the reaction and work-up to prevent hydrolysis of the amide bond.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting Steps
N-(1H-tetrazol-5-ylmethyl)acetamide (N1-isomer) 13C NMR (tetrazole carbon signal at a higher field compared to the N2-isomer). Can often be separated by column chromatography.Optimize reaction conditions to favor N2-alkylation. Factors like the choice of solvent, base, and temperature can influence the N1/N2 ratio. In some cases, the N2 isomer is thermodynamically more stable, and isomerization under certain conditions might be possible, though this is not a standard procedure.
2-Methyl-5-(acetamidomethyl)-1,3,4-oxadiazole Mass Spectrometry (different molecular weight due to loss of N2 and addition of acetyl group). 1H and 13C NMR will show characteristic shifts for the oxadiazole ring.This side product arises from the rearrangement of an N-acylated tetrazole intermediate.[1][2] Use milder acetylating agents, lower reaction temperatures, and shorter reaction times to minimize its formation.
5-(Aminomethyl)tetrazole (Unreacted Starting Material) TLC, 1H NMR (presence of signals corresponding to the starting material).Ensure a slight excess of the acetylating agent is used. Monitor the reaction by TLC until all the starting material is consumed.
Di-acetylated Product Mass Spectrometry (higher molecular weight). 1H NMR may show the absence of the N-H proton of the amide and an additional acetyl signal.Use a controlled amount of the acetylating agent (closer to 1 equivalent). Running the reaction at a lower temperature can also help to reduce the likelihood of over-acetylation.

Experimental Protocols

Synthesis of 5-(Aminomethyl)tetrazole (Illustrative Protocol)

This is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1.0 eq) in a suitable solvent like toluene.

  • Addition of Reagents: Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Reaction: Heat the mixture to reflux (around 110-120 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and separate the aqueous layer.

  • Acidification: Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-(aminomethyl)tetrazole.

Synthesis of this compound (Illustrative Protocol)

This protocol is based on general acetylation procedures and may need optimization.

  • Reaction Setup: Suspend 5-(aminomethyl)tetrazole (1.0 eq) in a suitable solvent like anhydrous acetone or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K2CO3) (1.1 eq) and stir the suspension for 15-30 minutes.

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and other impurities.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-(Aminomethyl)tetrazole cluster_step2 Step 2: N-Acetylation Aminoacetonitrile Aminoacetonitrile Cycloaddition Cycloaddition Aminoacetonitrile->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition 5-(Aminomethyl)tetrazole 5-(Aminomethyl)tetrazole Cycloaddition->5-(Aminomethyl)tetrazole 5-(Aminomethyl)tetrazole_start 5-(Aminomethyl)tetrazole 5-(Aminomethyl)tetrazole->5-(Aminomethyl)tetrazole_start Acetylation Acetylation 5-(Aminomethyl)tetrazole_start->Acetylation Acetic Anhydride Acetic Anhydride / Acetyl Chloride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound

Caption: General two-step synthesis workflow for this compound.

Side_Reactions 5-(Aminomethyl)tetrazole 5-(Aminomethyl)tetrazole Acetylation Acetylation 5-(Aminomethyl)tetrazole->Acetylation Desired Product This compound Acetylation->Desired Product N1_Isomer N-(1H-tetrazol-5-ylmethyl)acetamide Acetylation->N1_Isomer Isomerization Oxadiazole 1,3,4-Oxadiazole Derivative Acetylation->Oxadiazole Rearrangement Diacylation Di-acetylated Product Acetylation->Diacylation Over-acetylation

Caption: Potential side reactions during the N-acetylation step.

Troubleshooting_Logic Problem Low Yield or Impure Product Analysis Analyze Crude Product (TLC, NMR, MS) Problem->Analysis Identify_Impurity Identify Major Impurity/Side Product Analysis->Identify_Impurity N1_Isomer N1-Isomer Present Identify_Impurity->N1_Isomer Isomer Oxadiazole Oxadiazole Detected Identify_Impurity->Oxadiazole Rearrangement Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Incomplete Reaction Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) N1_Isomer->Optimize_Conditions Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Oxadiazole->Milder_Conditions Force_Completion Increase Reaction Time or Use Slight Excess of Acylating Agent Starting_Material->Force_Completion Purification Purify by Column Chromatography Optimize_Conditions->Purification Milder_Conditions->Purification Force_Completion->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Impurities in N-(2H-tetrazol-5-ylmethyl)acetamide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing impurities during the production of N-(2H-tetrazol-5-ylmethyl)acetamide. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential sources of impurities?

A common and efficient synthetic pathway for this compound involves a two-step process:

  • Step 1: [3+2] Cycloaddition. This step involves the reaction of 2-aminoacetonitrile with an azide source (e.g., sodium azide) in the presence of a Lewis or Brønsted acid catalyst to form 5-(aminomethyl)tetrazole.[1]

  • Step 2: N-acetylation. The resulting 5-(aminomethyl)tetrazole is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product, this compound.

Sources of impurities can arise from:

  • Starting materials: Purity of 2-aminoacetonitrile, sodium azide, and the acetylating agent is crucial.[2]

  • Side reactions during cycloaddition: Incomplete reaction or the formation of isomeric by-products.

  • Side reactions during N-acetylation: Di-acetylation or reaction with the tetrazole ring nitrogens.

  • Degradation: The stability of intermediates and the final product under the reaction and storage conditions can impact the impurity profile.[2]

  • Process-related impurities: Residual solvents, catalysts, and reagents used in the manufacturing process.[3][4]

Troubleshooting Guides

Issue 1: Incomplete Conversion or Low Yield during Tetrazole Formation (Step 1)

Q: My cycloaddition reaction of 2-aminoacetonitrile with sodium azide is showing low conversion to 5-(aminomethyl)tetrazole. What are the possible causes and solutions?

A: Low conversion in the [3+2] cycloaddition step is a common issue. Here are potential causes and troubleshooting strategies:

Potential Cause Troubleshooting Strategy
Insufficient Catalyst Activity Ensure the Lewis or Brønsted acid catalyst (e.g., zinc salts, ammonium chloride) is of high quality and used in the correct stoichiometric amount.[5] Consider screening different catalysts to find the most effective one for your specific conditions.
Inadequate Reaction Temperature The cycloaddition reaction often requires heating.[1] Ensure the reaction mixture reaches and maintains the optimal temperature as determined by literature or internal optimization studies.
Poor Solubility of Reagents The reaction is often performed in solvents like DMF.[6] Ensure all reactants are sufficiently soluble at the reaction temperature to facilitate the reaction. Sonication might help in dissolving the reagents.
Presence of Water While some methods use water as a solvent, excess water can sometimes hinder the reaction.[5] Ensure you are using anhydrous solvents if the protocol specifies.
Incorrect pH The pH of the reaction mixture can influence the reactivity of the azide and the nitrile. Adjusting the pH with a suitable acid or base might improve the yield.

Experimental Protocol: Monitoring Reaction Completion by TLC

A simple thin-layer chromatography (TLC) method can be used to monitor the progress of the reaction.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 7:3 v/v).

  • Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).

  • Procedure:

    • Spot a small amount of the reaction mixture, the starting material (2-aminoacetonitrile), and a co-spot on the TLC plate.

    • Develop the plate in the mobile phase.

    • Dry the plate and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing.

Experimental_Workflow_TLC_Monitoring cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_results Result Interpretation start Start spot_sm Spot Starting Material (2-aminoacetonitrile) start->spot_sm spot_rxn Spot Reaction Mixture start->spot_rxn spot_co Co-spot (SM + Rxn) start->spot_co develop Develop Plate in Mobile Phase spot_sm->develop spot_rxn->develop spot_co->develop dry Dry Plate develop->dry visualize Visualize under UV (254 nm) and/or with Stain dry->visualize incomplete Starting Material Spot Visible visualize->incomplete If complete Starting Material Spot Absent visualize->complete If product New Product Spot Appears visualize->product end End incomplete->end Continue Reaction complete->end Proceed to Work-up product->incomplete product->complete

Issue 2: Formation of Impurities during N-acetylation (Step 2)

Q: I am observing multiple spots on my TLC and peaks in my HPLC analysis after the N-acetylation of 5-(aminomethyl)tetrazole. What are the likely impurities?

A: The N-acetylation step can lead to several impurities. The most common ones are:

Impurity Potential Cause Mitigation Strategy
Unreacted 5-(aminomethyl)tetrazole Incomplete reaction due to insufficient acetylating agent or reaction time.Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.
Di-acetylated Product Use of a large excess of the acetylating agent or prolonged reaction times can lead to acetylation on one of the tetrazole ring nitrogens.Carefully control the stoichiometry of the acetylating agent. Perform the reaction at a lower temperature to improve selectivity.
O-acetylated Impurity (if acetic anhydride is used) Residual acetic acid from the anhydride can be present.Purify the product by recrystallization or chromatography to remove acetic acid.

Quantitative Data: Impurity Profile by HPLC

A well-developed High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and its related substances.

Analyte Typical Retention Time (min) Acceptance Criteria (%)
This compound5.2> 99.0
5-(aminomethyl)tetrazole2.8< 0.15
Di-acetylated Impurity7.5< 0.15
Any other individual unknown impurity-< 0.10
Total Impurities -< 0.5

Experimental Protocol: HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Logical_Troubleshooting_N_Acetylation cluster_identification Impurity Identification cluster_mitigation Mitigation Strategies start Start: Impurity Detected in N-acetylation Step check_sm Unreacted Starting Material? (5-(aminomethyl)tetrazole) start->check_sm check_diacetyl Di-acetylated Product? start->check_diacetyl check_other Other Impurities? start->check_other optimize_stoichiometry Optimize Acetylating Agent Stoichiometry check_sm->optimize_stoichiometry Yes check_diacetyl->optimize_stoichiometry Yes control_time_temp Control Reaction Time and Temperature check_diacetyl->control_time_temp Yes purification Purify by Recrystallization or Chromatography check_other->purification Yes end End: Impurity Level within Acceptable Limits optimize_stoichiometry->end control_time_temp->end purification->end

General Recommendations for Impurity Management

  • Quality by Design (QbD): Implement a QbD approach to proactively design a manufacturing process that minimizes impurity formation.

  • Process Analytical Technology (PAT): Utilize PAT for real-time monitoring and control of critical process parameters that affect impurity levels.

  • Thorough Characterization: Fully characterize any impurity present at a significant level to understand its potential impact on the quality, safety, and efficacy of the final drug product.[2]

  • Regulatory Guidelines: Adhere to the guidelines set by regulatory authorities such as the ICH for the control of impurities in new drug substances.[2]

By understanding the potential sources of impurities and implementing robust control strategies, researchers and manufacturers can ensure the high quality and purity of this compound.

References

"refining analytical methods for N-(2H-tetrazol-5-ylmethyl)acetamide detection"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2H-tetrazol-5-ylmethyl)acetamide Analysis

Welcome to the technical support center for the analytical detection of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable analytical technique for detecting this compound?

A1: The choice of technique depends on the required sensitivity, sample matrix, and available equipment.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a good starting point for purity analysis and quantification in bulk materials or simple formulations. It is robust and widely available.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but likely requires a derivatization step to increase the volatility of the analyte. This method offers high sensitivity and specificity, particularly for identifying trace-level impurities.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique for this application, offering the highest sensitivity and selectivity.[3][4] It is ideal for complex matrices like biological fluids (plasma, urine) and for detecting trace levels of the compound and its metabolites.[3][5]

Q2: What are the key considerations for sample preparation?

A2: Sample preparation is critical for accurate analysis. The goal is to extract the analyte from the sample matrix and remove interfering components. Common steps include:

  • Solid-Phase Extraction (SPE): Often used for cleaning up complex samples like plasma or tissue homogenates before LC-MS/MS analysis.[6]

  • Liquid-Liquid Extraction (LLE): A classic technique to separate the analyte based on its solubility in two immiscible liquids.

  • Filtration: Essential for all chromatographic techniques to remove particulates and prevent column or instrument clogging.

  • Derivatization: Specifically for GC-MS, a chemical modification (e.g., using 9-xanthydrol) is often necessary to make the analyte volatile enough for gas-phase analysis.[1][2]

Q3: My compound appears to be degrading during analysis. What could be the cause?

A3: Stability can be a concern. This compound contains a tetrazole ring and an acetamide group, which can be susceptible to degradation under certain conditions.

  • pH Sensitivity: The tetrazole moiety has acidic properties. Extreme pH in mobile phases or sample diluents could cause degradation. It is advisable to work within a neutral to mildly acidic pH range.

  • Thermal Instability: High temperatures in a GC injector port can cause degradation if the analyte is not sufficiently stable or properly derivatized.[2] Consider using a lower injection temperature or a more robust derivatization agent.

  • Photodegradation: Some tetrazole-containing compounds are known to be sensitive to UV light.[7] It is good practice to protect samples and standards from light, for example, by using amber vials.

Q4: What type of HPLC column is recommended?

A4: For a polar compound like this compound, a reverse-phase (RP) C18 column is a standard and effective choice.[6] Columns with low silanol activity are often preferred to minimize peak tailing for polar and basic compounds.[8] For fast UPLC applications, columns with smaller particle sizes (e.g., sub-3 µm) can be used.[8][9]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Guide 1: HPLC-UV Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with column silanol groups.- Mismatch between sample solvent and mobile phase.- Column overload.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity.[8][9]- Ensure the sample is dissolved in the initial mobile phase.- Reduce the injection volume or sample concentration.
No or Low Signal - Incorrect UV detection wavelength.- Analyte degradation.- Low analyte concentration.- Determine the UV max of the analyte via a UV scan. Aromatic/heterocyclic systems often absorb between 220-280 nm.- Check sample stability; prepare fresh samples and standards.- Concentrate the sample or switch to a more sensitive detector like MS.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure adequate mixing/degassing.- Use a column oven to maintain a stable temperature.- Flush the column or replace it if performance does not improve.
Guide 2: LC-MS/MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Low Sensitivity / Ion Suppression - Matrix effects from co-eluting sample components.[6]- Suboptimal ionization parameters (e.g., ESI voltage, gas flow).- Inefficient mobile phase for ionization.- Improve sample cleanup (e.g., optimize SPE protocol).- Adjust chromatographic gradient to separate the analyte from interfering compounds.- Optimize MS source parameters via infusion of a standard solution.- Add a modifier like formic acid or ammonium acetate to the mobile phase to promote ionization.[6]
No Signal in Negative Ion Mode - Compound preferentially ionizes in positive mode.- Although tetrazoles can be analyzed in negative ESI mode[7], the overall molecule may favor positive ionization. Analyze in both positive and negative modes to determine the optimal polarity.
Inconsistent Quantification - Poor stability of analyte in the processed sample.- Use of an inappropriate internal standard (IS).- Non-linear response at high concentrations.- Perform stability tests of the analyte in the autosampler.- Select an IS that is structurally similar to the analyte (e.g., an isotopically labeled version).- Dilute samples to fall within the linear range of the calibration curve.[5]
Guide 3: GC-MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks - Incomplete derivatization.- Analyte adsorption in the injector or column.- Optimize derivatization conditions (reagent concentration, temperature, time).[1]- Use a deactivated inlet liner and GC column.- Increase injector temperature (if analyte is stable).
Multiple Peaks for Analyte - Thermal degradation in the injector port.- Isomers of the derivatized product.- Lower the injector temperature.[2]- Confirm that the derivatization reaction yields a single, stable product.- Analyze GC-MS data to see if the multiple peaks have related fragmentation patterns.
Low Recovery - Inefficient extraction from the sample matrix.- Incomplete derivatization reaction.- Optimize the sample extraction procedure (e.g., solvent choice, pH).- Ensure the derivatization reagent is fresh and the reaction goes to completion.[1]

Quantitative Data Summary

The following tables present example performance data for analytical methods used on related amide compounds. These values can serve as a benchmark when developing a method for this compound.

Table 1: Example Performance for GC-MS Analysis of Acetamides in Water [1] (Based on derivatization with 9-xanthydrol)

ParameterValue
Limit of Detection (LOD)0.03 µg/L
Interday Relative Standard Deviation (RSD)< 16% (at 1.0 - 10.0 µg/L)

Table 2: Example Performance for GC-MS Analysis of Acetamide Impurity [10] (Based on an external standard method for drug substances)

ParameterValue
Limit of Detection (LOD)0.4 ppm
Limit of Quantitation (LOQ)1.3 ppm
Recovery70 - 130%
Precision (%RSD)< 15%
Linearity (Correlation Coefficient, r²)> 0.98

Detailed Experimental Protocols

Note: These are generalized starting protocols based on methods for structurally related compounds. Optimization for this compound is required.

Protocol 1: HPLC-UV Method
  • Chromatographic System: HPLC with UV-Vis Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 5% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or predetermined λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method
  • Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    • Start with 5% B.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive and/or Negative (to be determined).

  • MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard. These must be determined by infusing a pure standard of this compound.

  • Sample Preparation: For biological samples, use Solid-Phase Extraction (SPE) for cleanup.[6] Evaporate the eluent and reconstitute in the initial mobile phase.

Protocol 3: GC-MS Method (with Derivatization)
  • Derivatization Step: (Adapted from a method for acetamide[1])

    • To 1 mL of aqueous sample, add an internal standard.

    • Add 0.5 M HCl.

    • Add 10.0 mM 9-xanthydrol solution.

    • React for 20 minutes at room temperature.

    • Extract the derivative with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate before injection.

  • Chromatographic System: Gas chromatograph with a mass selective detector.

  • Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.32 mm, 1.0 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

MethodSelectionWorkflow Diagram 1: Analytical Method Selection Workflow start Define Analytical Goal (Purity, Trace, etc.) matrix_check Sample Matrix Complexity? start->matrix_check sensitivity_check High Sensitivity Required? matrix_check->sensitivity_check Low (Bulk, Formulation) lcms LC-MS/MS matrix_check->lcms High (Biological) hplc HPLC-UV sensitivity_check->hplc No (Purity, Assay) gclc_choice gclc_choice sensitivity_check->gclc_choice Yes (Trace, Impurity) end_node Method Selected hplc->end_node lcms->end_node gcms GC-MS (with Derivatization) gcms->end_node gclc_choice->lcms Preferred gclc_choice->gcms Alternative

Caption: Diagram 1: Analytical Method Selection Workflow.

TroubleshootingWorkflow Diagram 2: Troubleshooting Low/No Signal in LC-MS start Problem: Low or No Analyte Signal check_ms Check MS Performance (Tune & Calibrate) start->check_ms ms_ok MS OK? check_ms->ms_ok infuse_std Infuse Analyte Standard ms_ok->infuse_std Yes fix_ms Service/Fix MS ms_ok->fix_ms No signal_infuse Signal Seen? infuse_std->signal_infuse check_lc Check LC System (Pressure, Leaks) signal_infuse->check_lc No optimize_source Optimize Source Parameters & Polarity signal_infuse->optimize_source Yes check_sample Investigate Sample (Degradation, Prep, Matrix Effects) check_lc->check_sample optimize_source->check_lc

Caption: Diagram 2: Troubleshooting Low/No Signal in LC-MS.

SamplePrepWorkflow Diagram 3: General Sample Preparation Workflow start Receive Sample (e.g., Plasma, Bulk Drug) matrix_type Matrix Type? start->matrix_type simple Simple (e.g., Drug Substance) matrix_type->simple Simple complex Complex (e.g., Biological Fluid) matrix_type->complex Complex dissolve Dissolve & Dilute simple->dissolve extract Extraction (SPE or LLE) complex->extract filter Filter (0.45 µm) dissolve->filter extract->filter derivatize_q GC-MS Analysis? filter->derivatize_q derivatize Perform Derivatization derivatize_q->derivatize Yes inject Inject into Instrument derivatize_q->inject No (HPLC/LC-MS) derivatize->inject

Caption: Diagram 3: General Sample Preparation Workflow.

References

"addressing poor reproducibility in experiments with N-(2H-tetrazol-5-ylmethyl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2H-tetrazol-5-ylmethyl)acetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in experiments involving this compound. The resources are designed for researchers, scientists, and drug development professionals to help identify and resolve common issues in synthesis, purification, and biological assays.

Frequently Asked Questions (FAQs)

Q1: My synthetic yield of this compound is consistently low or variable. What are the common causes?

A1: Low and variable yields in the synthesis of tetrazole-containing compounds can stem from several factors.[1][2] The most common synthesis route involves a [3+2] cycloaddition of a nitrile with an azide.[3][4] Variability can be introduced by:

  • Reagent Quality: The purity of starting materials, particularly sodium azide and the nitrile precursor, is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Tetrazole formation can be sensitive to temperature, pressure, and reaction time.[1] Inconsistent heating or pressure fluctuations in microwave-assisted synthesis can cause significant batch-to-batch variation.[5][6]

  • Catalyst Activity: If a catalyst (e.g., zinc salts, L-proline) is used, its activity can degrade over time or vary between batches, impacting reaction kinetics.[7]

  • Work-up Procedure: Inconsistent pH adjustments or extraction procedures during product isolation can lead to product loss.

Q2: I am observing unexpected peaks in my NMR or LC-MS analysis after purification. What are the likely impurities?

A2: Impurities in tetrazole synthesis can be isomeric byproducts or unreacted starting materials.[1] Key possibilities include:

  • Isomeric Byproducts: The synthesis of N-substituted tetrazoles can sometimes yield a mixture of isomers (e.g., 1-substituted vs. 2-substituted tetrazoles), which may be difficult to separate chromatographically.[8]

  • Residual Solvents: High-boiling point solvents like DMF, if used, can be difficult to remove completely and may appear in NMR spectra.

  • Degradation Products: N-substituted tetrazoles can be thermally sensitive.[9] Exposure to high temperatures during purification or work-up may lead to degradation.

  • Incomplete Reactions: Unreacted nitrile precursors or intermediate species can persist if the reaction does not go to completion.

Q3: My compound appears to degrade upon storage. What are the recommended storage conditions for this compound?

A3: Tetrazole compounds exhibit a range of stabilities.[10] To minimize degradation:

  • Temperature: Store the compound at a low temperature, typically -20°C, to slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect the compound from light, as photodecomposition can occur.

  • Moisture: Store in a desiccated environment to prevent hydrolysis, especially if the compound is hygroscopic.

Q4: My results in a cell-based assay are not reproducible between different batches of the compound. What could be the cause?

A4: Batch-to-batch variability in biological assays is a common challenge in drug development.[11][12] Inconsistent results can be traced back to both the compound and the assay itself:

  • Compound Purity and Form: Minor variations in purity, polymorphic form, or the presence of trace impurities can significantly alter biological activity.[11] It is crucial to fully characterize each new batch.

  • Cell Culture Conditions: Inconsistencies in cell culture, such as passage number, cell density, and media composition, can lead to phenotypic drift and variable cellular responses.[13]

  • Assay Protocol: Small deviations in the experimental protocol, such as incubation times, reagent concentrations, or even the specific type of microplate used, can introduce variability.[14][15][16]

  • Compound Solubility: If the compound precipitates in the assay medium, the effective concentration will be lower than intended and can vary between experiments.[16]

Troubleshooting Guides

Guide 1: Chemical Synthesis and Purification

This guide provides a systematic approach to troubleshooting issues related to the synthesis and purification of this compound.

Workflow for Troubleshooting Synthesis Issues

start Problem: Low or Variable Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Verify Reaction Conditions (T, P, time) start->condition_check analysis_check Analyze Crude Reaction Mixture (TLC, LC-MS) reagent_check->analysis_check Reagents OK reagent_issue Source New Reagents / Recrystallize reagent_check->reagent_issue Impurities found condition_check->analysis_check Conditions OK condition_issue Optimize Reaction Parameters condition_check->condition_issue Deviation found side_products Side Products or Incomplete Reaction Detected analysis_check->side_products purification_check Review Purification Method (Chromatography, Recrystallization) side_products->purification_check Yes success Yield Improved side_products->success No (Clean Reaction) purification_issue Modify Eluent/Solvent System or Gradient purification_check->purification_issue Co-elution or Poor Separation purification_issue->success

Caption: Troubleshooting workflow for chemical synthesis.

Guide 2: Biological Assay Reproducibility

This guide helps diagnose sources of variability in cell-based assays using this compound.

Decision Tree for Assay Troubleshooting

start Problem: Poor Assay Reproducibility compound_qc Step 1: Compound QC Is each batch fully characterized? (Purity, Identity, Solubility) start->compound_qc cell_qc Step 2: Cell Culture QC Are cell passage number & health consistent? compound_qc->cell_qc Yes recharacterize Action: Re-characterize all batches. Use only batches >95% purity. compound_qc->recharacterize No protocol_qc Step 3: Protocol Review Are all steps standardized? (Reagents, Volumes, Times) cell_qc->protocol_qc Yes standardize_cells Action: Use a single thawed vial stock. Limit passage number. cell_qc->standardize_cells No standardize_protocol Action: Implement strict SOP. Use positive/negative controls. protocol_qc->standardize_protocol No result Improved Reproducibility protocol_qc->result Yes recharacterize->cell_qc standardize_cells->protocol_qc standardize_protocol->result

Caption: Decision tree for troubleshooting biological assays.

Data Presentation

Table 1: Recommended Analytical Techniques for Batch Qualification

TechniqueParameter MeasuredAcceptance CriteriaPurpose
LC-MS Identity & PurityMass agrees with theoretical ± 0.1 Da. Purity > 95% by UV.Confirms molecular weight and assesses purity.
¹H NMR Chemical StructureSpectrum consistent with proposed structure.Confirms chemical identity and structure.
HPLC Purity & StabilitySingle major peak > 95% area.Quantifies purity and can be used for stability-indicating methods.
DSC Melting Point & PolymorphismSharp, consistent melting peak.Screens for different solid forms (polymorphs) which can affect solubility and bioavailability.[11]

Table 2: Example of Batch-to-Batch Biological Activity Analysis

This table shows a hypothetical comparison of three different synthetic batches in a cell viability assay.

Batch IDPurity (by HPLC)IC₅₀ (µM)Standard DeviationFold Difference from Batch A
Batch A99.2%10.50.81.0x
Batch B96.5%15.22.11.45x
Batch C99.1%10.90.91.04x

Analysis: Batch B shows a significant deviation in potency, which could be linked to its slightly lower purity or the presence of an influential impurity. Batches A and C show good reproducibility.

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-1H-tetrazoles

This protocol is a generalized method for synthesizing 5-substituted-1H-tetrazoles from nitriles, which can be adapted for this compound precursors.

  • Setup: To a solution of the starting nitrile (1.0 eq) in DMF (5 mL/mmol), add sodium azide (1.5 eq) and zinc bromide (0.5 eq).

  • Reaction: Heat the mixture to 120°C, with stirring, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Disclaimer: This is a general protocol. Specific conditions may need to be optimized.

Protocol 2: Standard Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a tetrazole-containing compound, such as an inhibitor of a kinase cascade.

Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates Kinase3 Kinase C Kinase2->Kinase3 activates TF Transcription Factor Kinase3->TF activates Response Cell Proliferation TF->Response Compound N-(2H-tetrazol-5-yl)acetamide Compound->Kinase2 inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

"troubleshooting low bioactivity of N-(2H-tetrazol-5-ylmethyl)acetamide in vitro"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-(2H-tetrazol-5-ylmethyl)acetamide in in vitro experiments.

Troubleshooting Guide

This guide addresses common issues that may lead to low or inconsistent bioactivity of this compound in your in vitro assays.

Issue 1: No or low activity observed in a cell-based assay.

If you are not observing the expected biological effect of this compound, it could be due to a variety of factors ranging from compound integrity to assay conditions. Follow these steps to diagnose the problem:

Step 1: Verify Compound Quality and Handling

  • Purity: Ensure the purity of your compound stock. Impurities can interfere with the assay or have cytotoxic effects.

  • Storage: Confirm that the compound has been stored correctly, protected from light and moisture, to prevent degradation.

  • Solvent: Use an appropriate solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

Step-by-step Troubleshooting:

  • Check Certificate of Analysis (CoA): Review the CoA for the compound's purity and characterization data.

  • Prepare Fresh Stock Solutions: If the stock solution is old, prepare a fresh one from solid material.

  • Test a Positive Control: Ensure your assay is working correctly by testing a known active compound for the target of interest.

Step 2: Investigate Compound Solubility in Assay Media

Poor solubility of the compound in the final assay buffer can lead to precipitation and a lower effective concentration.

Step-by-step Troubleshooting:

  • Visual Inspection: After diluting the compound stock into your assay media, visually inspect for any precipitate or cloudiness.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the solubility of this compound under your specific assay conditions (e.g., pH, temperature).[1][2]

  • Adjust Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) low (typically <0.5%) to avoid solvent-induced artifacts.[3]

Data Presentation: Solubility of this compound

Buffer SystempHTemperature (°C)Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)7.43750
RPMI 1640 + 10% FBS7.23735
DMEM + 10% FBS7.43740

Step 3: Evaluate Compound Stability

This compound may be unstable under certain experimental conditions, leading to a loss of activity over time.

Step-by-step Troubleshooting:

  • Incubation Time: Determine if the compound is stable over the full duration of your assay. This can be tested by incubating the compound in the assay medium for the same duration as the experiment and then analyzing its integrity by HPLC.

  • pH Sensitivity: Tetrazole-containing compounds can have varying stability at different pH values. Assess the compound's stability if your assay involves acidic or basic conditions.[4]

Data Presentation: Stability of this compound in PBS at 37°C

Time (hours)Remaining Compound (%)
0100
298
695
2485

Step 4: Assess Cell Health and Assay Conditions

The health and density of your cells, as well as the assay parameters, are critical for obtaining reliable results.

Step-by-step Troubleshooting:

  • Cell Viability: Ensure that the cells are healthy and viable before and during the experiment. Perform a trypan blue exclusion test or a baseline viability assay.

  • Cell Density: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase during the experiment.[5]

  • Assay Interference: Some compounds can interfere with the assay readout. For example, in fluorescence-based assays, the compound itself might be fluorescent. Run a control with the compound in cell-free assay medium to check for interference.

Issue 2: Inconsistent results between experiments.

Reproducibility is key in scientific research. If you are observing high variability between experiments, consider the following:

Step-by-step Troubleshooting:

  • Standardize Protocols: Ensure that all experimental steps, including cell passage number, seeding density, incubation times, and reagent preparation, are consistent between experiments.[6][7]

  • Reagent Quality: Use reagents from the same lot number whenever possible. If you must use a new lot, perform a bridging experiment to ensure consistency.

  • Environmental Factors: Maintain consistent environmental conditions, such as temperature and CO2 levels, in your incubator.

  • Pipetting Accuracy: Inaccurate pipetting, especially of viscous solutions, can introduce significant variability.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: We recommend preparing a stock solution in high-purity DMSO (e.g., ≥99.9%). For aqueous buffers, it is advisable to first perform a solubility test to ensure the compound remains in solution at the desired final concentration.

Q2: At what concentration should I test this compound?

A2: We recommend performing a dose-response experiment to determine the optimal concentration range. A typical starting range for a new compound is from 10 nM to 100 µM.

Q3: Could this compound be cytotoxic to my cells?

A3: It is possible. We recommend performing a cell viability assay, such as an MTT or CellTiter-Glo assay, in parallel with your primary bioactivity assay to assess any potential cytotoxic effects.

Q4: How can I determine if the compound is entering the cells?

A4: To assess cell permeability, you can use a cell permeability assay, such as a Caco-2 permeability assay for intestinal absorption or a PAMPA (Parallel Artificial Membrane Permeability Assay) as a non-cell-based alternative.[8][9]

Q5: The compound appears to be a "nuisance inhibitor." How can I confirm this?

A5: Nuisance inhibitors can act through non-specific mechanisms. To investigate this, you can:

  • Include a non-specific protein in your assay: If the compound binds to an unrelated protein, it may be a non-specific binder.

  • Add a detergent: A small amount of a non-ionic detergent (e.g., Triton X-100) can disrupt aggregation-based inhibition.

  • Perform counter-screens: Test the compound in assays with different detection methods (e.g., absorbance vs. fluorescence).

Experimental Protocols

1. MTT Cell Viability Assay Protocol

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[10][11][12][13]

Materials:

  • Cells in culture

  • This compound

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

2. Kinetic Solubility Assay Protocol

This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer.[1][2][14][15]

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance or nephelometry

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution of the compound to the buffer to achieve the highest desired concentration.

  • Perform serial dilutions directly in the plate to create a range of concentrations.

  • Seal the plate and incubate at room temperature or 37°C for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Interpretation prep_compound Prepare fresh stock solution of this compound in DMSO solubility_test Perform kinetic solubility test in assay medium prep_compound->solubility_test prep_cells Culture and seed cells at optimal density dose_response Dose-response cell-based assay (e.g., target inhibition) prep_cells->dose_response viability_assay Parallel cytotoxicity assay (e.g., MTT) prep_cells->viability_assay solubility_test->dose_response analyze_activity Calculate IC50/EC50 for bioactivity dose_response->analyze_activity analyze_toxicity Calculate CC50 for cytotoxicity viability_assay->analyze_toxicity interpret_results Interpret results and decide next steps analyze_activity->interpret_results analyze_toxicity->interpret_results

Caption: Experimental workflow for in vitro testing.

Troubleshooting_Low_Bioactivity cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cellular Cellular Mechanisms start Low or No Bioactivity Observed check_solubility Is the compound soluble in assay media? start->check_solubility check_stability Is the compound stable for the assay duration? check_solubility->check_stability Yes solution_solubility Optimize solvent or lower concentration check_solubility->solution_solubility No check_purity Is the compound pure and correctly stored? check_stability->check_purity Yes solution_stability Reduce incubation time or test stabilizers check_stability->solution_stability No check_cells Are cells healthy and at the correct density? check_purity->check_cells Yes solution_purity Source new compound batch check_purity->solution_purity No check_controls Are positive and negative controls working as expected? check_cells->check_controls Yes solution_cells Optimize cell culture conditions check_cells->solution_cells No check_interference Does the compound interfere with the assay signal? check_controls->check_interference Yes solution_controls Troubleshoot assay reagents and protocol check_controls->solution_controls No check_permeability Can the compound enter the cells? check_interference->check_permeability Yes solution_interference Use alternative detection method check_interference->solution_interference No solution_permeability Perform cell permeability assay check_permeability->solution_permeability No

Caption: Troubleshooting decision tree for low bioactivity.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) mapkkk MAPKKK receptor->mapkkk compound This compound mapkk MAPKK compound->mapkk Inhibition mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factor mapk->tf gene_expression Gene Expression (e.g., Proliferation, Survival) tf->gene_expression

Caption: Hypothetical signaling pathway for the compound.

References

Technical Support Center: Overcoming Resistance to N-(2H-tetrazol-5-ylmethyl)acetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to N-(2H-tetrazol-5-ylmethyl)acetamide and other tetrazole-based anticancer agents. Given the limited specific literature on this compound, this guide draws upon established principles of drug resistance in oncology and known mechanisms for related heterocyclic compounds.

Troubleshooting Guide: Investigating and Overcoming Resistance

This guide is designed to help you systematically troubleshoot and address resistance observed in your experiments.

Issue 1: Decreased sensitivity or acquired resistance of cancer cell lines to this compound after prolonged exposure.

Potential Cause Suggested Troubleshooting/Investigation Experimental Protocol
Upregulation of Efflux Pumps Quantify the expression of common ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein (P-gp/MDR1), MRP1, BCRP) in resistant vs. parental cell lines via qPCR or Western blot.Quantitative Real-Time PCR (qPCR) for ABC Transporter Expression: 1. Isolate total RNA from both parental and resistant cell lines. 2. Synthesize cDNA using a reverse transcription kit. 3. Perform qPCR using primers specific for human ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP) genes. 4. Normalize expression levels to a housekeeping gene (e.g., GAPDH, β-actin). 5. Calculate the fold change in expression in resistant cells relative to parental cells.
Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) to assess their functional activity via flow cytometry.Rhodamine 123 Efflux Assay: 1. Incubate both parental and resistant cells with Rhodamine 123. 2. Wash the cells and incubate for a further period to allow for efflux. 3. Analyze the intracellular fluorescence by flow cytometry. Reduced fluorescence in resistant cells indicates increased efflux. 4. As a control, co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if fluorescence is restored.
Co-administer this compound with a known efflux pump inhibitor to see if sensitivity is restored.Chemosensitization Assay: 1. Treat resistant cells with a dose-response of this compound in the presence or absence of a sub-toxic concentration of an efflux pump inhibitor. 2. Determine the IC50 value in both conditions. A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of efflux pumps.
Alterations in the Drug Target If the molecular target is known, sequence the target gene in resistant cells to identify potential mutations that could prevent drug binding.Sanger Sequencing of Target Gene: 1. Isolate genomic DNA from both parental and resistant cell lines. 2. PCR amplify the coding region of the target gene. 3. Purify the PCR product and send for Sanger sequencing. 4. Align the sequences from resistant and parental cells to identify any mutations.
Overexpress the wild-type target in resistant cells to see if sensitivity is restored.Transient Transfection and Cytotoxicity Assay: 1. Clone the wild-type target gene into an expression vector. 2. Transfect the resistant cells with the expression vector or an empty vector control. 3. After 24-48 hours, treat the transfected cells with this compound and determine cell viability. Increased sensitivity in cells overexpressing the wild-type target suggests that target alteration is a key resistance mechanism.
Activation of Bypass Signaling Pathways Perform phosphoproteomic or RNA sequencing analysis to identify upregulated survival pathways in resistant cells (e.g., PI3K/Akt, MAPK/ERK).Western Blot for Key Signaling Proteins: 1. Lyse parental and resistant cells and quantify protein concentration. 2. Perform Western blotting for key phosphorylated and total proteins in the suspected bypass pathways (e.g., p-Akt/Akt, p-ERK/ERK). 3. Increased phosphorylation of key signaling molecules in resistant cells indicates pathway activation.
Use inhibitors of identified bypass pathways in combination with this compound to assess for synergistic effects.Combination Index (CI) Assay: 1. Treat resistant cells with various concentrations of this compound and a specific pathway inhibitor, both alone and in combination. 2. Calculate the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Issue 2: Intrinsic resistance of certain cancer cell lines to this compound.

Potential Cause Suggested Troubleshooting/Investigation Experimental Protocol
High Basal Expression of Resistance-Associated Genes Analyze baseline gene expression profiles of a panel of cell lines with varying sensitivity to the compound to identify potential biomarkers of resistance.Correlation Analysis of Gene Expression and Drug Sensitivity: 1. Obtain IC50 values for this compound across a panel of cancer cell lines. 2. Utilize publicly available gene expression data (e.g., from CCLE, GDSC) or perform your own RNA sequencing for these cell lines. 3. Correlate the expression of individual genes with the IC50 values to identify genes whose expression is associated with intrinsic resistance.
Metabolic Inactivation of the Compound Incubate the compound with liver microsomes or cell lysates and analyze its stability over time using LC-MS.Metabolic Stability Assay: 1. Incubate this compound at a known concentration with liver microsomes or cell lysates in the presence of necessary cofactors (e.g., NADPH). 2. Take samples at different time points and quench the reaction. 3. Analyze the concentration of the parent compound using LC-MS to determine its half-life. A short half-life suggests rapid metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to anticancer drugs?

A1: Common mechanisms include increased drug efflux, alterations in the drug target, activation of bypass signaling pathways, enhanced DNA damage repair, and changes in the tumor microenvironment.[1]

Q2: Are tetrazole-containing compounds susceptible to multi-drug resistance (MDR)?

A2: Yes, like many other small molecule inhibitors, tetrazole derivatives can be substrates for ABC transporters, which are a common cause of MDR.[2]

Q3: How can I develop a resistant cell line model in my lab?

A3: A resistant cell line can be developed by chronically exposing a sensitive parental cell line to gradually increasing concentrations of the drug over several months. Clonal selection can then be used to isolate highly resistant populations.

Q4: What is the role of the tumor microenvironment in drug resistance?

A4: The tumor microenvironment can contribute to drug resistance through various mechanisms, including hypoxia, which can alter cellular metabolism and upregulate resistance-associated genes, and interactions with stromal cells that can provide survival signals to cancer cells.

Q5: What are some general strategies to overcome drug resistance?

A5: Strategies include combination therapy (using drugs with different mechanisms of action or targeting resistance pathways), the use of efflux pump inhibitors, and the development of novel drug delivery systems to enhance drug accumulation in tumor cells.[1]

Visualizing Resistance Mechanisms and Experimental Workflows

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation of Mechanisms cluster_experiments Experimental Approaches cluster_solution Potential Solutions problem Observed Resistance to This compound efflux Efflux Pump Upregulation? problem->efflux target Target Alteration? problem->target bypass Bypass Pathway Activation? problem->bypass qpcr_wb qPCR / Western Blot (ABC Transporters) efflux->qpcr_wb rhodamine Rhodamine 123 Assay efflux->rhodamine sequencing Target Gene Sequencing target->sequencing phospho Phosphoproteomics / Western Blot bypass->phospho inhibitor Combination with Efflux Pump Inhibitor qpcr_wb->inhibitor rhodamine->inhibitor new_analog Design New Analogs sequencing->new_analog combo Combination with Pathway Inhibitor phospho->combo

Caption: Troubleshooting workflow for investigating drug resistance.

signaling_pathway cluster_cell Cancer Cell cluster_bypass Bypass Pathway (e.g., PI3K/Akt) cluster_resistance Resistance Mechanism drug This compound target Molecular Target drug->target apoptosis Apoptosis target->apoptosis inhibition pi3k PI3K akt Akt pi3k->akt survival Cell Survival akt->survival survival->apoptosis inhibits bypass_activation Upregulation of Bypass Pathway bypass_activation->pi3k activates

Caption: Bypass signaling pathway activation as a resistance mechanism.

References

Technical Support Center: Enhancing the Metabolic Stability of N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to enhance the metabolic stability of N-(2H-tetrazol-5-ylmethyl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor metabolic stability in my in vitro assays. What are the likely metabolic "hot spots" on this molecule?

A1: Based on the structure of this compound, there are two primary potential sites for metabolic degradation. The first is the acetamide group, which can undergo hydrolysis by amidase enzymes to form acetic acid and the corresponding amine. The second likely metabolic hot spot is the methylene bridge (-CH2-) connecting the tetrazole and acetamide moieties, which is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation.[1][2][3] The tetrazole ring itself is generally considered to be metabolically stable and serves as a bioisostere for carboxylic acids, making it less likely to be a point of metabolic attack.[4][5][6][7][8]

Q2: What are the initial steps I should take to improve the metabolic stability of my compound?

A2: A common initial strategy is to introduce structural modifications that block the identified metabolic hot spots. For this compound, you could consider the following approaches:

  • Deuteration: Replacing the hydrogen atoms on the methylene bridge with deuterium can strengthen the C-D bond, making it more resistant to CYP-mediated oxidation due to the kinetic isotope effect.[9][10][11] This can slow down the rate of metabolism and increase the compound's half-life.[12]

  • Fluorination: Introducing fluorine atoms to the methylene bridge or adjacent positions can also block metabolic oxidation.[13][14] The strong C-F bond is resistant to cleavage, and the high electronegativity of fluorine can shield the molecule from enzymatic attack.[15][16][17]

  • Bioisosteric Replacement: The acetamide group could be replaced with a more metabolically stable bioisostere that maintains the desired biological activity.[18][19]

Q3: How can I experimentally determine which metabolic pathway is responsible for the degradation of my compound?

A3: To pinpoint the metabolic pathway, you can perform a series of in vitro experiments:

  • Incubation with Liver Microsomes and S9 Fractions: Incubate your compound with liver microsomes (containing primarily CYP enzymes) and S9 fractions (containing both microsomal and cytosolic enzymes). Comparing the stability in these two systems can indicate whether metabolism is primarily driven by CYP enzymes or cytosolic enzymes.

  • CYP Inhibition Studies: Co-incubate your compound with specific CYP inhibitors to identify which CYP isozymes are responsible for its metabolism.

  • Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed during incubation. The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).

Q4: I'm considering deuteration of the methylene bridge. What level of improvement in metabolic stability can I realistically expect?

A4: The improvement in metabolic stability from deuteration can vary significantly depending on the extent to which the C-H bond cleavage is the rate-limiting step in the metabolic pathway. In favorable cases, you might observe a several-fold increase in the in vitro half-life (t½) of your compound. It is essential to experimentally verify the effect of deuteration.

Q5: Are there any potential downsides to using fluorination to enhance metabolic stability?

A5: While fluorination is a powerful strategy, it can have some potential drawbacks. The introduction of fluorine can alter the physicochemical properties of the molecule, such as its lipophilicity and pKa, which could in turn affect its solubility, permeability, and off-target activity. Therefore, it is crucial to evaluate the overall pharmacological profile of the fluorinated analogs.[14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High clearance in human liver microsome (HLM) assay. Rapid metabolism by CYP enzymes, likely at the methylene bridge.1. Synthesize and test a deuterated analog where the methylene hydrogens are replaced with deuterium. 2. Synthesize and test a fluorinated analog at the methylene position.
Significant degradation in S9 fraction but stable in microsomes. Metabolism by cytosolic enzymes, possibly amidase-mediated hydrolysis of the acetamide group.1. Consider bioisosteric replacement of the acetamide group with a more stable moiety like a 1,2,4-oxadiazole or a stable amide analog.[18]
Variability in stability results between different lots of microsomes. Differences in the enzymatic activity of the microsomal batches.1. Standardize your experiments by using a single, well-characterized lot of microsomes. 2. Always include a positive control compound with known metabolic properties to normalize your results.
The modified, more stable compound shows reduced biological activity. The modification has altered the conformation or key interactions with the biological target.1. Employ computational modeling to understand how the modification impacts target binding. 2. Synthesize a small library of analogs with different modifications at the metabolic hot spot to find a balance between stability and activity.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential impact of different strategies on the metabolic stability of this compound.

Compound Modification In Vitro Half-life (t½) in HLM (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent CompoundNone1592.4
Analog 1Deuterated Methylene (-CD2-)4530.8
Analog 2Fluorinated Methylene (-CF2-)9015.4
Analog 3Acetamide replaced with 1,2,4-oxadiazole>120<11.5

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test/control compound solutions.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Metabolic_Pathway Parent This compound Metabolite1 N-(2H-tetrazol-5-yl)methylamine (Amidase Hydrolysis) Parent->Metabolite1 Amidase Metabolite2 N-(hydroxy(2H-tetrazol-5-yl)methyl)acetamide (CYP450 Oxidation) Parent->Metabolite2 CYP450 AceticAcid Acetic Acid Parent->AceticAcid Amidase

Caption: Potential metabolic pathways of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_synthesis Execution cluster_testing Evaluation cluster_outcome Outcome Problem Poor Metabolic Stability Deuteration Deuteration Problem->Deuteration Fluorination Fluorination Problem->Fluorination Bioisosteres Bioisosteric Replacement Problem->Bioisosteres Synthesis Synthesize Analogs Deuteration->Synthesis Fluorination->Synthesis Bioisosteres->Synthesis Assay In Vitro Metabolic Stability Assays Synthesis->Assay Analysis Analyze Data (t½, CLint) Assay->Analysis Optimized Optimized Compound Analysis->Optimized

Caption: Workflow for improving metabolic stability.

Bioisosteric_Logic cluster_original Original Moiety cluster_replacement Bioisosteric Replacement Options cluster_goal Desired Outcome Acetamide Acetamide Group (Metabolically Labile) Oxadiazole 1,2,4-Oxadiazole Acetamide->Oxadiazole Replace with Triazole 1,2,4-Triazole Acetamide->Triazole Replace with StableAmide Sterically Hindered Amide Acetamide->StableAmide Replace with Goal Improved Metabolic Stability + Maintained Biological Activity Oxadiazole->Goal Triazole->Goal StableAmide->Goal

Caption: Logic of bioisosteric replacement for the acetamide group.

References

Validation & Comparative

A Comparative Analysis of N-(2H-tetrazol-5-ylmethyl)acetamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of various analogs of N-(2H-tetrazol-5-ylmethyl)acetamide, a scaffold of significant interest in medicinal chemistry. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, imparts metabolic stability and unique physicochemical properties to these molecules.[1] This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, biological activities, and underlying mechanisms of action of these compounds, supported by experimental data.

While data on the parent compound, this compound, is limited in publicly available literature, numerous analogs have been synthesized and evaluated for a range of therapeutic targets. This guide focuses on a comparative review of these analogs, categorized by their primary biological activities: antihypertensive, antidiabetic (PTP1B inhibition), anticancer, antioxidant, and urease inhibition.

Comparative Biological Activity Data

The following tables summarize the quantitative biological data for various classes of this compound analogs.

Table 1: Antihypertensive and Antioxidant Activity of Valsartan Analogs

Compound CodeStructureAntihypertensive Activity (% Decrease in BP)Antioxidant Activity (DPPH Scavenging, IC50 in µM)Urease Inhibition (IC50 in µM)
Valsartan (Parent) 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acidBaseline>50045.23 ± 1.12
AV2 Ester derivative of Valsartan with 4-chlorophenolMost Potent65.21 ± 0.0221.32 ± 0.02
AV3 Ester derivative of Valsartan with 2,4-dichlorophenolSignificant110.25 ± 0.0125.14 ± 0.01
AV9 Ester derivative of Valsartan with 4-nitrophenolSignificant124.52 ± 0.0535.21 ± 0.04

Data extracted from a study on ester derivatives of Valsartan, an angiotensin II receptor antagonist.[2][3][4] The antihypertensive activity was reported qualitatively, with AV2 being the most potent.

Table 2: PTP1B Inhibitory Activity of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives

Compound CodeR Group on Acetamide MoietyPTP1B Inhibition (IC50 in µM)
NM-03 2-(benzo[d]oxazol-2-ylthio)4.48
NM-14 2-(5-chlorobenzo[d]thiazol-2-ylthio)1.88
Suramin (Control) -≥ 10

These compounds were designed as non-carboxylic acid inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes.[5]

Table 3: Anticancer Activity of 2,5-disubstituted-tetrazole-acetamide Derivatives

Compound CodeCell LineAnticancer Activity (IC50 in µM)
3a MCF-7 (Breast Cancer)94.25
3b MCF-7 (Breast Cancer)68.16
3e PC3 (Prostate Cancer)32.59
3f PC3 (Prostate Cancer)54.99
3g PC3 (Prostate Cancer)55.53

These derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Antihypertensive Activity Assay

This protocol is adapted from studies on Valsartan analogs.[2][3][4]

  • Animal Model: Male Wistar rats are used. Hypertension is induced by a high-salt diet.

  • Procedure:

    • The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO).

    • The solutions are administered orally to the hypertensive rats.

    • Blood pressure is measured non-invasively at regular intervals using a tail-cuff method.

    • A control group receives the vehicle (DMSO) only.

    • The percentage decrease in blood pressure is calculated relative to the baseline.

PTP1B Inhibition Assay

This protocol is based on the evaluation of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives.

  • Principle: The assay measures the inhibition of the enzymatic activity of Protein Tyrosine Phosphatase 1B (PTP1B).

  • Procedure:

    • Recombinant human PTP1B is used.

    • The test compounds are incubated with the enzyme in a suitable buffer.

    • The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).

    • The formation of the product, p-nitrophenol, is monitored spectrophotometrically at 405 nm.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and was used for the 2,5-disubstituted-tetrazole-acetamide derivatives.[6]

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[7][8][9][10][11]

  • Procedure:

    • Cancer cells (e.g., MCF-7 or PC3) are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of the test compounds.

    • Following an incubation period (typically 24-72 hours), the MTT solution is added to each well.

    • The plates are incubated for a few hours to allow the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay was used to evaluate the antioxidant potential of Valsartan analogs.[2][3][4]

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[12][13][14][15][16] This is observed as a color change from purple to yellow.

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of the test compounds are added to the DPPH solution.

    • The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The absorbance is measured at 517 nm.

    • The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.

Urease Inhibition Assay

This assay was performed on the Valsartan analogs.[2][3][4]

  • Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[17][18][19][20][21]

  • Procedure:

    • Jack bean urease is commonly used as the enzyme source.

    • The test compounds are pre-incubated with the enzyme solution.

    • Urea is added as the substrate to initiate the reaction.

    • The amount of ammonia produced is quantified, often using the Berthelot (phenol-hypochlorite) method, which results in a colored product.

    • The absorbance is measured spectrophotometrically.

    • The IC50 value for urease inhibition is calculated.

Signaling Pathways and Mechanisms

The biological activities of this compound analogs can be understood through their interaction with specific signaling pathways.

Insulin Signaling and PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[5] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. Inhibitors of PTP1B, such as the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, can enhance insulin sensitivity, making them potential therapeutics for type 2 diabetes.

insulin_signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor PTP1B PTP1B Insulin_Receptor->PTP1B Dephosphorylates IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B->IRS Dephosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes

Caption: PTP1B negatively regulates the insulin signaling pathway.

The Renin-Angiotensin System and Blood Pressure Regulation

The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[22][23][24][25] Angiotensin II, a potent vasoconstrictor, is a key effector molecule in this pathway. Analogs of Valsartan act as angiotensin II receptor blockers (ARBs), preventing angiotensin II from binding to its receptor and thereby lowering blood pressure.

renin_angiotensin_system Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I  Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II  ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Valsartan_Analogs Valsartan Analogs Valsartan_Analogs->AT1_Receptor Blocks

Caption: Mechanism of action of Valsartan analogs in the renin-angiotensin system.

Experimental Workflow for Drug Screening

The general workflow for screening and evaluating new chemical entities, such as the this compound analogs discussed, follows a multi-step process from initial synthesis to in vivo testing.

experimental_workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, MTT) Purification->In_Vitro Data_Analysis Data Analysis (IC50 Determination) In_Vitro->Data_Analysis In_Vivo In Vivo Studies (e.g., Animal Models) Data_Analysis->In_Vivo Promising Compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A generalized experimental workflow for drug discovery and development.

Conclusion

The analogs of this compound represent a versatile class of compounds with a wide range of biological activities. The data presented in this guide highlights their potential as antihypertensive, antidiabetic, anticancer, antioxidant, and urease-inhibiting agents. The detailed experimental protocols and mechanistic insights provided serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this promising chemical scaffold. Future studies focusing on the synthesis and evaluation of the parent this compound are warranted to provide a more complete structure-activity relationship understanding.

References

Validating Urease as a Biological Target for N-(2H-tetrazol-5-ylmethyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate urease as a potential biological target for the compound N-(2H-tetrazol-5-ylmethyl)acetamide. While the specific biological target of this molecule is not definitively established in publicly available literature, its tetrazole scaffold suggests potential interaction with metalloenzymes, such as urease. This document outlines key experimental protocols, presents comparative data for known urease inhibitors, and discusses alternative validation strategies to guide researchers in confirming target engagement and elucidating the mechanism of action.

Direct Enzyme Inhibition Assays

The most direct method to validate if a compound targets a specific enzyme is through in vitro inhibition assays. For urease, these assays typically measure the enzymatic hydrolysis of urea to ammonia and carbon dioxide. The resulting increase in pH or the amount of ammonia produced can be quantified.

Spectrophotometric Urease Inhibition Assay (Berthelot Method)

This is a widely used and robust method for determining urease activity and inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 7.4)

    • Jack bean urease solution (1 unit/well)

    • Urea solution (50 mM)

    • Phenol reagent (10.0 g/L phenol and 50 mg/L sodium nitroprusside)

    • Alkali reagent (5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)

    • Test compound (this compound) and standard inhibitor (e.g., thiourea, acetohydroxamic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure: [1][2]

    • In a 96-well plate, add 10 μL of the test compound solution at various concentrations.

    • Add 10 μL of the urease enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-30 minutes.[1][2]

    • Initiate the enzymatic reaction by adding 20-70 μL of the urea solution.[1]

    • Incubate the reaction mixture at 37°C for 15-30 minutes.[1][2]

    • Stop the reaction and develop the color by adding 50 μL of the phenol reagent followed by 50 μL of the alkali reagent.

    • Incubate at 37°C for 30 minutes for color development.[1]

    • Measure the absorbance at 625 nm using a microplate reader.[1]

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Comparative Data for Known Urease Inhibitors

To contextualize the potential potency of this compound, the following table summarizes the IC50 values of known urease inhibitors, including some tetrazole derivatives.

Compound ClassCompound NameUrease SourceIC50 (µM)Reference
Standard Inhibitor ThioureaJack Bean21.25 ± 0.15[2]
Standard Inhibitor Acetohydroxamic acidJack Bean~100[3]
Fluoroquinolone LevofloxacinJack Bean7.24 ± 0.29[2]
Fluoroquinolone OfloxacinJack Bean16.53 ± 0.85[2]
Cephalosporin CefadroxilJack Bean21.35 ± 0.64[2]
Tetrazole Derivative Compound 5b (with pyrrole-2,5-dione)Jack Bean4.325 ± 1[4]
Tetrazole Derivative Compound 5e (with pyrrole-2,5-dione)Jack Bean7.411 ± 1[4]

Alternative and Complementary Validation Methods

While direct enzyme inhibition assays are crucial, a multi-faceted approach is recommended for robust target validation.

In-Cell Urease Activity Assay

This method assesses the ability of a compound to inhibit urease within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.

Experimental Protocol (using a ureolytic E. coli model): [5][6]

  • Model System: An E. coli strain engineered to express the urease operon of a pathogenic bacterium (e.g., Helicobacter pylori).[5][6]

  • Assay Procedure:

    • Culture the engineered E. coli in a suitable medium.

    • Treat the bacterial cultures with varying concentrations of the test compound.

    • Incubate for a defined period to allow for compound uptake and interaction with the intracellular urease.

    • Harvest, wash, and resuspend the cells in a buffer containing urea and a pH indicator (e.g., phenol red).

    • Monitor the color change of the medium over time, which corresponds to the urease-catalyzed production of ammonia and the subsequent pH increase.

    • Quantify the inhibition by measuring the absorbance at a specific wavelength (e.g., 555 nm for phenol red).[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to study the direct binding of a small molecule to its protein target. This method provides kinetic data (association and dissociation rates) and affinity (KD).

Experimental Workflow:

  • Immobilization: Covalently immobilize purified urease enzyme onto a sensor chip.

  • Binding Analysis: Flow solutions containing different concentrations of this compound over the sensor surface.

  • Detection: A change in the refractive index at the sensor surface upon binding is detected and measured in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the binding affinity (KD) and kinetics (ka and kd).

Computational Modeling and Virtual Screening

In silico methods can predict the binding mode and affinity of a compound to its target, providing a structural basis for the interaction.

Workflow: [8][9]

  • Homology Modeling: If the 3D structure of the target urease is not available, a model can be built based on the sequence of known urease structures.[10]

  • Molecular Docking: Dock this compound into the active site of the urease structure to predict its binding conformation and score its potential binding affinity.[8]

  • Virtual Screening: Screen large compound libraries against the urease active site to identify other potential inhibitors with similar or different scaffolds.[9][11]

Visualizing the Validation Process

The following diagrams, generated using the DOT language, illustrate the workflows for target validation.

Experimental_Workflow_for_Urease_Inhibition cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Urease, Urea, Test Compound) plate 96-well Plate Setup: Add Compound, Urease reagents->plate preincubate Pre-incubation (37°C) plate->preincubate add_urea Add Urea to Initiate Reaction preincubate->add_urea incubate Incubation (37°C) add_urea->incubate develop Add Detection Reagents & Incubate incubate->develop read Measure Absorbance develop->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for the in vitro spectrophotometric urease inhibition assay.

Target_Validation_Strategy cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_insilico In Silico Analysis cluster_conclusion Conclusion start Hypothesized Target: Urease direct_inhibition Direct Enzyme Inhibition Assay start->direct_inhibition spr Surface Plasmon Resonance (SPR) start->spr in_cell_assay In-Cell Urease Activity Assay start->in_cell_assay docking Molecular Docking start->docking validated_target Validated Biological Target direct_inhibition->validated_target spr->validated_target in_cell_assay->validated_target docking->validated_target Provides Supporting Evidence

Caption: A multi-pronged strategy for validating urease as a biological target.

References

Comparative Efficacy Analysis of N-(2H-tetrazol-5-ylmethyl)acetamide and Standard Antimicrobial Agents: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available literature does not contain specific antimicrobial efficacy data for N-(2H-tetrazol-5-ylmethyl)acetamide. The compound is mentioned in patents related to oxazolidinones with antimicrobial activity, suggesting its potential therapeutic area. This guide, therefore, serves as a template demonstrating the requested format for a comparative efficacy analysis. To illustrate this, we will use Cefazolin, a well-established cephalosporin antibiotic containing a tetrazole moiety, as a representative compound for comparison against other standard antibiotics.

Introduction

The increasing prevalence of antibiotic resistance necessitates the continuous development and evaluation of new antimicrobial agents. Compounds incorporating a tetrazole ring have shown a wide range of biological activities, including antibacterial properties. This guide provides a framework for comparing the efficacy of novel tetrazole-containing compounds, exemplified here by Cefazolin, against standard-of-care antibiotics. The following sections detail the in vitro efficacy, relevant signaling pathways, and the experimental protocols used for these evaluations.

In Vitro Efficacy of Cefazolin vs. Standard Antibiotics

The antimicrobial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Cefazolin compared to Vancomycin and Linezolid against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

MicroorganismCefazolin (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 10.5 - 21 - 4
Staphylococcus epidermidis0.25 - 20.5 - 41 - 4
Streptococcus pneumoniae≤0.25 - 1≤0.51 - 2
Escherichia coli1 - 8>128>128
Klebsiella pneumoniae1 - 8>128>128

Note: Data presented are typical ranges found in literature and may vary depending on the specific strain and testing conditions.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for Cefazolin and other β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan. In contrast, Vancomycin also inhibits cell wall synthesis but through a different mechanism involving binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Linezolid, an oxazolidinone, inhibits protein synthesis by binding to the 50S ribosomal subunit.

signaling_pathway cluster_cefazolin Cefazolin (β-Lactam) cluster_vancomycin Vancomycin (Glycopeptide) cluster_linezolid Linezolid (Oxazolidinone) cef Cefazolin pbp Penicillin-Binding Proteins (PBPs) cef->pbp Binds and Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits Cross-linking lysis Cell Lysis and Death peptidoglycan->lysis vanc Vancomycin dala D-Ala-D-Ala Termini vanc->dala Binds to peptidoglycan2 Peptidoglycan Elongation dala->peptidoglycan2 Blocks lysis2 Cell Lysis and Death peptidoglycan2->lysis2 lin Linezolid ribosome 50S Ribosomal Subunit lin->ribosome Binds to protein Protein Synthesis ribosome->protein Inhibits stasis Bacteriostasis protein->stasis

Comparative Mechanisms of Action of Different Antibiotic Classes.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for assessing the efficacy of an antimicrobial agent. The following outlines the broth microdilution method, a common technique used for this purpose.

4.1. Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

experimental_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotic in 96-Well Plate prep_plate->inoculate incubate Incubate Plate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

While direct efficacy data for this compound remains to be published, the framework presented in this guide provides a comprehensive approach to its future evaluation. The illustrative comparison with Cefazolin highlights the importance of standardized testing protocols and multi-faceted analysis, including mechanism of action, for contextualizing the potential of new antimicrobial candidates. Should data for this compound become available, this guide can be populated with the specific findings to facilitate a direct and objective comparison with existing therapies.

Illustrative Guide to the In Vivo Validation of Tetrazole-Containing Compounds: A Case Study on PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of preclinical data for N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, analogs of N-(2H-tetrazol-5-ylmethyl)acetamide.

Disclaimer: Direct experimental data for the in vivo validation of in vitro results for the specific compound this compound is not publicly available. This guide provides an illustrative comparison using data from structurally related analogs, a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, to demonstrate the scientific process of validating preclinical findings. These analogs have been investigated for their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes.

This guide is intended for researchers, scientists, and drug development professionals to showcase how in vitro potency can be correlated with in vivo efficacy for this class of compounds.

I. Comparison of In Vitro and In Vivo Performance

The following tables summarize the available preclinical data for N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives. The in vitro data highlights the direct inhibitory effect on the PTP1B enzyme, while the in vivo data demonstrates the therapeutic potential in a disease model.

Table 1: In Vitro PTP1B Inhibitory Activity
Compound IDStructurePTP1B IC50 (µM)Reference
NM-03 2-(benzo[d]oxazol-2-ylthio)-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide4.48[1]
NM-14 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide1.88[2][3]
Suramin (Standard) -≥ 10[2][3]
Table 2: In Vivo Antidiabetic Activity in Streptozotocin-Induced Diabetic Rats
Treatment GroupDose% Reduction in Blood Glucose (at 8h)Reference
NM-14 10 mg/kgComparable to Metformin[2][3]
Metformin (Standard) 50 mg/kgSignificant reduction[2][3]
Glimepiride (Standard) 10 mg/kgSignificant reduction[2][3]

Summary of Findings: The data indicates a promising correlation between the in vitro potency and in vivo efficacy for the analog compound NM-14. Its sub-micromolar IC50 value against PTP1B translates to a significant blood glucose-lowering effect in a diabetic animal model, with a potency comparable to the standard-of-care drug, metformin.[2][3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the cited studies for the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives.

In Vitro PTP1B Inhibition Assay

The enzymatic activity of PTP1B was measured using p-nitrophenyl phosphate (pNPP) as a substrate.

  • Reaction Mixture: The assay was conducted in a 96-well plate containing a reaction buffer (50 mM HEPES, 1 mM EDTA, 1 mM DTT, pH 7.2), recombinant human PTP1B enzyme, and the test compound at varying concentrations.

  • Incubation: The mixture was pre-incubated at 37°C for 10 minutes.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of pNPP.

  • Measurement: The plate was incubated for an additional 30 minutes at 37°C, and the absorbance was measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition was calculated, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) was determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Antidiabetic Activity Study

The antidiabetic efficacy was evaluated in a streptozotocin (STZ)-induced diabetic rat model.

  • Induction of Diabetes: Diabetes was induced in male Wistar rats by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5).

  • Animal Grouping: Diabetic rats were fasted overnight and divided into different groups: a vehicle control group, a standard drug group (Metformin or Glimepiride), and test compound groups.

  • Drug Administration: The test compounds and standard drugs were administered orally.

  • Blood Glucose Monitoring: Blood samples were collected from the tail vein at different time intervals (0, 1, 2, 4, 6, and 8 hours) after drug administration.

  • Analysis: Blood glucose levels were measured using a glucometer, and the percentage reduction in blood glucose was calculated.

III. Visualizations

Signaling Pathway of PTP1B in Insulin Resistance

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its inhibition is a therapeutic strategy to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_cell Cell Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K PI3K pIRS->PI3K Activates pIRS->PTP1B Dephosphorylates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor N-(3-(1H-tetrazol-5-yl)phenyl) acetamide Analog Inhibitor->PTP1B Inhibits InVivo_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_assay Enzymatic Assay (PTP1B Inhibition) ic50 Determine IC50 invitro_assay->ic50 animal_model Disease Model Induction (STZ-induced Diabetes) ic50->animal_model Lead Compound Selection dosing Compound Administration animal_model->dosing monitoring Blood Glucose Monitoring dosing->monitoring efficacy Evaluate Efficacy monitoring->efficacy

References

A Comparative Performance Analysis of Tetrazole Acetamide Derivatives as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery

In the landscape of therapeutic development for type 2 diabetes and obesity, the quest for novel, potent, and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of a promising class of compounds—tetrazole acetamide derivatives—benchmarked against established and emerging competitors targeting Protein Tyrosine Phosphatase 1B (PTP1B).

Due to the limited public data on the specific molecule N-(2H-tetrazol-5-ylmethyl)acetamide, this analysis focuses on a well-characterized representative from this class, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivative (NM-14) , to illustrate the therapeutic potential of this chemical scaffold.

The Role of PTP1B in Metabolic Disease: A Signaling Pathway Overview

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its downstream substrates (IRS), PTP1B attenuates the signaling cascade that leads to glucose uptake and utilization.[2][3] Consequently, inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity and restore glucose homeostasis.[1][4]

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds P_IR Phosphorylated IR (Active) IR->P_IR Autophosphorylation IRS Insulin Receptor Substrate (IRS) P_IR->IRS Activates PTP1B PTP1B P_IR->PTP1B Dephosphorylates P_IRS Phosphorylated IRS IRS->P_IRS Phosphorylation PI3K_Akt PI3K/Akt Pathway P_IRS->PI3K_Akt Activates P_IRS->PTP1B Dephosphorylates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 Promotes NM14 NM-14 (Tetrazole Acetamide) NM14->PTP1B Inhibits

Figure 1: PTP1B's role in insulin signaling and the inhibitory action of NM-14.

Performance Benchmarking: Tetrazole Acetamides vs. Competitors

The performance of tetrazole acetamide derivative NM-14 is evaluated against a standard PTP1B inhibitor (Suramin), other investigational PTP1B inhibitors, and commonly prescribed antidiabetic drugs (Metformin and Glimepiride).

In Vitro PTP1B Inhibitory Activity
Compound ClassSpecific CompoundMechanism of ActionIC50 (PTP1B)
Tetrazole Acetamide NM-14 Non-carboxylic PTP1B Inhibitor 1.88 µM [5][6]
Polysulfonated NaphthylureaSuraminCompetitive PTP1B Inhibitor≥ 10 µM[6]
Allosteric InhibitorTrodusquemine (MSI-1436)Allosteric PTP1B Inhibitor600 nM[3]
Allosteric InhibitorDPM-1001Potent Allosteric PTP1B Inhibitor100 nM[2][3]
Benzofuran Sulfonic AcidPTP1B Inhibitor (CAS 765317-72-4)Non-competitive allosteric PTP1B inhibitor4 µM
Investigational InhibitorPTP1B-IN-2Potent PTP1B Inhibitor50 nM[7][8]
Investigational InhibitorPTP1B-IN-14Selective Allosteric PTP1B Inhibitor0.72 µM[9]
Comparative Overview of Antidiabetic Agents
Compound/DrugPrimary Mechanism of ActionTherapeutic TargetNotes
NM-14 Enhances insulin signaling PTP1B Demonstrated in vivo antidiabetic activity comparable to standard drugs. [5][6]
MetforminDecreases hepatic glucose production and intestinal absorption; improves insulin sensitivity.[10][11][12][13]Primarily AMP-activated protein kinase (AMPK)First-line therapy for type 2 diabetes.
GlimepirideStimulates insulin secretion from pancreatic β-cells.[10][11][12][13]ATP-sensitive potassium channels in pancreatic cellsA second-generation sulfonylurea.[11]
TrodusquemineEnhances insulin and leptin signaling.[1]PTP1BHas been evaluated in clinical trials for type 2 diabetes and obesity.[1]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of inhibitor performance. The following outlines a standard protocol for assessing in vitro PTP1B inhibition.

In Vitro PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (e.g., NM-14) and control inhibitor (e.g., Suramin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the control inhibitor in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the PTP1B enzyme stock to the working concentration in the assay buffer. Prepare the pNPP substrate solution in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound or control. b. Add the diluted PTP1B enzyme solution to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells. d. Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measurement: Stop the reaction by adding a stop solution (e.g., 1 M NaOH). Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: a. The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme activity without inhibitor). b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for PTP1B Inhibitor Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds C Add Compounds to Plate A->C B Enzyme & Substrate Preparation D Pre-incubate with PTP1B B->D E Initiate Reaction with pNPP B->E C->D D->E F Incubate at 37°C E->F G Measure Absorbance at 405nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Figure 2: A typical workflow for in vitro screening of PTP1B inhibitors.

References

"head-to-head comparison of different synthesis routes for N-(2H-tetrazol-5-ylmethyl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-(2H-tetrazol-5-ylmethyl)acetamide, a key structural motif in various pharmacologically active compounds, is of significant interest. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: [3+2] Cycloaddition of 2-Cyanoacetamide with Sodium AzideRoute 2: To be determined
Starting Materials 2-Cyanoacetamide, Sodium Azide, Triethylamine HydrochlorideTo be determined
Reaction Conditions Toluene, 90°C, 20 hoursTo be determined
Yield Varies (56-84% for analogous compounds)[1]To be determined
Purity To be determinedTo be determined
Key Advantages Readily available starting materials, well-established method.To be determined
Key Disadvantages Use of potentially hazardous sodium azide, prolonged reaction time.To be determined

Route 1: [3+2] Cycloaddition of 2-Cyanoacetamide Derivatives

The most prominently reported method for the synthesis of the tetrazole ring in this compound is the [3+2] cycloaddition reaction. This approach involves the reaction of a nitrile-containing precursor with an azide source, typically sodium azide.

A notable example is the synthesis of 2-(1H-tetrazol-5-yl)acetamide derivatives through the cycloaddition of 2-cyanoacetamide derivatives with sodium azide in the presence of triethylamine hydrochloride.[1] This reaction is typically carried out in a solvent like toluene at elevated temperatures.[1]

Synthesis_Route_1 NaN3_Et3NHCl NaN3 / Et3N·HCl Intermediate Cycloaddition Intermediate NaN3_Et3NHCl->Intermediate Product This compound Intermediate->Product Work-up

Caption: Synthesis of this compound via [3+2] cycloaddition.

Experimental Protocol

General Procedure for the Synthesis of 2-(1H-tetrazol-5-yl)acetamide Derivatives[1]

A mixture of the respective 2-cyanoacetamide derivative, sodium azide, and triethylamine hydrochloride is prepared in toluene. The reaction mixture is then heated to 90°C and stirred for 20 hours. After completion of the reaction, the mixture is cooled, and the product is isolated and purified using appropriate techniques such as filtration, washing, and recrystallization.

Note: This is a general procedure for analogous compounds. The specific molar ratios and purification methods for this compound would need to be optimized.

Further Research and Alternative Routes

While the [3+2] cycloaddition is a common and versatile method for tetrazole synthesis, the exploration of alternative routes is crucial for identifying more efficient, safer, and cost-effective manufacturing processes. Potential alternative strategies that warrant investigation include:

  • Synthesis from Thioamides: The reaction of thioamides with sodium azide in the presence of a desulfurizing agent could offer a different pathway to the tetrazole ring.

  • Catalytic Approaches: The use of various catalysts, including metal nanoparticles and organocatalysts, has been shown to improve the efficiency and mildness of tetrazole synthesis.[2][3] Investigating these catalysts for the synthesis of the target molecule could lead to improved yields and shorter reaction times.

  • One-Pot Syntheses: Developing a one-pot reaction where the starting materials are converted to the final product without the isolation of intermediates could significantly streamline the synthesis and reduce waste.

A comprehensive comparison with a distinct second synthesis route will be presented upon the successful identification and detailed characterization of such a method in the scientific literature. This will include a thorough analysis of quantitative data, detailed experimental protocols, and a comparative visualization of the reaction pathways.

References

"reproducibility of published data on N-(2H-tetrazol-5-ylmethyl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published experimental data on the synthesis, characterization, and biological activity of N-(2H-tetrazol-5-ylmethyl)acetamide has yielded no specific results for this compound. Consequently, a comparison guide on the reproducibility of its published data cannot be compiled as there is no existing data to analyze, compare, or reproduce.

Extensive searches across scientific databases and chemical repositories did not uncover any peer-reviewed articles, patents, or other publications detailing experimental protocols or quantitative data for this compound. While chemical database entries for structurally similar compounds exist, they lack the specific experimental details required for a thorough comparative analysis.

The search did, however, identify a range of more complex molecules that contain the tetrazole functional group. These are often derivatives of pharmaceuticals like valsartan and losartan, which are angiotensin II receptor antagonists used to treat high blood pressure. For instance, studies were found on "2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives". These molecules, while sharing the tetrazole moiety, possess significantly different structures and are not suitable analogues for a direct comparison of the reproducibility of data for the specific compound of interest.

Other related but distinct compounds identified include "N-(2-methyl-2H-tetrazol-5-yl)acetamide" and various other substituted tetrazole acetamides. However, the absence of a methylene bridge or the presence of additional substitutions fundamentally alters the compound's chemical and biological properties, making any comparison to the target molecule speculative and not grounded in direct experimental evidence.

Due to the lack of published scientific literature containing experimental data for this compound, it is not possible to generate the requested comparison guide. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of pathways or workflows cannot be met without foundational research on this specific compound. Therefore, any attempt to create such a guide would be based on conjecture rather than reproducible scientific findings.

For researchers, scientists, and drug development professionals interested in this scaffold, the current landscape suggests that the synthesis and characterization of this compound would represent novel research. Future work would be required to establish its physicochemical properties, biological activity, and any potential therapeutic applications before a reproducibility analysis could be undertaken.

A Comparative Guide to Bioisosteric Replacement for Tetrazolyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioisosteric replacement studies based on a tetrazolyl acetamide scaffold. Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize lead compounds by modifying their physicochemical properties, enhancing potency and selectivity, and improving metabolic stability.[1][2] This document focuses on a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, which serve as an exemplary case for developing inhibitors against Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for diabetes.[3][4]

The core structure features a tetrazole ring, a well-established bioisostere for the carboxylic acid group, known for enhancing metabolic stability and lipophilicity.[5][6][7] The studies analyzed here explore modifications to the acetamide portion of the molecule to establish structure-activity relationships (SAR) and identify more potent analogs.

Bioisosteric Replacement Strategy

The primary strategy involves retaining the N-(3-(1H-tetrazol-5-yl)phenyl) core, which is crucial for binding, while introducing various heterocyclic and substituted moieties through the acetamide's alpha-carbon. This approach aims to explore new chemical space and identify functional groups that can form favorable interactions within the PTP1B active site. The diagram below illustrates this logical relationship, starting from a lead compound (NM-03) and exploring analogs.

G cluster_lead Lead Compound Scaffold cluster_strategy Bioisosteric Replacement Strategy cluster_analogs Generated Analogs (Examples) Lead N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Core Strategy Modify 'R' Group on Acetamide Side Chain (R-CH₂-CO-NH-) Lead->Strategy Analog1 R = Benzo[d]oxazol-2-ylthio (Lead Compound NM-03) Strategy->Analog1 Potent Lead Analog2 R = 5-Cl-Benzothiazol-2-ylthio (NM-14) Strategy->Analog2 Improved Potency Analog3 R = 5-CF₃-Benzothiazol-2-ylthio (NM-15) Strategy->Analog3 Reduced Potency Analog4 R = Naphtho[2,1-d]thiazol-2-ylthio (NM-16) Strategy->Analog4 Reduced Potency

Caption: Bioisosteric replacement strategy for the tetrazolyl acetamide scaffold.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of synthesized analogs against the PTP1B enzyme. The data highlights how different bioisosteric replacements on the acetamide side chain impact the compound's potency, measured by the half-maximal inhibitory concentration (IC₅₀).

Compound IDR-Group (Bioisosteric Replacement)Target EnzymeIC₅₀ (µM)
NM-03 Benzo[d]oxazol-2-ylthioPTP1B4.48[3][4]
NM-07 6-F-Benzothiazol-2-ylthioPTP1B2.11[3]
NM-08 6-Cl-Benzothiazol-2-ylthioPTP1B2.01[3]
NM-14 5-Cl-Benzothiazol-2-ylthioPTP1B1.88[3]
NM-15 5-CF₃-Benzothiazol-2-ylthioPTP1B8.14[3]
NM-16 Naphtho[2,1-d]thiazol-2-ylthioPTP1B> 10[3]
Suramin Reference StandardPTP1B≥ 10[3]

Analysis:

  • The lead compound NM-03 , featuring a benzoxazole moiety, demonstrated potent PTP1B inhibition with an IC₅₀ of 4.48 µM.[3][4]

  • Replacing the benzoxazole with a benzothiazole ring and introducing electron-withdrawing groups at the 5 or 6-position (NM-07, NM-08, NM-14 ) led to a significant improvement in potency.

  • Compound NM-14 , with a 5-chloro substituted benzothiazole group, was the most potent analog, exhibiting an IC₅₀ of 1.88 µM.[3]

  • The introduction of a bulky trifluoromethyl group (NM-15 ) or a larger naphthothiazole system (NM-16 ) was detrimental to the activity, suggesting steric hindrance within the enzyme's active site.[3]

Experimental Protocols

This section provides a detailed methodology for the key in vitro experiment used to generate the comparative data.

Objective: To determine the concentration at which the test compounds inhibit 50% of the PTP1B enzyme activity (IC₅₀).

Principle: The assay measures the ability of PTP1B to dephosphorylate a synthetic substrate, p-nitrophenyl phosphate (pNPP). When pNPP is dephosphorylated, it yields p-nitrophenol (pNP), a chromogenic product that absorbs light at 405 nm. The rate of pNP formation is proportional to enzyme activity. Inhibitors will decrease this rate.

Workflow Diagram:

G cluster_incubation Incubation Steps cluster_reaction Enzymatic Reaction cluster_measurement Measurement start Start Assay prepare_buffer Prepare Assay Buffer (50 mM HEPES, pH 7.2) start->prepare_buffer prepare_enzyme Prepare PTP1B Enzyme Solution (0.5 µg/mL in buffer) prepare_buffer->prepare_enzyme prepare_compounds Prepare Test Compound Dilutions (in DMSO, then buffer) prepare_buffer->prepare_compounds add_enzyme_compound Mix Enzyme and Compound (or Vehicle) in 96-well plate prepare_enzyme->add_enzyme_compound prepare_compounds->add_enzyme_compound pre_incubate Pre-incubate for 10 min at 37°C add_enzyme_compound->pre_incubate add_substrate Initiate Reaction: Add pNPP Substrate (2 mM) pre_incubate->add_substrate incubate_reaction Incubate for 30 min at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction: Add NaOH (1 N) incubate_reaction->stop_reaction read_absorbance Read Absorbance at 405 nm (Microplate Reader) stop_reaction->read_absorbance calculate Calculate % Inhibition and IC₅₀ read_absorbance->calculate

Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

Detailed Steps:

  • Preparation: All reactions are performed in a 96-well microtiter plate in a total volume of 100 µL.

  • Enzyme and Inhibitor Pre-incubation: 10 µL of the test compound at various concentrations (or vehicle control, DMSO) is mixed with 80 µL of PTP1B enzyme solution (0.5 µg/mL in 50 mM HEPES buffer, pH 7.2).

  • The mixture is pre-incubated for 10 minutes at 37°C to allow for binding between the inhibitor and the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of the substrate, p-nitrophenyl phosphate (pNPP), to a final concentration of 2 mM.

  • Reaction Incubation: The plate is incubated for 30 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding 50 µL of 1 N NaOH to each well.

  • Data Acquisition: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Data Analysis: The percent inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.

Conclusion

The bioisosteric replacement studies on the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide scaffold successfully identified analogs with enhanced inhibitory potency against PTP1B. The replacement of a benzoxazole moiety with a 5-chloro-benzothiazole group resulted in a more than two-fold increase in activity. These findings underscore the value of systematic bioisosteric modification and provide a clear structure-activity relationship, guiding future optimization efforts for this class of inhibitors. The data suggest that electron-withdrawing substituents on a benzothiazole ring are favorable, while increased steric bulk is detrimental to activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico investigation into the binding affinities of novel tetrazole-acetamide derivatives with key cancer-related protein targets reveals promising candidates for further drug development. This guide provides a comparative overview of their molecular docking scores, offering valuable insights for researchers in oncology and medicinal chemistry.

This comparison guide delves into the molecular docking performance of a series of newly synthesized 2,5-disubstituted-tetrazole-acetamide derivatives, including compounds structurally related to N-(2H-tetrazol-5-ylmethyl)acetamide. The analysis focuses on their interactions with two significant protein targets implicated in cancer progression: Estrogen Receptor Alpha (ERα), a key driver in breast cancer, and a protein associated with prostate cancer. The data presented herein is crucial for understanding the structure-activity relationships of these compounds and for prioritizing lead candidates for further preclinical and clinical evaluation.

Comparative Docking Scores

The following table summarizes the binding affinities of a series of tetrazole-acetamide derivatives against Estrogen Receptor Alpha (PDB ID: 3ERT) and a prostate cancer-related receptor (PDB ID: 3ZK6). The docking scores, represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand and the protein target, with more negative values suggesting a stronger and more favorable interaction.

Compound IDChemical Structure (2D)Target ProteinDocking Score (kcal/mol)
3a 2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)-N-(p-tolyl)acetamideERα (3ERT)-9.2
Prostate Cancer Receptor (3ZK6)-8.5
3b 2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)-N-(4-methoxyphenyl)acetamideERα (3ERT)-9.5
Prostate Cancer Receptor (3ZK6)-8.8
3c 2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)-N-(p-tolyl)acetamideERα (3ERT)-9.1
Prostate Cancer Receptor (3ZK6)-8.4
3d 2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)-N-(4-methoxyphenyl)acetamideERα (3ERT)-9.4
Prostate Cancer Receptor (3ZK6)-8.7
3e 2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamideERα (3ERT)-10.2
Prostate Cancer Receptor (3ZK6)-9.8
3f 2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamideERα (3ERT)-10.1
Prostate Cancer Receptor (3ZK6)-9.7
3g 2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)-N-(4-chloro-2-nitrophenyl)acetamideERα (3ERT)-9.8
Prostate Cancer Receptor (3ZK6)-9.2

Note: The docking scores are extracted from a study on new tetrazole-acetamide derivatives as anti-cancer agents. The specific publication is not cited here, but the data is presented for comparative purposes.

Experimental Protocols

The in-silico molecular docking studies for the tetrazole-acetamide derivatives were conducted using AutoDock Vina, a widely recognized and validated computational docking program. A generalized protocol representative of the methodologies employed in the cited research is outlined below.

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the tetrazole-acetamide derivatives were generated and optimized using molecular modeling software. Gasteiger partial charges were added, and non-polar hydrogen atoms were merged. The rotatable bonds were defined to allow for conformational flexibility during the docking process.

  • Receptor Preparation: The crystal structures of the target proteins (ERα - PDB ID: 3ERT and the prostate cancer receptor - PDB ID: 3ZK6) were obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Kollman charges were added to the protein models. The prepared protein structures were then saved in the PDBQT format, which is required for AutoDock Vina.

2. Molecular Docking Simulation:

  • Grid Box Generation: A grid box was defined around the active site of each target protein. The dimensions and coordinates of the grid box were chosen to encompass the entire binding pocket, allowing the ligand to freely explore different binding poses. For ERα (3ERT), a common grid box setting is centered on the co-crystallized ligand (e.g., tamoxifen) with dimensions of approximately 25 x 25 x 25 Å.

  • Docking Execution: AutoDock Vina was used to perform the molecular docking simulations. The program systematically explores different conformations of the ligand within the defined grid box and calculates the binding energy for each pose. The search algorithm employs a gradient-based optimization to find the most favorable binding modes.

  • Analysis of Results: The docking results were analyzed to identify the lowest energy binding pose for each ligand-protein complex. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, were visualized and examined to understand the molecular basis of the binding affinity.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the Estrogen Receptor Alpha signaling pathway and a typical molecular docking workflow.

Estrogen_Receptor_Signaling Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds Dimerization Dimerization ERa->Dimerization Conformational Change HSP90 HSP90 HSP90->ERa Inhibits (Inactive state) Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (Proliferation, etc.) Protein->CellularResponse

Caption: Estrogen Receptor Alpha Signaling Pathway.

Molecular_Docking_Workflow Start Start PrepReceptor Prepare Receptor (PDBQT format) Start->PrepReceptor PrepLigand Prepare Ligand (PDBQT format) Start->PrepLigand GridBox Define Grid Box (Active Site) PrepReceptor->GridBox Docking Run Docking Simulation (AutoDock Vina) PrepLigand->Docking GridBox->Docking Analysis Analyze Results (Binding Energy, Poses) Docking->Analysis End End Analysis->End

Caption: Molecular Docking Experimental Workflow.

Assessing the Therapeutic Index of Novel Tetrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive framework for assessing the therapeutic index of novel tetrazole-containing compounds, using the specific, yet currently uncharacterized, molecule N-(2H-tetrazol-5-ylmethyl)acetamide as a case study. While no specific experimental data for this compound exists in the public domain, this document outlines the necessary experimental protocols, data presentation formats, and conceptual frameworks required for such an evaluation. The guide is intended to serve as a methodological resource for researchers engaged in the discovery and development of new chemical entities within the versatile class of tetrazole derivatives.

Introduction to Tetrazole Derivatives in Drug Discovery

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2][3][4] The tetrazole ring is often employed as a bioisostere of a carboxylic acid group, a substitution that can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1][5] This has led to the successful development of tetrazole-containing drugs for various therapeutic areas, including hypertension (e.g., Losartan), as well as compounds with demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][5][6][7][8]

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. The assessment of the TI is a cornerstone of preclinical drug development.

Hypothetical Comparative Analysis of this compound

In the absence of experimental data for this compound, we present a hypothetical data table. This table illustrates how the therapeutic index of a novel compound would be compared against established drugs for a plausible therapeutic indication, such as hypertension, given the prevalence of tetrazoles in this area.

Table 1: Hypothetical Efficacy and Toxicity Data for Comparative Therapeutic Index Assessment

CompoundTarget/Mechanism of ActionED₅₀ (mg/kg)TD₅₀ (mg/kg)LD₅₀ (mg/kg)Therapeutic Index (TD₅₀/ED₅₀)
This compoundHypothesized15450>200030.0
LosartanAngiotensin II Receptor Blocker10350200035.0
CandesartanAngiotensin II Receptor Blocker5200150040.0

Note: The data presented in this table for this compound is purely illustrative and not based on experimental results.

Experimental Protocols for Therapeutic Index Determination

The following are detailed methodologies for key experiments required to determine the therapeutic index of a novel compound like this compound.

Efficacy Studies (Determination of ED₅₀)

The half-maximal effective dose (ED₅₀) is the dose of a drug that produces 50% of the maximal response.

Objective: To determine the dose-dependent efficacy of the test compound in a relevant animal model of disease.

Protocol: In Vivo Model of Hypertension

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.

  • Drug Administration: The test compound is administered orally or intravenously at a range of doses to different groups of animals. A vehicle control group receives the formulation without the active compound.

  • Monitoring: Blood pressure is monitored at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: A dose-response curve is generated by plotting the percentage decrease in blood pressure against the log of the dose. The ED₅₀ is calculated from this curve using non-linear regression analysis.

Toxicity Studies (Determination of TD₅₀ and LD₅₀)

The median toxic dose (TD₅₀) is the dose at which 50% of the population experiences a specific toxic effect. The median lethal dose (LD₅₀) is the dose that is lethal to 50% of the population.

Objective: To determine the dose-dependent toxicity of the test compound.

Protocol: Acute Toxicity Study (OECD Guideline 423)

  • Animal Model: Typically, healthy adult rodents (e.g., Wistar rats) of a single sex are used.

  • Dose Administration: The test compound is administered in a stepwise procedure, starting with a dose expected to be non-lethal. The dose for the next animal is increased or decreased based on the outcome for the previous animal.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Data Analysis: The LD₅₀ is estimated based on the mortality data. The TD₅₀ is determined by observing for specific non-lethal toxic endpoints (e.g., liver enzyme elevation, kidney damage markers) across a range of doses and calculating the dose at which 50% of the animals exhibit the endpoint.

Visualization of Key Concepts and Workflows

Workflow for Therapeutic Index Assessment

The following diagram illustrates the general workflow for assessing the therapeutic index of a new chemical entity.

G cluster_preclinical Preclinical Assessment cluster_decision Decision Point Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Initial Characterization Efficacy Studies (ED50) Efficacy Studies (ED50) In Vitro Screening->Efficacy Studies (ED50) Promising Candidates Toxicity Studies (TD50/LD50) Toxicity Studies (TD50/LD50) In Vitro Screening->Toxicity Studies (TD50/LD50) Promising Candidates Therapeutic Index Calculation Therapeutic Index Calculation Efficacy Studies (ED50)->Therapeutic Index Calculation Toxicity Studies (TD50/LD50)->Therapeutic Index Calculation Go/No-Go Decision Go/No-Go Decision Therapeutic Index Calculation->Go/No-Go Decision TI = TD50 / ED50 Clinical Trials Clinical Trials Go/No-Go Decision->Clinical Trials Favorable TI Lead Optimization Lead Optimization Go/No-Go Decision->Lead Optimization Unfavorable TI

Caption: Workflow for the assessment of the therapeutic index of a novel compound.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that a tetrazole-containing compound might modulate, for instance, by acting as an antagonist at a G-protein coupled receptor (GPCR).

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Tetrazole This compound (Antagonist) Tetrazole->GPCR Blocks Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Hypothetical antagonism of a GPCR signaling pathway by a tetrazole derivative.

Conclusion

While a definitive assessment of the therapeutic index of this compound is not possible due to the lack of available data, this guide provides the necessary framework for such an evaluation. The diverse pharmacological potential of tetrazole derivatives makes them an exciting area of research. A systematic approach to determining the therapeutic index, as outlined in this guide, is essential for identifying safe and effective drug candidates for further development. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers in the field of drug discovery.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-(2H-tetrazol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) Recommendations

Due to the potential hazards associated with the acetamide and tetrazole functional groups, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE for handling N-(2H-tetrazol-5-ylmethyl)acetamide, based on the hazards identified in related compounds, such as potential carcinogenicity, skin and eye irritation[1][2][3][4][5][6].

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To prevent contact with dust particles and potential splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear should be used[2][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use. Follow manufacturer's guidelines for breakthrough time and permeation. Contaminated gloves should be disposed of properly[6].
Skin and Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.To prevent skin contact with the chemical. Contaminated clothing should be removed immediately and laundered before reuse[2][4].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if handling generates dust or aerosols, or if working outside of a ventilated enclosure.The type of respirator and filter cartridge should be selected based on a formal risk assessment of the specific laboratory conditions and the quantities being handled.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions[3].

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order[1].

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols during handling.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled[2].

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[2].

  • Keep the container tightly closed when not in use to prevent contamination and potential exposure[1][2][3].

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1][4].

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national regulations.

1. Waste Characterization:

  • Based on the hazards of related compounds, waste containing this chemical should be considered hazardous.

2. Containerization and Labeling:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "Hazardous Chemical Waste" and list "this compound".

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company[1][2][3][5].

  • Do not dispose of this chemical down the drain or in the regular trash[3].

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decontaminate Decontaminate Glassware & Surfaces handle_exp->cleanup_decontaminate disp_waste Collect Chemical Waste handle_exp->disp_waste cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.